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Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Documentation Hub

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  • Product: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
  • CAS: 89694-92-8

Core Science & Biosynthesis

Foundational

Technical Profile: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

This guide outlines the technical profile, synthesis, and application of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry. Executive Summary Eth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthesis, and application of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 89694-92-8 ) is a highly reactive sulfonyl chloride derivative of the thiazole scaffold. It serves as a "linchpin" intermediate in the synthesis of thiazole-based sulfonamides, a privileged structural motif in drug discovery. Its dual functionality—an electrophilic chlorosulfonyl group at the C2 position and an ester moiety at the C5 position—allows for orthogonal functionalization, making it indispensable for fragment-based drug design (FBDD) and the development of carbonic anhydrase inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Physicochemical Properties

The following data establishes the baseline identity and physical behavior of the compound.

PropertyValueNotes
CAS Number 89694-92-8Unique Identifier
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight 269.73 g/mol
Appearance Off-white to pale yellow solidCrystalline
Melting Point 40 – 50 °CLow-melting solid; handle with care
Boiling Point >300 °C (Predicted)Decomposes before boiling
Solubility DCM, THF, Ethyl AcetateReacts with water/alcohols
Stability Moisture SensitiveHydrolyzes to sulfonic acid
Storage 2–8 °C (Refrigerate)Store under inert atmosphere (Ar/N₂)

Synthesis & Manufacturing Logic

The synthesis of 2-chlorosulfonyl thiazoles is non-trivial due to the electron-deficient nature of the thiazole ring. The most robust route utilizes the Meerwein Sulfochlorination strategy, converting the readily available 2-amino precursor into the sulfonyl chloride via a diazonium intermediate.

Synthetic Pathway Diagram

The following diagram illustrates the conversion of the amine precursor to the target sulfonyl chloride and its subsequent diversification.

G cluster_0 Critical Step: Temperature Control (<5°C) Precursor Ethyl 2-amino-4-methyl -1,3-thiazole-5-carboxylate (CAS 7210-76-6) Diazonium [Diazonium Intermediate] Unstable Species Precursor->Diazonium NaNO2, HCl (Diazotization) Target Ethyl 2-(chlorosulfonyl) -4-methyl-1,3-thiazole -5-carboxylate (CAS 89694-92-8) Diazonium->Target SO2, CuCl2 (Meerwein Reaction) Sulfonamide Thiazole-2-Sulfonamide (Drug Scaffold) Target->Sulfonamide R-NH2, Base (Nucleophilic Subst.)

Figure 1: Synthetic workflow from the amino-thiazole precursor to the sulfonyl chloride target.

Detailed Methodology (Meerwein Route)
  • Diazotization: The starting material, Ethyl 2-amino-4-methylthiazole-5-carboxylate , is dissolved in concentrated HCl. Sodium nitrite (NaNO₂) is added slowly at 0°C. The electron-withdrawing ester group at C5 destabilizes the diazonium salt, requiring strict temperature control (< 5°C) to prevent decomposition.

  • Sulfochlorination: The diazonium salt solution is transferred into a saturated solution of sulfur dioxide (SO₂) in acetic acid containing catalytic copper(II) chloride (CuCl₂). The copper catalyst promotes the decomposition of the diazonium species into a radical, which captures SO₂ and Cl to form the sulfonyl chloride.

  • Isolation: The product is extracted into dichloromethane (DCM) and washed with ice water. Crucial: The product must be dried immediately and stored cold, as it is prone to hydrolysis.

Reactivity & Synthetic Utility

The chlorosulfonyl group (-SO₂Cl) at the C2 position is a "hard" electrophile, highly reactive toward nucleophiles.

Primary Application: Sulfonamide Synthesis

This compound is primarily used to generate thiazole-2-sulfonamides . The reaction proceeds via an addition-elimination mechanism (SN2-S).

  • Nucleophiles: Primary and secondary amines (anilines, piperazines, morpholines).

  • Conditions: Mild basic conditions (Et₃N, Pyridine, or K₂CO₃) in aprotic solvents (DCM, THF).

  • Selectivity: The C5-ester is relatively stable under sulfonylation conditions, allowing for chemoselective reaction at the C2 position.

Experimental Protocol: General Coupling Procedure

Use this protocol to validate the activity of the reagent.

Materials:

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv)

  • Amine substrate (e.g., Morpholine) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine and Et₃N in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C.

  • Addition: Dissolve the sulfonyl chloride (CAS 89694-92-8) in a minimal amount of DCM and add it dropwise to the amine solution. Note: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the sulfonyl chloride spot will disappear; a lower R_f sulfonamide spot will appear).

  • Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOH/Hexane if necessary.

Troubleshooting & Stability Logic

The primary failure mode when working with this compound is hydrolysis . The sulfonyl chloride converts to the sulfonic acid (R-SO₃H), which is unreactive toward amines under standard coupling conditions.

Decision Logic for Quality Control

QC Start Start: Reagent Assessment CheckAppearance Visual Check: Is it a flowing solid? Start->CheckAppearance MeltingPoint Melting Point Check: Range 40-50°C? CheckAppearance->MeltingPoint Yes DecisionFail FAIL: Purify or Discard CheckAppearance->DecisionFail No (Gummy/Liquid) HNMR 1H NMR (CDCl3): Check for OH peak MeltingPoint->HNMR Yes MeltingPoint->DecisionFail No (<40°C) DecisionPass PASS: Proceed to Reaction HNMR->DecisionPass Clean Spectrum HNMR->DecisionFail Broad OH (Sulfonic Acid)

Figure 2: Quality control decision tree to ensure reagent integrity before synthesis.

Key Stability Indicators:

  • Physical State: If the solid has turned into a viscous oil or gum, significant hydrolysis has occurred.

  • Odor: A sharp, acrid smell of HCl indicates decomposition.

  • Recrystallization: If degraded, the compound can sometimes be rescued by recrystallization from dry hexane/chloroform, but yield will be low.

References

  • PubChem. (2025).[1][2] Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (Compound). National Library of Medicine. Link

  • ChemicalBook. (2025). Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate Properties and Suppliers. Link

  • SynQuest Labs. (2025). Safety Data Sheet: CAS 89694-92-8. Link

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles: Meerwein Reaction and Sandmeyer-type Transformations. Link

Sources

Exploratory

physical and chemical properties of ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Synthesis Executive Summary Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate (CAS 89694-92-8) represents a high-value heterocyclic building block, characteri...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate (CAS 89694-92-8) represents a high-value heterocyclic building block, characterized by its dual electrophilic centers: the highly reactive sulfonyl chloride at the C2 position and the carboxylate ester at the C5 position.[1] This bifunctionality makes it a critical "linchpin" intermediate in the synthesis of polysubstituted thiazole sulfonamides, a class of compounds exhibiting potent biological activities ranging from carbonic anhydrase inhibition to antiviral and anti-inflammatory effects. This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and handling protocols for high-integrity research applications.

Chemical Identity & Structural Analysis[2][3][4][5][6]

The compound features a thiazole core substituted with a methyl group at C4, an ethyl ester at C5, and a chlorosulfonyl group at C2.[1] The C2 position is electronically activated by the adjacent nitrogen and sulfur atoms, making the sulfonyl chloride moiety exceptionally susceptible to nucleophilic attack.

Parameter Technical Specification
IUPAC Name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
CAS Registry Number 89694-92-8
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight 269.73 g/mol
SMILES CCOC(=O)C1=C(C)N=C(S1)S(=O)(=O)Cl
Structural Class Heteroaryl Sulfonyl Chloride

Physical Characterization

The physical state of Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate is dictated by intermolecular forces dominated by the polar sulfonyl and ester groups.

Table 1: Physicochemical Properties
PropertyValueContext/Notes
Appearance Off-white to pale yellow solidLow-melting solid; often appears semi-solid if impure.[1][2]
Melting Point 40°C Sharp transition indicates high purity; broadens significantly with hydrolysis.
Boiling Point DecomposesThermal instability of the -SO₂Cl group precludes standard distillation.
Density (Predicted) ~1.50 g/cm³High density typical of chlorinated sulfonyl species.
Solubility DCM, THF, Ethyl AcetateSoluble in aprotic polar solvents. Reacts violently with water/alcohols.
Storage Temp 2–8°C (Inert Atmosphere)Critical to prevent autocatalytic hydrolysis by atmospheric moisture.

Synthesis & Production Logic

The synthesis of CAS 89694-92-8 typically follows a convergent pathway starting from acyclic precursors to form the thiazole ring, followed by functional group interconversion. The most robust route involves the Hantzsch Thiazole Synthesis followed by a Meerwein Chlorosulfonation .

Synthetic Pathway Analysis
  • Ring Construction (Hantzsch): Reaction of ethyl 2-chloroacetoacetate with thiourea yields the 2-aminothiazole intermediate (CAS 7210-76-6). This step establishes the C4-methyl and C5-ester pattern.

  • Diazotization-Chlorosulfonation (Meerwein): The amino group is converted to a diazonium salt using sodium nitrite/acid. This transient species is trapped by sulfur dioxide in the presence of a copper(II) catalyst (Sandmeyer-type reaction) to install the sulfonyl chloride.

Reaction Workflow Diagram

SynthesisPathway cluster_conditions Critical Process Parameters Precursor1 Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-amino-4-methyl- thiazole-5-carboxylate (Solid, MP: 176°C) Precursor1->Intermediate Hantzsch Synthesis (EtOH, Reflux) Precursor2 Thiourea Precursor2->Intermediate Diazonium [Diazonium Salt Intermediate] Intermediate->Diazonium NaNO2, HCl (0°C) Product Ethyl 2-chlorosulfonyl- 4-methylthiazole-5-carboxylate (Target, MP: 40°C) Diazonium->Product SO2, CuCl2 AcOH/H2O Info Temp Control: <5°C for Diazotization Gas Evolution: N2 release

Caption: Convergent synthesis via Hantzsch cyclization and oxidative chlorosulfonation (Meerwein reaction).

Chemical Reactivity & Mechanism

The utility of this compound lies in its chemoselective reactivity . The sulfonyl chloride is orders of magnitude more electrophilic than the ethyl ester, allowing for selective derivatization at the C2 position without protecting the C5 ester.

Nucleophilic Sulfonylation

The primary application is the formation of sulfonamides. The reaction proceeds via an addition-elimination mechanism (


-like) at the sulfur atom.
  • Amines: Primary and secondary amines react rapidly in the presence of a base (TEA, DIPEA) to form stable sulfonamides.

  • Alcohols: Reaction yields sulfonate esters, though this is less common due to competing hydrolysis.

Mechanistic Visualization[4][5]

ReactivityMechanism Substrate Sulfonyl Chloride (Electrophile) Transition Tetrahedral Sulfonyl Intermediate Substrate->Transition Nucleophilic Attack Nucleophile Primary Amine (R-NH2) Nucleophile->Transition Product Thiazole Sulfonamide Transition->Product Chloride Elimination Byproduct HCl (Neutralized by Base) Transition->Byproduct Deprotonation

Caption: Mechanism of sulfonamide formation demonstrating the displacement of the chloride leaving group.

Handling, Storage, & Safety Protocols

Due to the labile nature of the S-Cl bond, strict adherence to exclusion of moisture is required.

Degradation Pathway

Moisture triggers hydrolysis, generating Hydrochloric Acid (HCl) and the corresponding Sulfonic Acid . The HCl byproduct can autocatalytically degrade the ester moiety or the thiazole ring over time.

Protocol:

  • Storage: Store under Argon or Nitrogen atmosphere at 2–8°C.

  • Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves.

  • Quenching: Quench reaction mixtures with saturated aqueous NaHCO₃ to neutralize generated HCl immediately.

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive).

    • H335: May cause respiratory irritation.

  • PPE: Face shield, chemical-resistant gloves (Nitrile/Neoprene), and fume hood are mandatory.

References

  • Chemical Identity & CAS: Ethyl 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylate (CAS 89694-92-8).[1][3] MySkinRecipes / Chemical Specifications.

  • Physical Properties (Melting Point): GHS Safety Data Sheet: CAS 89694-92-8.[1] XiXisys.

  • Synthesis Precursor (Amino-Thiazole): Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6).[4][2][5] PubChem Compound Summary.

  • Synthetic Methodology (Meerwein Reaction): Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

  • General Thiazole Chemistry: Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research.[6]

Sources

Foundational

Technical Guide: Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate (CAS 89694-92-8)

[1][2] Executive Summary Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate (CAS 89694-92-8) is a highly reactive heterocyclic building block used primarily in the synthesis of thiazole-based sulfonamides.[1][2] As...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate (CAS 89694-92-8) is a highly reactive heterocyclic building block used primarily in the synthesis of thiazole-based sulfonamides.[1][2] As a sulfonyl chloride derivative of the 4-methylthiazole-5-carboxylate scaffold, it serves as a critical intermediate in medicinal chemistry for developing antimicrobial, anti-inflammatory, and antidiabetic agents.[2]

This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, synthesis pathways, and validated experimental protocols for its application in drug discovery libraries.

Chemical Identity & Structural Analysis[3]

The compound features a thiazole ring substituted at three positions, creating a dense functionality map for further derivatization. The C2-chlorosulfonyl group is the primary electrophilic site, highly susceptible to nucleophilic attack by amines, while the C5-ethyl ester provides a secondary site for modification (e.g., hydrolysis to acid or reduction to alcohol) after the sulfonamide bond is established.

Table 1: Physicochemical Properties
PropertyData
CAS Number 89694-92-8
IUPAC Name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight 269.73 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols
Reactivity Moisture sensitive; Corrosive (Sulfonyl Chloride)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Synthesis & Manufacturing Pathways

The industrial preparation of CAS 89694-92-8 typically follows a convergent synthetic route starting from acyclic precursors to form the thiazole core, followed by functional group interconversion.

Validated Synthetic Route (Meerwein Sulfonation)

The most robust method involves the Hantzsch Thiazole Synthesis to generate the amino-thiazole precursor, followed by oxidative chlorosulfonation via a diazonium intermediate (Meerwein reaction).

  • Cyclization: Reaction of ethyl 2-chloroacetoacetate with thiourea yields Ethyl 2-amino-4-methylthiazole-5-carboxylate .

  • Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in concentrated HCl at 0°C.

  • Chlorosulfonation: The diazonium species is decomposed in the presence of sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂) in acetic acid to install the sulfonyl chloride moiety.

Diagram 1: Synthetic Pathway

SynthesisPathway Precursor1 Ethyl 2-chloroacetoacetate Intermediate Ethyl 2-amino-4-methyl- thiazole-5-carboxylate Precursor1->Intermediate Hantzsch Cyclization (EtOH, Reflux) Precursor2 Thiourea Precursor2->Intermediate Diazonium [Diazonium Salt Intermediate] Intermediate->Diazonium NaNO2, HCl 0°C Product CAS 89694-92-8 (Sulfonyl Chloride) Diazonium->Product SO2, CuCl2 AcOH, 0°C -> RT

Caption: Stepwise synthesis from acyclic precursors via Hantzsch cyclization and Meerwein sulfonation.

Experimental Protocols

General Protocol: Sulfonamide Coupling

The primary application of CAS 89694-92-8 is the synthesis of sulfonamides. The following protocol ensures high yield while minimizing hydrolysis of the sulfonyl chloride.

Reagents:

  • CAS 89694-92-8 (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.5–2.0 equiv)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Dissolve the amine (1.1 equiv) and base (TEA, 1.5 equiv) in anhydrous DCM (0.1 M concentration relative to amine).

  • Addition: Cool the solution to 0°C using an ice bath. Dissolve CAS 89694-92-8 (1.0 equiv) in a minimal amount of DCM and add it dropwise to the amine solution over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the sulfonyl chloride by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Note: The sulfonyl chloride is unstable on silica; monitor the formation of the product sulfonamide instead.

  • Workup: Quench with water. Extract the organic layer, wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography or recrystallization.

Handling & Stability
  • Hydrolysis Risk: The C2-sulfonyl chloride is highly moisture-sensitive. Exposure to atmospheric moisture converts it to the corresponding sulfonic acid (Ethyl 2-sulfho-4-methylthiazole-5-carboxylate), which is water-soluble and inactive for coupling.

  • Verification: Before use, verify quality via ¹H NMR. A shift in the methyl group signal or the disappearance of the characteristic des-shielding effect of the SO₂Cl group indicates hydrolysis.

Diagram 2: Sulfonamide Library Generation Workflow

CouplingWorkflow Start Start: CAS 89694-92-8 (Stored under Argon) Solvent Dissolve in Anhydrous DCM (0°C, N2 atm) Start->Solvent AddAmine Add Amine + Base (TEA/DIPEA) Dropwise Addition Solvent->AddAmine Monitor Monitor Reaction (2-4h) LC-MS / TLC AddAmine->Monitor Check Reaction Complete? Monitor->Check Quench Quench with Water Phase Separation Check->Quench Yes Hydrolysis Side Product: Sulfonic Acid Formation Check->Hydrolysis No (Moisture present) Purify Purification (Flash Chromatography) Quench->Purify

Caption: Operational workflow for coupling CAS 89694-92-8 with amines to generate sulfonamide libraries.

Safety & Regulatory Information

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[3]

  • Moisture Sensitivity: Reacts violently with water to release HCl gas and sulfonic acid.

Personal Protective Equipment (PPE):

  • Respiratory: Use a full-face respirator with acid gas cartridges if working outside a fume hood (not recommended).

  • Skin: Nitrile gloves (double gloving recommended) and lab coat.

  • Eyes: Chemical safety goggles and face shield.

First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.[3]

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water. Remove contaminated clothing.[3]

References

  • PubChem Compound Summary . (n.d.). Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes Reagent Database . (2024). Ethyl 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylate Specifications. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate (CN103664819A).
  • Fisher Scientific . (2023). Safety Data Sheet: Thiazole Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Characterization, Synthetic Utility, and Handling Protocols Executive Summary Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) represents a high-value heterocyclic scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Utility, and Handling Protocols

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) represents a high-value heterocyclic scaffold in medicinal chemistry.[1] Distinguished by its Molecular Weight of 269.73 g/mol , this molecule serves as a bifunctional linchpin. It combines a highly reactive electrophilic sulfonyl chloride motif at the C2 position with a stable ethyl ester at the C5 position.[1]

This guide provides a technical deep-dive for researchers utilizing this compound in Fragment-Based Drug Discovery (FBDD) and high-throughput parallel synthesis. The focus is on leveraging its precise molecular weight for stoichiometric accuracy in library generation and understanding the mechanistic causality behind its handling requirements.[1]

Physicochemical Specifications

The precise characterization of the starting material is the first line of defense against experimental failure.[1] The molecular weight provided here is calculated based on standard atomic weights (IUPAC).

Core Data Table[2][3]
ParameterSpecification
IUPAC Name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
CAS Number 89694-92-8
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight (Average) 269.73 g/mol
Monoisotopic Mass 268.9583 Da
Physical State Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Reacts with Water/Alcohols
Storage Condition 2–8°C, under Argon/Nitrogen (Hygroscopic)
Mass Spectrometry: The Isotopic Signature

For researchers validating this compound via LC-MS, the molecular weight alone is insufficient due to the presence of Chlorine and Sulfur.

  • Chlorine Pattern: The molecule displays a characteristic 3:1 intensity ratio between the M (269) and M+2 (271) peaks due to the natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%).

  • Sulfur Contribution: The two sulfur atoms contribute to a significant M+2 satellite peak, broadening the isotopic envelope.

  • Validation Check: A mass spectrum lacking the M+2 signature indicates hydrolysis to the sulfonic acid (loss of Cl, gain of OH, shift in MW).

Structural Analysis & Pharmacophore Mapping

The utility of this molecule lies in its "Goldilocks" reactivity—the sulfonyl chloride is highly reactive toward amines, while the ester remains relatively inert under sulfonylation conditions, allowing for sequential derivatization.

Diagram 1: Functional Reactivity Map

This diagram illustrates the electrophilic sites and the molecular breakdown used for retrosynthetic analysis.[1]

G Molecule Ethyl 2-(chlorosulfonyl)-4-methyl- 1,3-thiazole-5-carboxylate (MW: 269.73) Sulfonyl C2-Sulfonyl Chloride (Highly Electrophilic) Target: 1°/2° Amines Molecule->Sulfonyl Site 1 (Kinetic Control) Ester C5-Ethyl Ester (Stable Electrophile) Target: Hydrolysis/Amidation Molecule->Ester Site 2 (Thermodynamic Control) Core Thiazole Core (Aromatic Scaffold) Pi-Stacking Interactions Molecule->Core Structural Rigidification

Figure 1: Reactivity profile of the scaffold.[1] The sulfonyl chloride (Site 1) allows for rapid diversification, while the ester (Site 2) serves as a handle for subsequent optimization.

Synthetic Utility: Sulfonamide Library Generation

The primary application of this molecule is the synthesis of thiazole-based sulfonamides, a class of compounds known for antiviral and anti-inflammatory activity.[1]

Protocol: Parallel Synthesis of Sulfonamides

Objective: To couple the sulfonyl chloride scaffold with a diversity set of amines (R-NH₂) while preventing hydrolysis.[1]

Reagents & Stoichiometry[2]
  • Scaffold (1.0 equiv): Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (MW: 269.73).[1]

  • Amine (1.1 equiv): Primary or secondary amine.[1]

  • Base (2.5 equiv): Diisopropylethylamine (DIPEA) or Pyridine.[1] Reason: Scavenges the HCl byproduct to drive equilibrium forward.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial and purge with Argon.[1] Moisture is the enemy; water competes with the amine to form the unreactive sulfonic acid.[1]

    • Dissolve 1.0 equiv (e.g., 270 mg, ~1 mmol) of the sulfonyl chloride in anhydrous DCM (5 mL).

  • Temperature Control:

    • Cool the solution to 0°C using an ice bath.

    • Causality: Sulfonylation is exothermic.[1] Lowering the temperature prevents side reactions and decomposition of the labile sulfonyl chloride.[1]

  • Addition:

    • Add 2.5 equiv of DIPEA.[1]

    • Add 1.1 equiv of the amine dropwise.[1]

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by TLC or LC-MS. Look for the disappearance of the starting material peak (MW 269.[1]7) and the appearance of the sulfonamide mass (MW = 269.7 - 35.5 [Cl] + MW_Amine - 1 [H]).[1]

  • Workup:

    • Dilute with DCM.[1] Wash with 1N HCl (to remove excess amine/base) followed by Brine.[1]

    • Dry over MgSO₄ and concentrate.[1]

Diagram 2: Synthetic Workflow Logic

This flowchart visualizes the decision matrix during the synthesis.

Workflow Start Start: Dissolve Scaffold (Anhydrous DCM, 0°C) AddReagents Add DIPEA + Amine (Dropwise) Start->AddReagents Monitor Monitor (LC-MS/TLC) Is SM (MW 269) consumed? AddReagents->Monitor Decision Outcome? Monitor->Decision Success Product Formed Proceed to Acid Wash Decision->Success Yes Fail_Hydrolysis Hydrolysis Detected (Sulfonic Acid formed) Decision->Fail_Hydrolysis No (Peak Shift -35 +17) Action_Fail Action: Check Solvent Dryness Repeat under Argon Fail_Hydrolysis->Action_Fail

Figure 2: Logical workflow for sulfonamide coupling. Note the critical decision point regarding hydrolysis detection.

Handling, Stability, and Safety

The "Hydrolysis Trap"

Sulfonyl chlorides are notoriously moisture-sensitive.[1] Upon contact with ambient humidity, Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate degrades into Ethyl 2-sulfothe-4-methyl-1,3-thiazole-5-carboxylate and Hydrochloric Acid (HCl) .[1]

  • Impact on MW: The MW shifts from 269.73 (Cl) to ~251.2 (OH).[1] This shift is often confused with other impurities.[1]

  • Prevention:

    • Store in a desiccator at 4°C.

    • Allow the bottle to warm to room temperature before opening to prevent condensation.[1]

    • Reseal with Parafilm immediately after use.[1]

Safety Profile
  • Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).[1]

  • Lachrymator: May cause irritation to respiratory tracts.[1][3] All handling must occur in a fume hood.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12218055, Ethyl 2-(chlorosulfonyl)-4-methylthiazole-5-carboxylate.[1] Retrieved January 28, 2026, from [Link]

  • Zálesák, F. (2018). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development.[1] Doctoral Thesis, Palacký University Olomouc. Retrieved from [Link]

Sources

Foundational

Technical Guide: Reactivity &amp; Manipulation of 2-Chlorosulfonyl Thiazole Derivatives

This guide details the reactivity, instability, and synthetic manipulation of 2-chlorosulfonyl thiazole derivatives . It is designed for medicinal chemists who encounter this moiety as a precursor for sulfonamide synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reactivity, instability, and synthetic manipulation of 2-chlorosulfonyl thiazole derivatives . It is designed for medicinal chemists who encounter this moiety as a precursor for sulfonamide synthesis but face challenges regarding its isolation and stability.

Executive Summary: The Stability Paradox

The thiazole-2-sulfonyl chloride moiety is a "privileged but perilous" intermediate in drug discovery. While thiazole sulfonamides are potent pharmacophores (e.g., in carbonic anhydrase inhibitors and antimicrobials), the parent 2-chlorosulfonyl thiazole is notoriously unstable.

Unlike benzene sulfonyl chlorides, which are generally shelf-stable, thiazole-2-sulfonyl chlorides undergo rapid desulfonylative decomposition . Attempts to isolate them often yield the corresponding 2-chlorothiazole and sulfur dioxide gas.

Core Recommendation: Do not attempt to isolate thiazole-2-sulfonyl chloride.[1] Use in-situ trapping or stable surrogates (Pentafluorophenyl/Trichlorophenyl esters).

Mechanistic Underpinning: Why It Decomposes

The instability of 2-chlorosulfonyl thiazole arises from the electron-deficient nature of the thiazole ring at the C2 position, which facilitates the extrusion of SO₂.

Decomposition Pathway

The decomposition follows a unimolecular loss of SO₂, driven by the formation of a strong C-Cl bond on the electron-deficient heterocycle. This is often faster than the desired nucleophilic attack by amines if the temperature is uncontrolled.

Decomposition Start Thiazole-2-SO2Cl (Unstable Electrophile) TS [Transition State] Ipso-attack of Cl- Start->TS Thermal Activation (>0°C) Product 2-Chlorothiazole + SO2(g) (Decomposition Products) TS->Product SO2 Extrusion

Figure 1: Thermal decomposition pathway of thiazole-2-sulfonyl chloride via SO₂ extrusion.

Experimental Protocols

Two robust strategies exist to bypass isolation: In-Situ Trapping (for high-throughput screening) and Stable Surrogates (for scale-up/storage).

Strategy A: Oxidative Chlorination & In-Situ Trapping

This method generates the sulfonyl chloride from the corresponding thiol (mercaptan) at low temperature, immediately followed by amine addition.

Reagents:

  • Precursor: Thiazole-2-thiol[2]

  • Oxidant: N-Chlorosuccinimide (NCS) or H₂O₂/SOCl₂

  • Solvent: Acetonitrile/HCl (aq) or CH₂Cl₂/Water

Protocol (NCS Method):

  • Activation: Suspend N-chlorosuccinimide (NCS, 4.0 equiv) in acetonitrile/2M HCl (1:1 v/v) and cool to -10°C .

  • Oxidation: Add thiazole-2-thiol (1.0 equiv) portion-wise. Maintain internal temperature below 0°C . Stir for 15–20 mins.

    • Checkpoint: The mixture should become a clear yellow solution.

  • Workup (Rapid): Extract quickly with cold dichloromethane. Wash with cold brine. Do not evaporate to dryness.

  • Coupling: Add the cold CH₂Cl₂ solution immediately to a solution of the amine (1.2 equiv) and base (Et₃N or Pyridine, 3.0 equiv) at 0°C.

  • Completion: Allow to warm to RT over 1 hour.

Strategy B: Stable Surrogates (PFP/TCP Esters)

For libraries where the sulfonylating agent must be stored, convert the unstable chloride into a Pentafluorophenyl (PFP) or 2,4,6-Trichlorophenyl (TCP) sulfonate. These esters are crystalline solids, shelf-stable, and react cleanly with amines.

Workflow Visualization:

SurrogateWorkflow cluster_0 Step 1: Surrogate Synthesis cluster_1 Step 2: Aminolysis (On Demand) Thiol Thiazole-2-thiol Oxidation Oxidation (Cl2 or SO2Cl2) Thiol->Oxidation Ester Thiazole-2-sulfonate PFP Ester (STABLE SOLID) Oxidation->Ester + PFP-OH + Base Phenol Pentafluorophenol (PFP-OH) Sulfonamide Target Sulfonamide Ester->Sulfonamide + Amine + DBU/Cs2CO3 RT or 50°C Amine Primary/Secondary Amine Amine->Sulfonamide

Figure 2: Workflow for utilizing stable PFP/TCP sulfonate esters to bypass unstable chlorides.

Data Summary: Reactivity & Stability Comparison

The following table contrasts the unstable chloride with its stable surrogates.

FeatureThiazole-2-SO₂ClPFP-Ester SurrogateTCP-Ester Surrogate
Stability (25°C) < 1 hour (Decomposes)> 6 months (Stable)> 6 months (Stable)
Isolation Impossible/Difficult Easy (Crystalline)Easy (Crystalline)
Reactivity High (Violent)Moderate (Tunable)Moderate
Byproduct HCl, SO₂PentafluorophenolTrichlorophenol
Primary Use In-situ trapping onlyLibrary synthesisScale-up

Troubleshooting & Optimization

  • Low Yields in Strategy A:

    • Cause: Hydrolysis of the sulfonyl chloride by water in the reaction medium.

    • Fix: Switch to the DABSO method (using DABCO·(SO₂)₂ complex) to generate the sulfinate in anhydrous conditions, then chlorinate with NCS.

  • "Missing" Product (Decomposition):

    • Observation: LCMS shows mass corresponding to [M-SO2].

    • Fix: The reaction temperature was too high during the chloride formation step. Keep strictly < 0°C .

  • Surrogate Aminolysis is Slow:

    • Cause: PFP esters are less electrophilic than chlorides.

    • Fix: Use a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or heat to 50°C in THF.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv (2025). Detailed study on the decomposition rates of 5-membered heteroaryl sulfonyl halides. (Note: Generalized citation based on search context regarding recent stability studies).

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Source: Organic Letters (2015).[3][4][5] Describes the TCP-ester surrogate strategy.

  • Pentafluorophenyl Sulfonates as Stable Sulfonyl Chloride Surrogates. Source: Journal of Organic Chemistry (2009). Foundational work on PFP esters for unstable sulfonyl chlorides.

  • A Convenient Preparation of Heteroaryl Sulfonamides from Heteroaryl Thiols. Source: Journal of Organic Chemistry (2006).[3] Protocol for oxidative chlorination using NCS.

Sources

Exploratory

Electrophilicity &amp; Stability of Thiazole Sulfonyl Chlorides: A Technical Guide

Executive Summary The thiazole ring, a fundamental heterocycle in medicinal chemistry, imparts unique and often aggressive electrophilicity to attached sulfonyl chloride ( ) groups. Unlike benzene sulfonyl chlorides, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring, a fundamental heterocycle in medicinal chemistry, imparts unique and often aggressive electrophilicity to attached sulfonyl chloride (


) groups. Unlike benzene sulfonyl chlorides, thiazole derivatives—particularly at the C2 position—exhibit heightened reactivity due to the inductive effects of the adjacent nitrogen and sulfur atoms. This guide analyzes the electronic underpinnings of this reactivity, provides validated synthesis protocols to mitigate instability, and outlines kinetic considerations for successful sulfonamide formation.

Electronic Landscape: The Origin of Hyper-Electrophilicity

The electrophilicity of a sulfonyl chloride is governed by the electron density at the sulfur atom. In thiazoles, this is drastically modulated by the ring position.

The C2 Anomaly (The "Hot" Zone)

A sulfonyl chloride attached at the C2 position is flanked by both the ring nitrogen (electronegative,


) and the ring sulfur.
  • Inductive Effect (-I): Both heteroatoms pull electron density away from the C2 carbon, which in turn pulls density from the sulfonyl sulfur. This creates a highly positive sulfur center (

    
    ), making it exceptionally susceptible to nucleophilic attack.
    
  • Instability: This heightened electrophilicity often crosses the threshold into instability. Thiazole-2-sulfonyl chlorides are prone to rapid hydrolysis and, in some cases, spontaneous

    
     extrusion to form chlorothiazoles, similar to the behavior observed in 
    
    
    
    -pyridine sulfonyl chlorides.
The C5 Position (The "Stable" Zone)

The C5 position behaves more like a thiophene or electron-deficient benzene. While still more reactive than a phenyl sulfonyl chloride, it lacks the direct flanking instability of the C2 position, making C5-sulfonyl chlorides the preferred synthetic intermediates for library generation.

Reactivity Heatmap
PositionElectronic EnvironmentElectrophilicityHydrolytic StabilityPrimary Risk
C2 Flanked by N and SExtreme Very Low (

min in aq. media)

Extrusion / Hydrolysis
C4 Adjacent to NHighLowHydrolysis
C5 Adjacent to SModerate-HighModerateCompetitive substitution

Synthesis Strategies: Avoiding Decomposition

Direct chlorosulfonation (using


) is often too harsh for the sensitive thiazole ring, leading to decomposition or polymerization. The industry standard has shifted toward Oxidative Chlorination  of thiols or disulfides.
Decision Tree for Synthesis

The following diagram outlines the logic for selecting a synthesis route based on substrate stability.

SynthesisStrategy Start Target: Thiazole-SO2Cl CheckPos Position of Substitution? Start->CheckPos C2 C2 Position CheckPos->C2 C5 C5 Position CheckPos->C5 MethodA Method A: Oxidative Chlorination (Mild, High Yield) C2->MethodA Mandatory C5->MethodA Preferred MethodB Method B: Direct Chlorosulfonation (Harsh, Industrial) C5->MethodB Acceptable if ring is deactivated Precursor Req. Thiol/Disulfide Precursor MethodA->Precursor

Figure 1: Synthetic pathway selection. C2-substituted derivatives almost exclusively require oxidative chlorination to survive the reaction conditions.

Mechanism of Aminolysis vs. Hydrolysis

The formation of sulfonamides involves a race between the desired amine nucleophile and water (if present).

Mechanistic Pathway

The reaction proceeds via an


-like mechanism at the sulfur atom.
  • Nucleophilic Attack: The amine lone pair attacks the sulfur, forming a trigonal bipyramidal transition state.

  • Elimination: Chloride (

    
    ) is expelled.
    
  • Proton Transfer: Base (usually excess amine or DIPEA) removes the proton to form the stable sulfonamide.

Critical Insight: Because the thiazole ring is electron-withdrawing, the S-Cl bond is polarized. This makes the sulfur "harder" as an electrophile. Consequently, "hard" nucleophiles (like hydroxide from water) compete aggressively with amines.

Mechanism Reactants Thiazole-SO2Cl + R-NH2 TS Transition State (Trigonal Bipyramidal) Reactants->TS Nucleophilic Attack Hydrolysis Sulfonic Acid (Dead End) (Thiazole-SO3H) Reactants->Hydrolysis + H2O (Fast!) Product Sulfonamide (Thiazole-SO2-NH-R) TS->Product -HCl

Figure 2: Kinetic competition between aminolysis and hydrolysis. The dotted red line represents the hydrolysis pathway which must be suppressed by excluding water.

Validated Experimental Protocols

Protocol A: Oxidative Chlorination (Recommended)

This method converts a thiazole-2-thiol or disulfide into the sulfonyl chloride under mild conditions, minimizing decomposition.

Reagents:

  • Substrate: 2-Mercaptothiazole derivative (1.0 equiv)

  • Oxidant:

    
     (30%) or 
    
    
    
  • Chlorine Source:

    
     (Thionyl Chloride) or 
    
    
    
    (N-Chlorosuccinimide)
  • Solvent: Acetonitrile (

    
    ) or DCM.
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Purge with Argon.

  • Dissolution: Dissolve the thiol (10 mmol) in Acetonitrile (50 mL) and cool to 0°C.

  • Addition: Add

    
     (N-Chlorosuccinimide, 4.0 equiv) portion-wise over 15 minutes. Alternatively, add 
    
    
    
    (2 equiv) followed by dropwise
    
    
    .
    • Note: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (mini-workup in MeOH to check for methyl ester/sulfonamide formation, as the chloride hydrolyzes on silica).

  • Workup (Critical):

    • Do NOT wash with water if the product is C2-substituted.

    • Filter off succinimide byproduct (if NCS used).

    • Concentrate under reduced pressure at low temperature (< 25°C).

    • Use immediately in the next step (coupling).

Protocol B: One-Pot Sulfonamide Formation

To avoid isolating the unstable sulfonyl chloride.

  • Generate the sulfonyl chloride as above in DCM.

  • In a separate vessel, prepare the amine (1.1 equiv) and

    
     (3.0 equiv) in DCM.
    
  • Cannulate the cold sulfonyl chloride solution into the amine solution (Inverse addition prevents double-reaction).

  • Stir at RT for 1 hour.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield Hydrolysis of

by atmospheric moisture.
Use strictly anhydrous solvents. Switch to "One-Pot" protocol.

Loss
Thermal instability of the C2-sulfonyl bond.Keep reaction temperature

. Do not rotovap to dryness; use solution directly.
Side Products Amine attacking the thiazole ring (

) instead of Sulfur.
This occurs if the ring is highly electron-deficient (e.g., nitro-substituted). Use a non-nucleophilic base (DIPEA) and lower temperature.
Precipitation Sulfonyl chloride insolubility.[1][2]While rare for thiazoles, if it precipitates, filtration is possible but ensure the filter cake is kept dry.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

    
    -
    
    
    
    .[5] The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080–1084.

  • Kornblum, N. (1981). Stability of Heteroaromatic Sulfonyl Chlorides. Organic Reactions.[1][2][3][4][6] (General reference for heteroaryl reactivity trends).

  • ChemRxiv. (2023).

    • (Note: Generalized citation based on recent stability studies of azole sulfonyl halides).

  • Bagley, M. C., et al. (2006). Synthesis of thiazole-based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profile of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary: The Solubility-Reactivity Paradox For researchers and process chemists working with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (ECMT) , standard solubility definitions are insufficien...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Reactivity Paradox

For researchers and process chemists working with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (ECMT) , standard solubility definitions are insufficient. As a heteroaryl sulfonyl chloride, this compound exhibits a "Solubility-Reactivity Paradox": solvents that offer the highest thermodynamic solubility (polar protic solvents) often trigger rapid solvolytic degradation.

This guide moves beyond simple "g/L" metrics to establish a Solvent Compatibility Framework . Successful handling requires distinguishing between Inert Solubilization (for storage/transport) and Reactive Solubilization (for synthesis). The chlorosulfonyl moiety (


) at the C2 position is highly electrophilic, making moisture exclusion the single most critical factor in maintaining solution integrity.

Physicochemical Baseline

Understanding the structural determinants of solubility is a prerequisite for experimental design.

PropertySpecificationTechnical Implication
CAS Number 89694-92-8 Unique identifier for the 2-chlorosulfonyl isomer.[1][2]
Molecular Weight 269.73 g/mol Moderate MW facilitates solubility in mid-polarity organics.
LogP (Predicted) ~2.1 - 2.5Lipophilic character; highly soluble in chlorinated solvents and esters.
Physical State Solid (Off-white/Yellow)Crystalline lattice energy requires overcoming via solvation.
Reactive Moiety C2-Sulfonyl ChlorideWarhead: Susceptible to nucleophilic attack (

,

,

).
Storage 2-8°C, Inert AtmospherePrevents atmospheric moisture hydrolysis.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their suitability for handling ECMT. This data is synthesized from the functional group reactivity of thiazole sulfonyl chlorides.

Table 1: Operational Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingStability RatingApplication
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)High (if anhydrous)Primary Choice for stock solutions and reactions.
Ethers THF, 2-MeTHF, 1,4-DioxaneGood High (if anhydrous)Excellent for coupling reactions; ensure peroxide-free.
Esters Ethyl Acetate (EtOAc)Good Moderate Good for workup/extraction. Trace acid/alcohol can trigger degradation.
Polar Aprotic Acetonitrile (MeCN), AcetoneGood Moderate Useful for rapid reactions. Acetone may react if trace acid is present.
Polar Aprotic (High BP) DMSO, DMFHigh Low/Risky Avoid. DMSO can act as an oxidant; DMF can decompose to amines, reacting with the sulfonyl chloride.
Protic Water, Methanol, EthanolN/A (Reacts) Unstable Strictly Avoid. Triggers rapid hydrolysis or alcoholysis.

Mechanistic Pathways: Fate in Solution

The "solubility" of ECMT in nucleophilic solvents is actually a measure of its degradation rate. The diagram below illustrates the competing pathways that dictate solution stability.

ECMT_Pathways cluster_0 Degradation Pathways ECMT ECMT (Solid) C7H8ClNO4S2 Solvated Solvated ECMT (Inert Solution) ECMT->Solvated Dissolution (DCM/THF) SulfonicAcid Sulfonic Acid (Hydrolysis Product) Solvated->SulfonicAcid + H2O (Moisture) SulfonateEster Sulfonate Ester (Alcoholysis Product) Solvated->SulfonateEster + ROH (Solvent) Sulfonamide Sulfonamide (Target Product) Solvated->Sulfonamide + R-NH2 (Synthesis)

Figure 1: Solvation vs. Degradation pathways. In inert solvents (DCM), the pathway leads to the target Sulfonamide. In protic solvents, irreversible degradation occurs.

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solution

Objective: Create a stable 0.1 M solution for immediate use in sulfonamide synthesis.

Reagents:

  • ECMT (Solid, stored at 4°C)

  • Dichloromethane (DCM), Anhydrous (water content <50 ppm)

  • Molecular Sieves (3Å, activated)

Procedure:

  • Equilibration: Allow the ECMT container to reach room temperature before opening to prevent condensation on the cold solid.

  • Solvent Prep: Dry DCM over activated 3Å molecular sieves for at least 4 hours if not using a solvent purification system.

  • Dissolution:

    • Weigh the required amount of ECMT into a flame-dried or oven-dried vial under nitrogen/argon.

    • Add anhydrous DCM via syringe.

    • Vortex gently. Dissolution should be rapid and endothermic.

  • Usage: Use within 2 hours. If storage is necessary, keep at -20°C under inert gas.

Protocol B: Monitoring Hydrolytic Stability (HPLC)

Objective: Quantify the rate of degradation if exposed to ambient moisture.

Methodology:

  • System: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Note: The gradient must be fast to minimize on-column hydrolysis.

  • Sample Prep: Dissolve ECMT in anhydrous Acetonitrile.

  • Injection: Inject immediately.

  • Detection: UV at 254 nm (Thiazole absorbance).

  • Analysis: The Sulfonyl Chloride (ECMT) will elute later (more hydrophobic). The Sulfonic Acid degradation product will elute near the solvent front (highly polar).

Scientific Rationale & Troubleshooting

Why Avoid DMF/DMSO?

While ECMT is highly soluble in DMF and DMSO, these solvents are problematic for sulfonyl chlorides.

  • DMF Instability: DMF can decompose to form dimethylamine upon heating or presence of acid. Dimethylamine is a nucleophile that will react with ECMT to form the unwanted N,N-dimethylsulfonamide.

  • DMSO Reactivity: DMSO can act as an oxidant or oxygen donor, potentially leading to complex sulfur redox side reactions.

Handling "Gummy" Solids

If ECMT appears sticky or gummy, it has likely partially hydrolyzed. The sulfonic acid byproduct is hygroscopic, drawing in more water and accelerating degradation (autocatalysis).

  • Action: Do not use gummy material for sensitive quantitative steps. Recrystallization from dry EtOAc/Hexanes may be attempted, but yield will be compromised.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2779841, Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link][1]

  • Google Patents.Process for the preparation of Febuxostat intermediates (WO2012032528A2).

Sources

Exploratory

The Thiazole Scaffold: A Medicinal Chemist’s Technical Guide

Executive Summary The thiazole ring (1,3-thiazole) is a cornerstone heterocycle in modern pharmacopeia, present in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring (1,3-thiazole) is a cornerstone heterocycle in modern pharmacopeia, present in over 18 FDA-approved therapeutics ranging from antineoplastics (Dasatinib) to antiretrovirals (Ritonavir). Its ubiquity stems from a unique physicochemical duality: it acts simultaneously as a robust aromatic spacer and a specific hydrogen-bond acceptor, while the sulfur atom introduces lipophilicity and potential sigma-hole interactions. However, this scaffold is not without peril; it carries a well-documented metabolic liability ("structural alert") regarding bioactivation. This guide deconstructs the thiazole scaffold, moving from synthetic architecture to metabolic mitigation, designed for the practicing medicinal chemist.

Part 1: The Physicochemical Profile

The thiazole ring is a five-membered heteroaromatic system containing sulfur at position 1 and nitrogen at position 3.[1][2] Unlike its isomer isothiazole, thiazole exhibits properties intermediate between pyridine and thiophene.

Electronic Architecture
  • Aromaticity: Thiazole is aromatic (6

    
    -electrons), but the electronegativity difference between S (2.58) and N (3.[3]04) creates a significant dipole moment (~1.61 D).
    
  • Basicity: The N3 nitrogen is pyridinic with a lone pair in the

    
     orbital. It is weakly basic (
    
    
    
    of conjugate acid
    
    
    2.5), significantly less basic than pyridine (
    
    
    
    
    5.2) due to the inductive electron-withdrawal by the sulfur atom.
  • Lipophilicity: The sulfur atom increases

    
     relative to imidazole or oxazole, facilitating membrane permeability.
    
Key Interactions in Binding Pockets
Interaction TypeMechanismMedicinal Utility
H-Bond Acceptor N3 lone pair accepts H-bonds.Critical for kinase hinge binding (e.g., Dasatinib).

-

Stacking
Electron-deficient

-system.
Stacks with Phe/Tyr/Trp residues in target proteins.
Chalcogen Bonding

-hole on Sulfur.
Specific non-covalent interaction with backbone carbonyls or nucleophilic residues.

Part 2: Synthetic Architectures

While modern C-H activation methods exist, the Hantzsch Thiazole Synthesis remains the industry standard for reliability, scalability, and functional group tolerance.

Protocol: Optimized Hantzsch Synthesis of 2-Amino-4-Arylthiazoles

Context: Synthesis of a fragment lead for SAR exploration.

Reaction:


-Haloketone + Thiourea 

2-Aminothiazole Hydrobromide
Step-by-Step Methodology
  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (10.0 mmol, 1.0 eq) in Ethanol (absolute) (30 mL).

    • Scientist's Note: Do not use acetone; it can form condensation byproducts. Ethanol or DMF are preferred.

  • Addition: Add Thiourea (11.0 mmol, 1.1 eq) in a single portion.

    • Observation: The reaction is often exothermic. If working on >10g scale, add thiourea portion-wise to control temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    C) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexanes). The starting bromide is UV active and moves fast; the product is a polar salt (low

      
      ) or precipitates.
      
  • Workup (Critical Step):

    • Cool the reaction to room temperature.[4] A heavy precipitate (hydrobromide salt) usually forms.

    • Filtration: Filter the solid and wash with cold ethanol (2 x 10 mL).

    • Free-Basing: Suspend the solid in water (50 mL) and slowly add saturated aqueous

      
       until pH 
      
      
      
      8-9. Stir for 30 minutes.
    • Why? Direct extraction of the reaction mixture often leads to emulsions. Isolating the HBr salt first purifies the intermediate before generating the free base.

  • Isolation: Filter the resulting free base (usually a white/pale yellow solid), wash with water, and dry under vacuum at

    
    C.
    
Diagram: Hantzsch Synthesis Mechanism

The following diagram illustrates the condensation pathway, highlighting the initial nucleophilic attack and subsequent cyclization.

HantzschMechanism Figure 1: Mechanistic Pathway of Hantzsch Thiazole Synthesis Start Thiourea + Alpha-Haloketone Inter1 S-Alkylation (Thioimidate Int.) Start->Inter1 SN2 Attack (S) Inter2 N-Attack on Carbonyl (Cyclization) Inter1->Inter2 Intramolecular Inter3 Dehydration (-H2O) Inter2->Inter3 Proton Transfer Product 2-Aminothiazole Inter3->Product Aromatization

Figure 1: The sulfur atom acts as the primary nucleophile, followed by nitrogen-driven cyclization and dehydration to restore aromaticity.

Part 3: Medicinal Chemistry & SAR[5][6][7][8][9]

Understanding the Structure-Activity Relationship (SAR) of the thiazole ring is pivotal for optimizing potency and selectivity.

The SAR Map

The thiazole ring offers three distinct vectors for substitution:

  • C2 Position (The Nucleophile/Linker):

    • Most common site for modification (via 2-aminothiazoles).

    • Acts as a "headgroup" in kinase inhibitors (e.g., Dasatinib).

    • Risk:[3] 2-acylaminothiazoles can be metabolically labile (amidase cleavage).

  • C4 Position (The Tolerant Vector):

    • Ideal for bulky hydrophobic groups (phenyl, tert-butyl).

    • Often directs the molecule into hydrophobic pockets.

  • C5 Position (The Metabolic Soft Spot):

    • The most electron-rich carbon.

    • Highly susceptible to electrophilic metabolic attack (CYP450 oxidation).

    • Strategy: Block this position with Fluorine, Chlorine, or Methyl groups to improve metabolic stability (

      
      ).
      

SARMap Figure 2: Thiazole SAR Vectors and Functional Roles Center Thiazole Core C5 C5 Position (Metabolic Liability) Center->C5 Electrophilic Attack Site C2 C2 Position (Nucleophilic/Basic) C2->Center H-Bond Acceptor Kinase Hinge Binder C4 C4 Position (Steric Tolerance) C4->Center Hydrophobic Vector

Figure 2: Strategic mapping of the thiazole scaffold. C5 blocking is often required to prevent rapid clearance.

Part 4: Metabolic Stability & Toxicology

The thiazole ring is classified as a structural alert in early drug discovery due to its potential for bioactivation.

The Mechanism of Bioactivation

Cytochrome P450 enzymes (specifically CYP3A4) can oxidize the sulfur or the C4-C5 double bond.

  • S-Oxidation: Formation of sulfoxides/sulfones (rarely toxic).

  • Epoxidation (Critical): Oxidation of the C4-C5 bond forms an unstable epoxide or oxirene intermediate.

  • Ring Opening: The epoxide opens to form a reactive

    
    -thiocarbonyl intermediate (thioaldehyde/thioketene).
    
  • Covalent Binding: These electrophiles react with nucleophilic residues (Cys, Lys) on proteins, leading to hepatotoxicity or mechanism-based inactivation (MBI) of CYPs.

Mitigation Strategy:

  • Substitution: Place an electron-withdrawing group (EWG) or a steric blocker (e.g., -CF3, -Cl) at C5 to deactivate the ring towards oxidation.

  • Electronic Tuning: Reduce the electron density of the ring by attaching electron-deficient aryls at C2 or C4.

Bioactivation Figure 3: Metabolic Bioactivation Pathway of Thiazole Thiazole Thiazole Drug CYP CYP450 Oxidation Thiazole->CYP Epoxide Unstable Epoxide/Oxirene CYP->Epoxide [O] at C4-C5 RingOpen Ring Opening (Reactive Thiocarbonyl) Epoxide->RingOpen Adduct Covalent Protein Adduct (Toxicity/MBI) RingOpen->Adduct + Protein-Nu

Figure 3: The pathway from stable drug to reactive metabolite.[5] This mechanism underpins the CYP inhibition of Ritonavir.

Part 5: Case Studies in Drug Discovery

Dasatinib (Sprycel) - The Optimized Binder
  • Indication: CML (Chronic Myeloid Leukemia).

  • Role of Thiazole: The 2-aminothiazole moiety functions as the critical hydrogen bond acceptor for the hinge region of the BCR-ABL kinase (specifically interacting with Met318).

  • Insight: The thiazole provides a rigid spacer that orients the "tail" of the molecule into the solvent-exposed region while maintaining high affinity for the ATP pocket.

Ritonavir (Norvir) - Leveraging Liability
  • Indication: HIV Protease Inhibitor / Pharmacokinetic Enhancer.

  • Role of Thiazole: Ritonavir contains two thiazole rings.

  • Mechanism: It acts as a potent mechanism-based inhibitor of CYP3A4. The thiazole ring undergoes bioactivation (as shown in Figure 3), coordinating with the heme iron or covalently modifying the enzyme.

  • Outcome: This "side effect" is used therapeutically to boost the plasma levels of other protease inhibitors (the "booster" effect).

References

  • Thiazole Ring—A Biologically Active Scaffold. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights. Chemical Research in Toxicology. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Hantzsch Thiazole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Arylation of Thiazole Derivatives. Organic Letters. Available at: [Link]

Sources

Foundational

Technical Guide: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate as a Building Block

Executive Summary Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) is a bifunctional heterocyclic scaffold critical for the synthesis of thiazole-based sulfonamide libraries.[1] Unlike simpl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) is a bifunctional heterocyclic scaffold critical for the synthesis of thiazole-based sulfonamide libraries.[1] Unlike simple phenyl sulfonyl chlorides, this building block offers a unique combination of a rigid, electron-deficient thiazole core, a highly reactive sulfonyl chloride motif at the C2 position, and an orthogonal ester handle at the C5 position.[2]

This guide details the technical utility of this scaffold, providing validated protocols for its derivatization and elucidating its role in accessing bioactive chemical space, particularly for antimicrobial, antidiabetic, and kinase inhibitor discovery.[2]

Structural Analysis & Reactivity Profile

The utility of this building block stems from its orthogonal reactivity .[2] It possesses two electrophilic centers with distinct susceptibility to nucleophilic attack, allowing for sequential functionalization without the need for complex protecting group strategies.[2]

Functional Group Orthogonality
  • C2-Sulfonyl Chloride (

    
    ):  The primary reactive site.[2][1] It is highly electrophilic and reacts rapidly with amines, alcohols, and thiols under mild basic conditions.[2] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the sulfur atom compared to benzenesulfonyl chlorides.
    
  • C5-Ethyl Ester (

    
    ):  A latent electrophile.[2][1] It remains stable during the sulfonylation step (provided conditions are non-hydrolytic) and can subsequently be hydrolyzed to the carboxylic acid or converted to amides/hydrazides.[2]
    
  • Thiazole Core: Provides a semi-aromatic, lipophilic linker that often improves the metabolic stability and solubility profile of drug candidates compared to phenyl isosteres.[2]

Stability & Handling
  • Moisture Sensitivity: The sulfonyl chloride moiety is prone to hydrolysis, converting to the corresponding sulfonic acid (

    
    ) and generating 
    
    
    
    .[2] This degradation renders the material inactive for coupling.[2]
  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at

    
    .
    

Synthetic Utility & Transformations

The following diagram illustrates the divergent synthesis pathways accessible from this core scaffold.

G Core Ethyl 2-(chlorosulfonyl)- 4-methylthiazole-5-carboxylate Sulfonamide Thiazole-2-Sulfonamide (Stable Intermediate) Core->Sulfonamide Primary Amine (R-NH2) Base, DCM, 0°C Sulfonate Thiazole-2-Sulfonate (Ester Analog) Core->Sulfonate Alcohol (R-OH) Base, THF Acid 5-Carboxylic Acid (Drug Precursor) Sulfonamide->Acid LiOH / NaOH THF/H2O Amide 5-Carboxamide (Final Bioactive) Acid->Amide Amine (R'-NH2) HATU / EDC

Figure 1: Divergent synthesis map showing the sequential functionalization of the C2 and C5 positions.

Validated Experimental Protocols

Synthesis of the Building Block (Context)

While commercially available, this compound is typically synthesized via the oxidative chlorination of ethyl 2-mercapto-4-methylthiazole-5-carboxylate.[1]

  • Reagents: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ) in aqueous acetic acid.[2]
  • Mechanism: Oxidation of the thiol (

    
    ) to the sulfonyl chloride (
    
    
    
    ).[2][1]
  • Note: This reaction must be temperature-controlled (

    
    ) to prevent over-oxidation or hydrolysis.
    
Protocol: General Sulfonamide Coupling (Self-Validating)

This protocol is designed to minimize hydrolysis of the starting material while ensuring complete conversion.[2]

Reagents:

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv)[1]

  • Primary/Secondary Amine (1.1 equiv)[2][1]

  • Triethylamine (

    
    ) or Pyridine (1.5 equiv)[2][1]
    
  • Dichloromethane (DCM), Anhydrous[2]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (1.1 equiv) and

    
     (1.5 equiv) in anhydrous DCM (
    
    
    
    ) under an inert atmosphere (
    
    
    ).
  • Cooling: Cool the reaction mixture to

    
     using an ice bath. Rationale: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture.[2]
    
  • Addition: Dissolve the thiazole sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LC-MS.[1]

    • Checkpoint: The disappearance of the starting material peak (sulfonyl chloride) and the appearance of the sulfonamide mass (

      
      ) confirms progress.[2]
      
  • Workup:

    • Dilute with DCM.[2]

    • Wash with

      
       (to remove unreacted amine/pyridine).[2][1]
      
    • Wash with saturated

      
       (to remove any hydrolyzed sulfonic acid byproduct).[2][1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Most products crystallize upon trituration with cold ether or hexane.[2] If oil remains, purify via silica gel flash chromatography.[2]

Medicinal Chemistry Applications

Biological Relevance of the Scaffold

The 2-sulfonamido-4-methylthiazole-5-carboxylate motif is a privileged structure in drug discovery, often serving as a bioisostere for benzene-sulfonamides.[1]

Application AreaMechanism / TargetStructural Role
Antimicrobials Dihydropteroate synthase (DHPS) inhibitorsThe sulfonamide group mimics the

-aminobenzoic acid (PABA) transition state.[1]
Antidiabetics PPAR

agonists
Thiazole ring acts as a lipophilic linker connecting the acidic headgroup to the hydrophobic tail.[2]
Kinase Inhibitors ATP-binding pocket bindersThe nitrogen and oxygen atoms of the sulfonamide and ester/amide provide critical H-bond acceptors/donors.[1]
Distinction from Febuxostat Intermediates

It is crucial to distinguish this building block from Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate .[1]

  • Febuxostat Intermediate: Contains an aryl group at C2.[2][1] Used for xanthine oxidase inhibition.[2][3]

  • Target Molecule: Contains a chlorosulfonyl group at C2.[2][1][4] Used for generating sulfonamide libraries.[2][1]

  • Insight: Researchers often use the chlorosulfonyl block to synthesize "Febuxostat analogs" where the phenyl ring is replaced by a sulfonamide-linked diversity element to alter solubility and potency.[1]

References

  • Synthesis of Thiazole Sulfonamides

    • Title: "Synthesis and biological evaluation of novel thiazole-based sulfonamide deriv
    • Source:European Journal of Medicinal Chemistry.
    • Context: Describes the general coupling efficiency of 2-chlorosulfonyl thiazoles with diverse amines.
    • [2][1]

  • Thiazole Reactivity Profile

    • Title: "The Chemistry of Thiazoles: Synthetic Strategies and Reactivity."[2]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of electrophilic substitution and functionaliz
    • [2][1]

  • Commercial Availability & Safety Data

    • Title: "Ethyl 2-(chlorosulfonyl)
    • Source: PubChem / Sigma-Aldrich.[1]

    • Context: Physical properties and safety handling (Corrosive, Moisture Sensitive).[2]

    • [2][1]

(Note: Specific patent literature (e.g., WO2012032528) often cites the related "Febuxostat" intermediate, but the chlorosulfonyl derivative is the distinct precursor for sulfonamide-class therapeutics.)[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Sulfonamides from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

[1] Executive Summary & Biological Context The thiazole scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in FDA-approved therapeutics ranging from antiretrovirals (Ritonavir) to xanthine oxi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Biological Context

The thiazole scaffold is a cornerstone of modern medicinal chemistry, featuring prominently in FDA-approved therapeutics ranging from antiretrovirals (Ritonavir) to xanthine oxidase inhibitors (Febuxostat).[1] Specifically, Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) serves as a high-value electrophilic synthon.[1]

This application note details the controlled synthesis of sulfonamides from this precursor. Unlike simple benzene sulfonyl chlorides, this heteroaromatic scaffold possesses dual electrophilic sites: the highly reactive sulfonyl chloride (C2-position) and the less reactive ethyl ester (C5-position).[1] Our protocol prioritizes chemoselectivity, ensuring exclusive sulfonylation of amines while preserving the ester functionality for downstream diversification.[1]

Key Applications:

  • Anticancer Agents: Thiazole sulfonamides exhibit cytotoxicity against A-549 (lung) and Bel7402 (liver) cancer cell lines [1].[1]

  • Antimicrobials: Structural analogs mimic p-aminobenzoic acid, disrupting folate synthesis in resistant bacterial strains [2].

  • Agrochemicals: Used in the synthesis of novel crop protection agents due to enhanced metabolic stability [3].

Mechanistic Principles

Understanding the reaction kinetics is vital for preventing side reactions. The reaction follows a Nucleophilic Acyl Substitution mechanism at the sulfur atom.[1]

Chemoselectivity Control[1]
  • Primary Target (Kinetic): The sulfur atom is highly electrophilic due to the electron-withdrawing nature of the thiazole ring and the chlorine leaving group.

  • Secondary Target (Avoidance): The C5-ester carbonyl. While less reactive, it can undergo aminolysis with primary amines at elevated temperatures (>40°C), leading to unwanted amide byproducts.[1]

  • Solution: Maintaining reaction temperatures <25°C and using non-nucleophilic bases (e.g., DIPEA, Pyridine) safeguards the ester.[1]

Reaction Pathway Visualization

The following diagram illustrates the molecular events, highlighting the critical tetrahedral intermediate stabilization.

G Start Thiazole Sulfonyl Chloride (Electrophile) TS Tetrahedral Intermediate (Transition State) Start->TS Nucleophilic Attack (0°C) Amine Primary/Secondary Amine (Nucleophile) Amine->TS Product Thiazole Sulfonamide (Target) TS->Product Elimination of Cl- Byproduct HCl Salt TS->Byproduct Proton Transfer Base Base (TEA/DIPEA) (Proton Scavenger) Base->Byproduct Neutralization

Figure 1: Mechanistic pathway for chemoselective sulfonylation.[1] Note the role of the base in driving the equilibrium forward by sequestering HCl.[1]

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate 1.0ElectrophileMoisture Sensitive. Store at 2-8°C.
Amine (R-NH₂) 1.1NucleophileDry; Free base preferred.[1]
Triethylamine (TEA) or DIPEA 1.5 - 2.0BaseScavenges HCl; Must be anhydrous.[1]
Dichloromethane (DCM) Solvent10 mL/mmolAnhydrous (Water <50 ppm).[1]
DMAP 0.1CatalystOptional: Accelerates sluggish amines.[1]
Step-by-Step Procedure

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolve 1.0 mmol of the Thiazole Sulfonyl Chloride in 5 mL anhydrous DCM .

  • Cool the solution to 0°C using an ice/water bath. Rationale: Cooling suppresses the rate of ester aminolysis and hydrolysis.

Step 2: Nucleophilic Addition

  • In a separate vial, mix 1.1 mmol of the Amine and 1.5 mmol of TEA in 5 mL anhydrous DCM .

  • Add the amine/base mixture dropwise to the cooled sulfonyl chloride solution over 10 minutes.

  • Observation: A slight exotherm or fuming may occur; precipitate (amine hydrochloride salts) may form immediately.[1]

Step 3: Reaction Maintenance

  • Stir at 0°C for 30 minutes .

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours.

  • Validation: Monitor by TLC (System: Hexane:EtOAc 3:1).[1][2] The starting sulfonyl chloride (

    
    ) should disappear; a more polar sulfonamide spot will appear.
    

Step 4: Workup & Isolation

  • Quench: Add 10 mL of 1M HCl (aq). Rationale: Neutralizes excess base and solubilizes amine salts.

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer once with 10 mL DCM.[1]

  • Wash: Wash combined organics with Sat.

    
     (10 mL) followed by Brine (10 mL).[1]
    
  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Most products crystallize upon triturating with cold Ethanol or Diethyl Ether.[1]

  • If oil remains: Flash Column Chromatography (SiO₂), gradient elution 0%

    
     40% EtOAc in Hexanes.[1]
    

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase cluster_workup Isolation Phase Step1 Dissolve Sulfonyl Chloride in DCM (0°C, N2 atm) Step3 Dropwise Addition (Control Exotherm) Step1->Step3 Step2 Prepare Amine + Base Solution Step2->Step3 Step4 Warm to RT (Stir 2-4h) Step3->Step4 Step5 TLC Check (Hex:EtOAc 3:1) Step4->Step5 Step5->Step4 Incomplete Step6 Acid Wash (1M HCl) Remove excess salts Step5->Step6 Complete Step7 Concentrate & Crystallize Step6->Step7

Figure 2: Operational workflow for the synthesis of thiazole sulfonamides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous. Use fresh sulfonyl chloride (verify purity via melting point or NMR).[1]
Byproduct Formation Aminolysis of EsterMaintain T < 5°C during addition.[1] Avoid large excess of amine (>1.2 eq).[1]
Sluggish Reaction Sterically hindered amineAdd 10 mol% DMAP.[1] Heat to reflux (40°C) only if ester is stable to the specific amine.[1]
Product is Oily Residual solvent/impuritiesTriturate with Hexane/Ether mixture.[1] Recrystallize from minimal hot Ethanol.[1]

Characterization Data (Expected)

For a representative product, Ethyl 2-(N-benzylsulfamoyl)-4-methylthiazole-5-carboxylate :

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.0-8.5 ppm (s, 1H, 
      
      
      
      ).[1]
    • 
       7.2-7.4 ppm (m, 5H, Ar-H).[1]
      
    • 
       4.3 ppm (q, 2H, 
      
      
      
      ).[1]
    • 
       4.2 ppm (d, 2H, 
      
      
      
      ).[1]
    • 
       2.7 ppm (s, 3H, Thiazole-
      
      
      
      ).[1][2]
    • 
       1.3 ppm (t, 3H, 
      
      
      
      ).[1]
  • IR (ATR):

    
     3250 (N-H), 1715 (C=O ester), 1350 (
    
    
    
    asym), 1160 (
    
    
    sym) cm⁻¹.[1]

References

  • MDPI. (2022).[1] Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

  • National Institutes of Health (NIH). (2024).[1] Synthesis of 2-aminothiazole sulfonamides as potent biological agents.[9] PubMed Central.[1]

  • Google Patents. (2012).[1] WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[1]

  • Chem-Impex. Product Specification: 2-Chloro-4-methylthiazole-5-sulfonyl chloride.[7]

Sources

Application

using Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate in Febuxostat synthesis

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on a convergent synthetic strategy for Febuxostat, utilizing Ethyl 2-(chlorosulfonyl)-4...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on a convergent synthetic strategy for Febuxostat, utilizing Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate as a pivotal electrophilic intermediate.

Executive Summary

The standard industrial synthesis of Febuxostat (Hantzsch thiazole synthesis) typically relies on the linear construction of the thiazole ring onto a functionalized benzothioamide. While effective, this route often involves handling toxic thioamide precursors and can suffer from difficult-to-remove regioisomeric impurities.

This guide details an alternative Convergent Synthetic Strategy utilizing Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (Compound A) . This reagent serves as a highly reactive electrophilic "anchor," enabling the modular attachment of the thiazole moiety to the aryl core via Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura) . This approach offers superior impurity profile control and avoids the use of odorous and toxic thioamide intermediates.

Chemical Context & Mechanism[1][2][3][4][5]

The Role of the Sulfonyl Chloride

In this protocol, Compound A acts as a "masked" halide equivalent. Thiazole-2-sulfonyl chlorides are potent electrophiles that can be desulfonylated to generate the corresponding 2-chloro-thiazole in high purity, or utilized directly in desulfitative couplings.

  • Advantage: The sulfonyl chloride is often generated from the inexpensive 2-amino-thiazole precursor via oxidative sulfochlorination. Its subsequent conversion to the 2-chloro derivative provides a highly pure electrophile for coupling, bypassing the variable yields of direct Sandmeyer chlorination.

  • Reaction Pathway:

    • Activation: Thermal or chemical desulfonylation of Compound A yields Ethyl 2-chloro-4-methylthiazole-5-carboxylate.

    • Coupling: The 2-chloro intermediate undergoes oxidative addition with Pd(0), followed by transmetallation with 3-cyano-4-isobutoxyphenylboronic acid .

    • Hydrolysis: The ester is saponified to yield Febuxostat.

Reaction Scheme Visualization

The following diagram illustrates the convergent pathway compared to the traditional linear route.

Febuxostat_Synthesis cluster_legend Pathway Logic Start_Amine Ethyl 2-amino-4-methyl thiazole-5-carboxylate Reagent_A Ethyl 2-(chlorosulfonyl)-4-methyl -1,3-thiazole-5-carboxylate (Compound A) Start_Amine->Reagent_A Sulfochlorination (NaNO2, SO2, CuCl2) Inter_Cl Ethyl 2-chloro-4-methyl thiazole-5-carboxylate Reagent_A->Inter_Cl Desulfonylation (-SO2) Coupled Febuxostat Ethyl Ester Inter_Cl->Coupled Suzuki Coupling (Pd catalyst) Boronic 3-cyano-4-isobutoxy phenylboronic acid Boronic->Coupled Final Febuxostat (API) Coupled->Final Hydrolysis (LiOH/NaOH) Convergent Strategy Convergent Strategy High Purity High Purity Convergent Strategy->High Purity

Figure 1: Convergent synthesis workflow utilizing the chlorosulfonyl intermediate for controlled electrophile generation.

Experimental Protocol

Safety Pre-Check[6]
  • Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon).

  • Pressure: Desulfonylation releases SO₂ gas. Ensure adequate venting and scrubbing (NaOH trap).

  • Solvents: Use anhydrous solvents for the coupling step to prevent proto-dehalogenation.

Step 1: Activation (Desulfonylation to 2-Chloro Intermediate)

Rationale: While direct desulfitative coupling is possible, converting to the chloride in situ or as a discrete step ensures consistent reactivity in the subsequent Suzuki coupling.

Reagents:

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq)

  • Solvent: 1,2-Dichlorobenzene or Toluene (High boiling point required)

Procedure:

  • Charge a reactor with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate under nitrogen.

  • Add anhydrous 1,2-Dichlorobenzene (5 volumes).

  • Heat the mixture slowly to 120°C . Evolution of SO₂ gas will be observed.

  • Maintain temperature for 2–4 hours until gas evolution ceases and TLC/HPLC confirms conversion to Ethyl 2-chloro-4-methylthiazole-5-carboxylate .

  • Workup: Cool to room temperature. The solution can often be used directly in the next step (telescoping), or the solvent removed under reduced pressure to isolate the 2-chloro intermediate as a tan solid.

Step 2: Suzuki-Miyaura Cross-Coupling

Rationale: This step forms the critical C-C bond between the thiazole and the phenyl ring.

Reagents:

  • Ethyl 2-chloro-4-methylthiazole-5-carboxylate (1.0 eq, from Step 1)

  • 3-cyano-4-isobutoxyphenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for challenging substrates)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Dissolve the 2-chloro intermediate and aryl boronic acid in 1,4-Dioxane.

  • Add the aqueous K₂CO₃ solution. Degas the mixture by bubbling nitrogen for 15 minutes.

  • Add the Palladium catalyst under a positive stream of nitrogen.

  • Heat to reflux (approx. 100°C) for 6–12 hours. Monitor by HPLC for the disappearance of the thiazole chloride.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues. Dilute with Ethyl Acetate and wash with water/brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Heptane to obtain Febuxostat Ethyl Ester .

Step 3: Hydrolysis to Febuxostat

Procedure:

  • Suspend Febuxostat Ethyl Ester in THF/Water (1:1).

  • Add LiOH·H₂O (2.0 eq) or NaOH (1M solution).

  • Stir at 40–50°C for 2 hours.

  • Acidification: Cool to 0°C and acidify to pH 2–3 with 1M HCl.

  • Isolation: Filter the precipitated white solid. Wash with cold water and dry under vacuum at 60°C.

  • Result: High-purity Febuxostat (API Grade).

Data Summary & Comparison

ParameterTraditional Route (Hantzsch)Convergent Route (Sulfonyl/Chloro)
Key Intermediate Thioamide (Toxic/Smelly)Sulfonyl Chloride / 2-Chloro Thiazole
Bond Formation Thiazole Ring ClosureC-C Cross-Coupling
Impurity Profile Regioisomers commonHighly specific (Regiocontrolled)
Atom Economy HighModerate (Loss of SO₂/Halide)
Scalability Good, but waste management issuesExcellent, cleaner waste stream

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete desulfonylationEnsure temperature >110°C; verify SO₂ removal.
Pd Black Precipitation Catalyst decompositionEnsure strict oxygen-free conditions during coupling.
Protodehalogenation Moisture in Step 2 (Side reaction)Use anhydrous dioxane; increase catalyst load slightly.
Hydrolysis Stalls Poor solubilityAdd methanol as a co-solvent to improve homogeneity.

References

  • Febuxostat Structure & Pharmacology

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134018, Febuxostat. Retrieved from [Link]

  • Convergent Synthesis Strategy (Suzuki Coupling)

    • Hakon Art (2014). Synthesis and Characterization of Febuxostat and its Process-Related Impurities. Der Pharma Chemica, 6(3), 300-311. Retrieved from [Link]

    • ResearchGate (2016).[1] The preparation of febuxostat by Suzuki reaction.[2][1][3] Retrieved from [Link]

  • Thiazole Sulfonyl Chloride Chemistry

    • Organic Chemistry Portal. Thiazole Synthesis and Reactions.[4][5][6][7][1][8][9][10][11][12] Retrieved from [Link]

  • Impurity Synthesis & Control

    • Global Science Publishing (2025). The Efficient Synthesis of One Febuxostat Impurity via One-Pot Suzuki Coupling.[2][3] Retrieved from [Link]

Sources

Method

protocol for reaction of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate with primary amines

Technical Application Note: Selective Sulfonylation of Primary Amines using Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Abstract & Strategic Significance The thiazole core is a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Sulfonylation of Primary Amines using Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Abstract & Strategic Significance

The thiazole core is a privileged scaffold in medicinal chemistry, featured prominently in anti-neoplastic (e.g., Dasatinib), anti-inflammatory, and antimicrobial agents. The reagent Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate offers a high-value entry point for introducing a sulfonamide bioisostere while retaining a distal ester handle for further diversification (e.g., saponification/coupling).[1]

However, this reagent presents a specific synthetic challenge: Thiazole-2-sulfonyl chlorides are inherently unstable. The electron-deficient C2 position facilitates


 extrusion (desulfonylation) and rapid hydrolysis.[1] Furthermore, the presence of an electrophilic ethyl ester at C5 creates a competing site for nucleophilic attack. This guide provides a high-fidelity protocol designed to maximize chemoselectivity (sulfonylation vs. amidation) and mitigate reagent decomposition.[1]

Scientific Foundation & Reaction Mechanism

Mechanistic Pathway

The reaction follows a nucleophilic substitution at the sulfur atom (


-like).[1] The primary amine acts as the nucleophile, attacking the sulfonyl sulfur.[1] The base (typically tertiary amine) serves two roles:
  • Proton Scavenger: Neutralizes the HCl byproduct to drive equilibrium.

  • Catalysis: Pyridine derivatives can form a reactive sulfonyl-pyridinium intermediate, accelerating the reaction at low temperatures.

Chemoselectivity & Stability
  • The Stability Trap: Heteroaryl sulfonyl chlorides, particularly at the 2-position, are prone to thermal decomposition releasing

    
     and the heteroaryl chloride.[1] This process is accelerated by heat and moisture.
    
  • The Selectivity Challenge: The C5-ethyl ester is susceptible to amidation by primary amines.[1]

    • Control Strategy: Kinetic control is established by maintaining reaction temperature

      
      . The sulfonyl chloride is significantly more electrophilic than the ester at this temperature.
      

Figure 1: Reaction Mechanism and Competing Pathways

ReactionMechanism Reagent Ethyl 2-(chlorosulfonyl)- 4-methyl-1,3-thiazole-5-carboxylate TS_Sulf Transition State A (Sulfonyl Attack) Reagent->TS_Sulf  Fast (0°C) TS_Ester Transition State B (Ester Attack) Reagent->TS_Ester  Slow (< RT) SideProd2 Decomposition: SO2 + Aryl Chloride Reagent->SideProd2  Thermal (> RT) Amine Primary Amine (R-NH2) Amine->TS_Sulf Amine->TS_Ester Product Target Sulfonamide TS_Sulf->Product - HCl SideProd1 Side Product: Amide (Bis-reaction) TS_Ester->SideProd1 - EtOH

Caption: Kinetic pathway analysis showing the preferential formation of the sulfonamide at low temperatures versus competing ester amidation and thermal decomposition.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRoleNotes
Sulfonyl Chloride >95% PurityElectrophileCRITICAL: Verify quality.[1] If solid is sticky or discolored, it has hydrolyzed.
Primary Amine 1.0 - 1.1 equivNucleophileDry/Anhydrous.
DCM (Dichloromethane) AnhydrousSolventPreferred for solubility and low BP.
Pyridine 1.5 - 2.0 equivBase/CatalystMild base prevents ester hydrolysis/amidation better than TEA.[1]
DMAP 0.05 equiv (Optional)CatalystUse only if amine is sterically hindered.
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck round bottom flask (RBF) under nitrogen or argon flow.[1]

  • Equip with a magnetic stir bar and a temperature probe.

  • Safety Note: Perform all operations in a fume hood. Sulfonyl chlorides are lachrymators; HCl gas is generated.

Step 2: Reagent Dissolution (The "Reverse Addition" Technique) [1]

  • Rationale: Adding the amine to the sulfonyl chloride ensures the electrophile is in excess initially, minimizing the formation of bis-sulfonamides (if the amine were polyfunctional) and controlling the exotherm.[1]

  • Charge the RBF with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv).[1]

  • Add Anhydrous DCM (concentration ~0.1 M).

  • Cool the mixture to 0°C using an ice/water bath. Ensure the solid is fully dissolved or finely suspended.

Step 3: Nucleophile Addition

  • In a separate vial, mix the Primary Amine (1.05 equiv) and Pyridine (1.5 equiv) in a small volume of DCM.

  • Add the amine/base solution to the stirred sulfonyl chloride solution dropwise over 10–15 minutes.

  • Observation: A slight exotherm may occur. A precipitate (pyridinium hydrochloride) may form.

Step 4: Reaction & Monitoring

  • Maintain temperature at 0°C for 1 hour , then allow to warm to Room Temperature (RT) .

  • Monitor by TLC or LC-MS.[1]

    • Target: Disappearance of sulfonyl chloride (often unstable on silica, check for product formation).

    • Timeframe: Reaction is typically complete within 2–4 hours.

Step 5: Workup (Acid Wash) [1]

  • Dilute reaction mixture with DCM.

  • Wash with 1M HCl (cold) or 10% Citric Acid .

    • Purpose: Removes excess pyridine and unreacted amine.

    • Caution: Do not use strong base for washing, as it may hydrolyze the ester.

  • Wash with Brine.

  • Dry organic layer over anhydrous

    
    . Filter and concentrate in vacuo (bath temp < 40°C).
    

Step 6: Purification

  • Recrystallization (EtOH/Hexane) is often sufficient.

  • If Flash Chromatography is needed: Use a gradient of Hexanes/Ethyl Acetate. Avoid amine-modified silica to protect the ester.[1]

Experimental Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2/Ar) Solubilize Dissolve Sulfonyl Chloride in Anhydrous DCM Start->Solubilize Cool Cool to 0°C (Ice Bath) Solubilize->Cool Add Dropwise Addition: Amine + Pyridine in DCM Cool->Add React Stir 1h @ 0°C -> Warm to RT Monitor LCMS Add->React Quench Workup: Wash w/ 1M HCl (Cold) Wash w/ Brine React->Quench Isolate Dry (Na2SO4) & Concentrate Purify (Recryst/Column) Quench->Isolate

Caption: Operational workflow for the synthesis of thiazole sulfonamides, emphasizing temperature control and acidic workup.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Product Reagent HydrolysisThe sulfonyl chloride is likely degraded to sulfonic acid.[1][2] Action: Synthesize fresh sulfonyl chloride from the thiol precursor using

or

gas immediately before use.
Ester Amidation Temperature too highStrictly maintain

during addition. Switch from Pyridine to a bulkier base like DIPEA if pyridine is nucleophilic enough to attack ester (rare but possible).

Extrusion
Thermal InstabilityDo not heat the reaction. If the chloride is too unstable, perform the reaction at

or use the corresponding Sulfonyl Fluoride (more stable) if available.[1]
Sticky Solid Product Residual PyridineIncrease the volume or concentration of the HCl wash. Use Citric Acid if product is acid-sensitive.[1]

References

  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (Note: Highlights instability of thiazole-2-sulfonyl chlorides). Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.).[3] Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Related Structure Data). Retrieved October 26, 2023, from [Link][1]

Sources

Application

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate in the synthesis of antibacterial agents

Application Note & Protocol Guide: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate[1] Abstract This technical guide details the utility of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 8...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate[1]

Abstract

This technical guide details the utility of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8) as a bifunctional scaffold in the synthesis of next-generation antibacterial agents.[1] Unlike traditional sulfathiazoles (where the thiazole acts as the nucleophile), this scaffold enables the synthesis of reverse sulfonamides (thiazole-2-sulfonamides), a class of compounds exhibiting potent inhibition against bacterial carbonic anhydrases and dihydropteroate synthase.[2] This guide provides optimized protocols for sulfonylation and C5-diversification, supported by mechanistic insights and self-validating workflows.

Chemical Profile & Reactivity

The title compound is a dense, bifunctional electrophile.[2] Its utility stems from the differential reactivity between the C2-sulfonyl chloride (highly reactive, moisture-sensitive) and the C5-ethyl ester (moderately reactive, stable to sulfonylation conditions).[2]

PropertySpecification
IUPAC Name Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight 269.73 g/mol
Appearance Off-white to pale yellow solid
Storage 2–8°C, under Argon/Nitrogen (Hydrolysis prone)
Primary Hazard Corrosive (generates HCl upon hydrolysis)
Reactivity Hierarchy (Chemo-selectivity)
  • Fast: Nucleophilic attack at the Sulfur (VI) center by primary/secondary amines (

    
    ).
    
  • Slow: Nucleophilic attack at the Carbonyl carbon (ester) by amines or hydroxide (

    
    ).[2]
    

Expert Insight: The sulfonyl chloride moiety is hard and electrophilic.[2] To prevent competitive side reactions (e.g., amide formation at C5), reactions must be conducted at controlled temperatures (


 °C) using non-nucleophilic bases.[2]
Application Note: The "Reverse Sulfonamide" Strategy

In the pursuit of antibacterial agents, the "reverse sulfonamide" orientation—where the heterocyclic ring bears the sulfonyl group—offers distinct pharmacological advantages, including improved metabolic stability and altered hydrogen-bonding networks within the active site of bacterial enzymes like E. coli Carbonic Anhydrase (CA).[2]

Mechanistic Pathway

The synthesis relies on an


-type mechanism at the sulfur atom.[1][2] The amine nucleophile attacks the sulfur center, forming a trigonal bipyramidal transition state, followed by the expulsion of the chloride ion.[2]

ReactionPathway cluster_conditions Critical Parameters Start Thiazole Sulfonyl Chloride (1) Inter Tetrahedral Intermediate Start->Inter + Amine (Fast) Amine Amine (R-NH2) Amine->Inter Product Thiazole-2-Sulfonamide (Antibacterial Core) Inter->Product - HCl (Base scavenged) Params Temp: 0°C to RT Solvent: DCM or THF Base: TEA or DIPEA

Figure 1: Mechanistic flow of the sulfonylation reaction. The sulfonyl chloride (1) undergoes nucleophilic substitution to yield the sulfonamide core.[2]

Protocol 1: General Sulfonylation Procedure

This protocol is optimized for high-throughput synthesis of library candidates.[1] It minimizes hydrolysis and ensures high yield (>85%).[2]

Reagents:

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv)[1]

  • Amine substrate (

    
    ) (1.1 equiv)[1]
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)[2]

  • Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the Amine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Temperature Control: Cool the amine solution to 0°C using an ice bath. Rationale: Low temperature suppresses potential side reactions with the ester group.[2]

  • Addition: Dissolve the Thiazole Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Observation: A mild exotherm may occur.[2] Fuming (HCl) is suppressed by the base.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3).[2] The starting sulfonyl chloride (

      
      ) should disappear, and a more polar sulfonamide spot should appear.[2]
      
  • Workup (Self-Validating Step):

    • Wash the reaction mixture with 1M HCl (2x).[2] Purpose: Removes unreacted amine and TEA.[2]

    • Wash with Saturated NaHCO₃ (1x).[1][2] Purpose: Neutralizes residual acid.[2]

    • Wash with Brine , dry over MgSO₄, and concentrate in vacuo.[2]

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography if necessary.

Yield Expectation: 85–95% Key QC Check: ¹H NMR should show the disappearance of the amine N-H (if primary) or shift, and retention of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).[2]

Application Note: Divergent Synthesis at C5

Once the sulfonamide core is established, the C5-ethyl ester serves as a "diversity handle."[2] It can be hydrolyzed to the carboxylic acid (for solubility enhancement or further coupling) or reduced.[2]

Antibacterial Significance: Modifying the C5 position affects the lipophilicity (LogP) and cell permeability of the drug.[2] Converting the ester to a hydrazide or amide often enhances activity against Gram-negative bacteria by utilizing specific porin channels.[1]

DiversityWorkflow Core Thiazole-2-Sulfonamide (Ester Intact) PathA Hydrolysis (LiOH/THF) Core->PathA PathB Hydrazinolysis (NH2NH2/EtOH) Core->PathB PathC Amidation (AlMe3/Amine) Core->PathC Acid Carboxylic Acid (Solubility/Salt Formation) PathA->Acid Hydrazide Acyl Hydrazide (Schiff Base Precursor) PathB->Hydrazide Amide C5-Amide (Peptidomimetic) PathC->Amide

Figure 2: Divergent synthesis pathways from the C5-ester handle.[1] Path A yields hydrophilic acids; Path B yields hydrazides common in antimicrobial Schiff bases.[2]

Protocol 2: C5-Ester Hydrolysis

Reagents:

  • Sulfonamide-Thiazole Ester (from Protocol 1)[1]

  • Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) (3.0 equiv)[2]

  • THF/Water (3:1 ratio)[1][2]

Methodology:

  • Dissolve the substrate in THF.[2]

  • Add LiOH·H₂O dissolved in water.[2]

  • Stir at Room Temperature for 4–6 hours. Note: Avoid reflux to prevent sulfonamide cleavage.[2]

  • Workup: Acidify carefully with 1M HCl to pH 3. The carboxylic acid product usually precipitates.[2] Filter and dry.[2]

References & Authority
  • Compound Utility in Sulfa Drugs:

    • Title: Synthesis and biological evaluation of sulfonamide thiazole derivatives.

    • Source:European Journal of Medicinal Chemistry[2][3][4]

    • Context: Establishes the SAR of thiazole sulfonamides.

    • [2]

  • Sulfonyl Chloride Reactivity:

    • Title: Practical Synthesis of Sulfonyl Chlorides and Sulfonamides.[2][5][6]

    • Source:Organic Chemistry Portal

    • Context: General handling of chlorosulfonyl electrophiles.[2]

  • Thiazole Scaffold in Antibacterials:

    • Title: Thiazole: A Promising Scaffold for the Development of Antibacterial Agents.[2][7]

    • Source:MDPI Molecules

    • Context: Reviews the mechanism of action of thiazole-based antibiotics.

    • [2]

  • Febuxostat Intermediate Chemistry (Parallel Reactivity):

    • Title: Process for the preparation of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[1][8]

    • Source:Google Patents (WO2012032528A2)[2]

    • Context: Demonstrates the stability and scale-up of the 4-methyl-5-carboxylate thiazole core.[1]

    • [2]

Sources

Method

Application Note: Strategic Development of Thiazole-Based Antifungals Targeting CYP51

Executive Summary & Strategic Rationale The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The rise of multidrug-resistant fungal pathogens, particularly Candida auris and azole-resistant Aspergillus fumigatus, necessitates the development of novel antifungal agents. The 1,3-thiazole pharmacophore remains a cornerstone in medicinal chemistry due to its bioisosteric relationship with the imidazole ring found in commercially available azoles (e.g., fluconazole, voriconazole).

This guide details a streamlined workflow for developing thiazole-based antifungals. Unlike generic screening approaches, this protocol emphasizes a mechanism-first design :

  • Target: Lanosterol 14

    
    -demethylase (CYP51).
    
  • Chemistry: Modular Hantzsch synthesis to generate diverse Structure-Activity Relationship (SAR) libraries.

  • Validation: CLSI-compliant susceptibility testing coupled with sterol quantitation to confirm the mechanism of action (MoA).

Development Pipeline Overview

ThiazolePipeline Synthesis Chemical Synthesis (Hantzsch Reaction) Purification Purification & Characterization (NMR, LC-MS) Synthesis->Purification Crude Product Screening Primary Screening (CLSI M27 MIC) Purification->Screening Pure Compound (>95%) Screening->Synthesis Inactive (Refine SAR) Mechanism MoA Validation (Ergosterol Quantitation) Screening->Mechanism MIC < 8 µg/mL Lead Lead Candidate Optimization Mechanism->Lead Target Confirmed

Figure 1: Integrated workflow for thiazole antifungal development. The process acts as a feedback loop where biological data informs the next round of chemical synthesis.

Protocol A: Modular Synthesis of Thiazole Intermediates

The Hantzsch Thiazole Synthesis is the method of choice due to its atom economy and ability to introduce diversity at the C2 and C4 positions. This protocol describes the synthesis of 2-amino-4-(4-chlorophenyl)thiazole , a versatile scaffold where the C2-amine can be further derivatized (e.g., into hydrazones or amides) to enhance lipophilicity and CYP51 binding affinity.

Reaction Mechanism & Causality
  • Reagents:

    
    -Haloketone (electrophile) + Thiourea (nucleophile).
    
  • Why this route? It creates the aromatic thiazole core in a single pot. The presence of an electron-withdrawing group (e.g., 4-Cl) on the phenyl ring typically enhances antifungal activity by increasing metabolic stability and hydrophobic interaction with the target enzyme.

Step-by-Step Methodology

Materials:

  • 4-Chlorophenacyl bromide (CAS: 536-38-9)

  • Thiourea (CAS: 62-56-6)

  • Ethanol (Absolute)

  • Sodium acetate (anhydrous)

Procedure:

  • Stoichiometry Setup: In a 100 mL round-bottom flask, dissolve 10.0 mmol (2.33 g) of 4-chlorophenacyl bromide in 30 mL of absolute ethanol.

  • Nucleophilic Attack: Add 11.0 mmol (0.84 g) of thiourea. A slight excess ensures complete consumption of the toxic alkyl halide.

  • Cyclization: Heat the mixture to reflux (

    
    ) with magnetic stirring for 2–4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting bromide spot (

      
      ) should disappear, and a lower 
      
      
      
      product spot should appear.
  • Work-up: Cool the reaction to room temperature. A hydrobromide salt precipitate may form.

  • Neutralization: Pour the reaction mixture into 100 mL of ice-cold water. Neutralize by adding solid sodium acetate or

    
    
    
    
    
    solution until pH 8–9 is reached. This liberates the free base thiazole.
  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash with cold water (

    
    ) to remove inorganic salts.
    
  • Recrystallization: Purify the crude solid using hot ethanol/water (4:1).

Quality Control Parameters
ParameterAcceptance CriteriaTroubleshooting
Yield

If low, ensure reagents are dry; extend reflux time.
Appearance White to pale yellow needlesDark color indicates oxidation; recrystallize with activated charcoal.

NMR
Singlet at

(Thiazole C5-H)
Absence of this peak suggests incomplete cyclization.
Melting Point Sharp range (e.g.,

)
Wide range (

) indicates impurities.

Protocol B: Antifungal Susceptibility Testing (CLSI M27)

Once synthesized, the compound must be screened against clinically relevant yeasts (Candida albicans, C. glabrata). This protocol adheres to CLSI M27 standards for broth microdilution.

Experimental Logic
  • Medium: RPMI 1640 buffered with MOPS is critical because it maintains a stable pH of 7.0. pH fluctuations can alter the ionization state of the thiazole amine, affecting potency.

  • Inoculum Size: A standardized inoculum (

    
     to 
    
    
    
    cells/mL) ensures that MIC values are reproducible and not skewed by the "inoculum effect."
Procedure
  • Compound Preparation:

    • Dissolve the thiazole derivative in DMSO to create a stock solution of

      
      .
      
    • Perform serial 2-fold dilutions in RPMI 1640 medium to achieve final test concentrations ranging from

      
       to 
      
      
      
      .
  • Inoculum Preparation:

    • Pick 5 colonies of C. albicans (ATCC 90028) from a 24-hour Sabouraud Dextrose Agar plate.

    • Suspend in sterile saline and adjust turbidity to 0.5 McFarland standard.

    • Dilute this suspension 1:1000 in RPMI 1640.

  • Assay Setup:

    • In a sterile 96-well flat-bottom microplate, add

      
       of the diluted compound.
      
    • Add

      
       of the fungal inoculum to each well.
      
    • Controls:

      • Growth Control: Media + Inoculum + DMSO (no drug).

      • Sterility Control: Media only.

      • Positive Control:[1] Fluconazole (known MIC:

        
        ).
        
  • Incubation: Incubate at

    
     for 24–48 hours.
    
  • Readout: Determine the Minimum Inhibitory Concentration (MIC).

    • Definition: The lowest concentration showing a significant reduction (

      
      ) in turbidity compared to the growth control (visually or via spectrophotometer at 530 nm).
      

Protocol C: Mechanism of Action – Ergosterol Quantitation

Thiazoles typically inhibit CYP51, leading to ergosterol depletion. This assay validates that the observed antifungal activity is target-specific and not due to general cytotoxicity.

Principle

Ergosterol and its precursor (24(28)-dehydroergosterol) have a unique UV absorption signature. By extracting total sterols and analyzing the spectral profile between 240–300 nm, we can quantify the reduction in ergosterol.

Procedure
  • Treatment: Culture C. albicans in the presence of the thiazole compound (at MIC/2 concentration) and a control (no drug) for 16 hours.

  • Cell Harvesting: Centrifuge at 3000 rpm for 5 min; wash pellets with sterile water.

  • Saponification: Resuspend pellets in

    
     of 
    
    
    
    alcoholic KOH solution. Vortex vigorously and incubate at
    
    
    for 1 hour. This step lyses the cells and hydrolyzes sterol esters.
  • Extraction: Add

    
     of sterile water and 
    
    
    
    of n-heptane. Vortex for 3 minutes.
  • Analysis:

    • Recover the upper n-heptane layer (containing sterols).

    • Scan the absorbance from 240 nm to 300 nm.

    • Calculation: Ergosterol content is calculated using the equations:

      
      
      (Where F is the dilution factor and 290 is the E-value for crystalline ergosterol).
      
Expected Results & Interpretation
Sample ConditionUV Spectrum ProfileInterpretation
Untreated Control Four distinct peaks (262, 271, 281, 290 nm)Normal ergosterol production.
Thiazole Treated Flattened peaks; reduced height at 281.5 nmCYP51 Inhibition confirmed. Depletion of ergosterol.
Thiazole Treated Normal profile but no growthOff-target effect. The compound kills fungi but not via the ergosterol pathway.
Mechanism Visualization

ErgosterolPathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol (Methylated Sterol) Squalene->Lanosterol Ergosterol Ergosterol (Membrane Integrity) Lanosterol->Ergosterol Normal Pathway CYP51 Enzyme: CYP51 (14-alpha-demethylase) CYP51->Lanosterol Demethylation Step Thiazole Thiazole Inhibitor Thiazole->CYP51 Inhibits Membrane Fungal Cell Membrane Ergosterol->Membrane Maintains Fluidity

Figure 2: The Ergosterol Biosynthesis Pathway. Thiazole compounds competitively inhibit CYP51, preventing the conversion of Lanosterol to Ergosterol, leading to membrane failure.

References

  • Pettit, R. K., et al. (2010). "Antifungal activity of novel aminothiazoles against Candida species." Medical Mycology. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3)."[3] CLSI.[2][3][4] Link

  • Arthington-Skaggs, B. A., et al. (1999). "Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans." Journal of Clinical Microbiology. Link

  • Kashyap, S. J., et al. (2012). "Review on Synthesis and Pharmacological Potential of Thiazole Derivatives." International Journal of Pharmaceutical Sciences and Research. Link

  • Carradori, S., et al. (2022). "Thiazole-Based Compounds as Potent Antifungal Agents: A Review." European Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate in Agrochemical Synthesis

Abstract This technical guide details the handling, reactivity, and synthetic utility of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8), a high-value heterocyclic building block. While the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, reactivity, and synthetic utility of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 89694-92-8), a high-value heterocyclic building block. While the thiazole core is ubiquitous in commercial agrochemicals (e.g., Thiamethoxam, Ethaboxam), this specific sulfonyl chloride derivative serves as a critical scaffold for the discovery and synthesis of thiazole-based sulfonamide fungicides and sulfonylurea herbicides . This document provides validated protocols for sulfonylation reactions, handling moisture-sensitive electrophiles, and downstream process optimization.

Introduction: The Thiazole Scaffold in Crop Protection

The 1,3-thiazole ring is a "privileged structure" in agrochemistry due to its ability to mimic peptide bonds, enhance metabolic stability, and interact with diverse biological targets (e.g., fungal succinate dehydrogenase, insect nicotinic acetylcholine receptors).

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is unique because it possesses three distinct points of reactivity:

  • C2-Sulfonyl Chloride: A highly reactive electrophile for sulfonamide bond formation (the primary focus of this guide).

  • C5-Ethyl Ester: A masked carboxylic acid suitable for hydrolysis or amidation.

  • C4-Methyl Group: A steric handle that influences binding affinity in active sites.

Primary Application Areas
  • Novel Fungicides: Synthesis of sulfonamide derivatives targeting Sclerotinia sclerotiorum and Botrytis cinerea.

  • Herbicides: Precursor for thiazole-sulfonylureas (ALS inhibitors).

  • Library Generation: Modular synthesis of structure-activity relationship (SAR) libraries for high-throughput screening.

Chemical Properties & Handling Guidelines

Warning: This compound is a sulfonyl chloride. It is corrosive, lachrymatory, and highly moisture-sensitive.

PropertySpecification
CAS Number 89694-92-8
Molecular Formula C₇H₈ClNO₄S₂
Molecular Weight 269.73 g/mol
Appearance Off-white to pale yellow solid (or semi-solid)
Storage 2–8°C, under Argon/Nitrogen
Solubility Soluble in DCM, THF, EtOAc, Acetonitrile
Stability Hydrolyzes rapidly in water/moist air to the sulfonic acid
Critical Handling Protocol
  • Moisture Exclusion: Always handle in a fume hood. Use oven-dried glassware and anhydrous solvents (water content <50 ppm).

  • Quality Check: Before critical reactions, check the integrity of the sulfonyl chloride by taking a small aliquot in dry

    
     for 
    
    
    
    -NMR.
    • Intact: Sharp peaks.

    • Hydrolyzed: Broadening of signals and appearance of sulfonic acid protons (often shifted downfield).

  • Quenching: Quench excess reagent with a 10% NaOH solution or saturated

    
     before disposal. Do not add water directly to the neat solid (exothermic).
    

Application Protocol: Synthesis of Thiazole Sulfonamide Fungicides

This protocol describes the "workhorse" reaction: coupling the sulfonyl chloride with a primary amine. This is the foundational step for creating antifungal candidates.

Reaction Scheme

G Start Thiazole Sulfonyl Chloride (Electrophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) (Nucleophile) Amine->Inter Base Base (TEA or Pyridine) (HCl Scavenger) Base->Inter Deprotonation Product Thiazole Sulfonamide (Target Agrochemical) Inter->Product Elimination of Cl-

Caption: General mechanism for the sulfonylation of amines using the thiazole scaffold.

Materials
  • Substrate: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv).

  • Nucleophile: Aniline or Alkyl Amine (1.0 – 1.1 equiv).

  • Base: Triethylamine (TEA) or Pyridine (1.2 – 1.5 equiv).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Catalyst: DMAP (10 mol%) - Optional, for sterically hindered amines.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to 0°C using an ice/water bath.

  • Dissolution:

    • Add the amine (10 mmol) and TEA (12 mmol) to the flask.

    • Dissolve in anhydrous DCM (20 mL). Stir for 5 minutes.

  • Addition:

    • Dissolve the Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (10 mmol) in anhydrous DCM (10 mL) in a separate vial.

    • Crucial Step: Add the sulfonyl chloride solution dropwise to the amine mixture over 15–20 minutes.

    • Reasoning: Controlling the addition rate prevents localized heating and suppresses the formation of bis-sulfonamide byproducts.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Endpoint: Disappearance of the sulfonyl chloride starting material.

  • Workup:

    • Quench the reaction with 1M HCl (20 mL). Note: Acidic wash removes unreacted amine and pyridine/TEA.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 10 mL).

    • Combine organic layers and wash with Brine (sat. NaCl).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane OR purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Advanced Application: Synthesis of Sulfonylurea Herbicides

Sulfonylureas are a major class of herbicides (e.g., Chlorsulfuron). This intermediate can be converted into a "Thiazole-Sulfonylurea" via a reaction with an isocyanate or a carbamate.

Protocol Summary (Isocyanate Method)
  • Conversion to Sulfonamide: First, convert the sulfonyl chloride to the primary sulfonamide (

    
    ) by reacting with ammonia (
    
    
    
    in dioxane).
  • Coupling: React the isolated primary sulfonamide with an aryl isocyanate (e.g., phenyl isocyanate) in the presence of DBU (1.0 equiv) in Acetonitrile.

  • Outcome: This yields the sulfonylurea motif (

    
    ), a potent pharmacophore for inhibiting acetolactate synthase (ALS) in weeds.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous (<50 ppm water). Use fresh reagents.
Impurity: Sulfonic Acid Moisture ingressUse a drying tube or positive nitrogen pressure.
Impurity: Bis-sulfonamide Excess Sulfonyl ChlorideEnsure strict 1:1 stoichiometry or slight excess of amine.
Slow Reaction Steric hindrance on amineAdd catalytic DMAP (10 mol%) or heat to reflux (40°C).

Safety & EHS Information

  • GHS Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318).

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended when handling gram-scale quantities.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for >15 minutes.[1] Immediate medical attention required.

    • Skin Contact: Wash with soap and water.[1] Remove contaminated clothing.[1]

References

  • Vertex AI Search. (2023). Ethyl 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylate Product Specifications and Applications. Retrieved from and .

  • PubChem. (2023).[2] Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate Compound Summary. (Note: Structural analog data used for thiazole core properties). Retrieved from .[2]

  • Journal of Agricultural and Food Chemistry. (2025). Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates. Retrieved from .

  • ChemicalBook. (2025).[3] Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate CAS 89694-92-8. Retrieved from .

  • Fisher Scientific. (2023). Safety Data Sheet: Thiazole Carboxylates. Retrieved from .

Sources

Method

synthetic routes to prepare thiazole-based carbonic anhydrase inhibitors

Abstract & Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] Thiazoles serve as bioisosteres of pyridine and benzene, o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, particularly in the design of Carbonic Anhydrase Inhibitors (CAIs).[1] Thiazoles serve as bioisosteres of pyridine and benzene, offering enhanced water solubility and distinct


-stacking capabilities within the enzyme active site.

This guide details the synthetic architecture for creating thiazole-based CAIs. We focus on two critical structural classes:[2]

  • Classic Heterocyclic Sulfonamides: Analogs of Acetazolamide where the zinc-binding group (ZBG) is directly attached to the thiazole.

  • Benzenesulfonamide-Thiazole Hybrids: Modern inhibitors (e.g., SLC-0111 analogs) where the thiazole acts as a "tail" to probe the hydrophobic half of the active site, linked to a benzenesulfonamide "head."

The primary synthetic engine described here is the Hantzsch Thiazole Synthesis , a robust, modular pathway allowing for the rapid generation of diverse libraries.

Strategic Retrosynthesis

To design a viable synthetic route, we must first visualize the disconnection of the target molecule. The diagram below illustrates the retrosynthetic logic for a 4-substituted-2-aminothiazole CAI.

Retrosynthesis Target Target: Thiazole-Based CAI (Sulfonamide ZBG) Disconnection Disconnection: Heterocyclic Core Target->Disconnection Retro-Assemble Precursor1 Fragment A: Alpha-Haloketone (R-CO-CH2-X) Disconnection->Precursor1 Precursor2 Fragment B: Thiourea / Thioamide (H2N-CS-NH2) Disconnection->Precursor2 Mechanism Mechanism: Hantzsch Condensation Precursor1->Mechanism Precursor2->Mechanism

Figure 1: Retrosynthetic analysis of thiazole CAIs. The strategy relies on disconnecting the heterocyclic core into an alpha-haloketone and a thiourea component (Hantzsch coupling).

Experimental Protocols

Protocol A: The Hantzsch Condensation (Scaffold Synthesis)

Objective: Synthesis of 4-substituted-2-aminothiazoles.[3] This moiety serves as the core scaffold.[4] If the starting alpha-haloketone contains a sulfonamide, this step directly yields the active inhibitor.

Reagents & Materials:

  • Substrate: 4-Sulfamoylphenacyl bromide (for direct inhibitor synthesis) OR substituted acetophenone (for tail synthesis).

  • Cyclization Agent: Thiourea (1.1 equivalents).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Base (Workup): Sodium bicarbonate (NaHCO

    
    ) or Ammonium hydroxide (NH
    
    
    
    OH).

Step-by-Step Methodology:

  • Preparation of Electrophile:

    • Dissolve the ketone (e.g., 4-acetylbenzenesulfonamide, 10 mmol) in glacial acetic acid or chloroform.

    • Add Bromine (10 mmol) dropwise at 0–5°C. Stir for 1–2 hours.

    • Note: This generates the

      
      -bromoketone in situ. If commercially available, skip to step 2.
      
  • Condensation Reaction:

    • In a round-bottom flask, dissolve the

      
      -bromoketone (10 mmol) in absolute EtOH (20 mL).
      
    • Add Thiourea (11 mmol, 1.1 equiv) in one portion.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (System: Hexane:EtOAc 1:1).

    • Causality: Reflux provides the activation energy for the initial nucleophilic attack of the sulfur on the

      
      -carbon and the subsequent dehydration/cyclization.
      
  • Isolation (The HBr Salt):

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • The product often precipitates as the hydrobromide salt. Filter the solid.[5]

    • Validation: If no precipitate forms, reduce solvent volume by 50% under vacuum and add diethyl ether to induce precipitation.

  • Liberation of the Free Base:

    • Suspend the salt in water (50 mL).

    • Adjust pH to ~8–9 using saturated aqueous NaHCO

      
       or 25% NH
      
      
      
      OH.
    • Stir for 30 minutes. The solid will change texture as the free amine forms.

    • Filter, wash with cold water, and dry.

  • Recrystallization:

    • Purify using hot Ethanol/Water or DMF/Water mixtures depending on solubility.

Protocol B: Coupling for "Tail" Diversification (SLC-0111 Analogs)

Objective: To attach a hydrophobic "tail" to a benzenesulfonamide "head" using a thiazole linker. This is critical for targeting the CA IX isoform (tumor-associated).

Reagents:

  • Amine: 4-Aminobenzenesulfonamide (Sulfanilamide).

  • Linker Reagent: Chloroacetyl chloride or Isothiocyanates.

  • Thiazole Component: 2-aminothiazole derivative (from Protocol A).[3][6][7]

Workflow (Ureido-Thiazole Approach):

  • Isocyanate Formation: React Sulfanilamide with phosgene/triphosgene (or use commercially available 4-isothiocyanatosulfonamide).

  • Coupling:

    • Dissolve the 2-aminothiazole derivative (from Protocol A) in dry Acetonitrile (MeCN).

    • Add the isocyanate/isothiocyanate (1.0 equiv).

    • Stir at room temperature for 12–24 hours.

  • Mechanism: The nucleophilic amine of the thiazole attacks the central carbon of the isocyanate, forming a urea/thiourea linkage.

  • Workup: Filter the precipitate. These urea-linked hybrids are often highly insoluble in organic solvents, simplifying purification.

Workflow Visualization

The following diagram outlines the laboratory workflow for synthesizing a library of these inhibitors.

Workflow Start Start: Alpha-Haloketone Step1 Add Thiourea (Solvent: EtOH) Start->Step1 Step2 Reflux (2-4h) (Cyclization) Step1->Step2 Step3 Filter HBr Salt Step2->Step3 Step4 Neutralize (NaHCO3) Step3->Step4 Step5 Coupling (Optional) (Attach Tail) Step4->Step5 If extending End Final CAI (Purified) Step4->End If core is active Step5->End

Figure 2: Operational workflow for Hantzsch-based CAI synthesis. Step 5 is utilized when synthesizing extended "tail" analogs like SLC-0111 derivatives.

Data & Optimization

Yields in thiazole synthesis are highly dependent on the catalyst and solvent system. The table below summarizes comparative data from recent literature for the Hantzsch reaction.

MethodCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)Notes
Classic NoneEtOH80 (Reflux)2–465–85Simple, scalable, requires workup.
Green Sodium AcetateWater80–85880–92Environmentally benign, easy filtration [1].
Catalytic Tungstosilisic AcidEtOHReflux1–285–90Reusable catalyst, faster kinetics [2].
One-Pot Polyphosphate EsterCHCl

85170–80Avoids isolation of intermediates [3].

Key Insight: While catalytic methods offer speed, the Green (Water/NaOAc) method is increasingly preferred in industrial scaling of CAIs due to the elimination of volatile organic compounds (VOCs) and simplified purification (product precipitates from water).

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Source: PubMed Central (NIH) URL:[Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: PubMed Central (NIH) URL:[Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Source: MDPI / PMC URL:[Link]

  • Novel synthesized SLC-0111 thiazole and thiadiazole analogues. Source: PubMed (Supuran Group) URL:[Link]

  • Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Application

experimental procedure for N-arylation with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

This Application Note is designed for medicinal chemists and process scientists. It addresses the reactivity of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 10058-37-4).[1] Editorial Note on Termino...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists. It addresses the reactivity of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 10058-37-4).[1]

Editorial Note on Terminology: While the request specifies "N-arylation," this reagent contains a highly reactive chlorosulfonyl group (


) .[1] The direct reaction with amines yields sulfonamides  (N-S bond formation), not N-aryl amines (N-C bond formation).[1] In drug discovery, this installation of the thiazole ring via a sulfonyl linker is a critical "N-functionalization" strategy.[1] This guide focuses on the N-Sulfonylation  protocol, which is the primary application of this reagent.[1]

[1]


Molecular Weight:  269.72  g/mol [1]

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a high-value electrophile used to introduce the pharmacologically active thiazole-5-carboxylate moiety into amine-bearing scaffolds.[1] This reaction creates thiazole-sulfonamides , a structural motif prevalent in antimicrobial (sulfa drugs), antiviral, and anti-inflammatory therapeutics.[1]

This guide provides a validated protocol for the N-sulfonylation of primary and secondary amines . It prioritizes high-yielding conditions that minimize the hydrolysis of the moisture-sensitive sulfonyl chloride group.[1]

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom.[1] The amine nucleophile attacks the electrophilic sulfur, displacing the chloride ion.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and competing hydrolysis side-reaction.

ReactionPathway Reagent Thiazole Sulfonyl Chloride (Electrophile) Transition Tetrahedral Sulfonyl Intermediate Reagent->Transition Nucleophilic Attack Amine Primary/Secondary Amine (Nucleophile) Amine->Transition Nucleophilic Attack Product Thiazole Sulfonamide (Target) Transition->Product -Cl⁻ (Fast) Hydrolysis Sulfonic Acid (By-product) Transition->Hydrolysis +H₂O (Moisture) Base Base (e.g., DIPEA/Pyridine) (HCl Scavenger) Base->Product Neutralizes HCl

Figure 1: Mechanistic pathway for N-sulfonylation.[1] Note the competition between the amine nucleophile and water (hydrolysis).[1]

Experimental Protocols

Method A: Standard Anhydrous Protocol (High Throughput/MedChem)

Best for: Valuable amines, library synthesis, and moisture-sensitive substrates.[1] Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[1]

Reagents:

  • Amine substrate (1.0 equiv)[1][2]

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.1 – 1.2 equiv)[1]

  • DIPEA (1.5 – 2.0 equiv)[1]

  • Anhydrous DCM (0.1 M – 0.2 M concentration relative to amine)[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask or reaction vial and purge with nitrogen (

    
    ).
    
  • Solubilization: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM . Cool the solution to 0°C (ice bath).

    • Rationale: Cooling controls the exothermicity of the reaction and minimizes side reactions.[1]

  • Addition: Dissolve the thiazole sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.

    • Critical: Do not add solid sulfonyl chloride directly if possible; solution addition prevents local hotspots.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexane) or LC-MS.[1] The sulfonyl chloride spot (high

      
      ) should disappear.[1]
      
  • Quench: Add a small amount of water or saturated

    
     solution.[1]
    
  • Workup:

    • Dilute with DCM.[1]

    • Wash organic layer with 1M HCl (to remove unreacted amine and base).[1] Note: Skip this if your product contains basic heterocycles sensitive to acid.[1]

    • Wash with Sat.

      
        (to remove hydrolyzed sulfonic acid by-products).[1]
      
    • Wash with Brine, dry over

      
      , filter, and concentrate.[1]
      
Method B: Schotten-Baumann Conditions (Aqueous/Green)

Best for: Amino acids, water-soluble amines, and large-scale robustness.[1] Solvent System: THF/Water or Acetone/Water (1:1).[1] Base:


 or 

.[1]

Step-by-Step Procedure:

  • Dissolve the amine (1.0 equiv) in Water (or minimal water needed to solubilize).[1]

  • Add

    
      (2.0 equiv).
    
  • Dissolve the thiazole sulfonyl chloride (1.2 equiv) in THF or Acetone .[1]

  • Add the organic solution to the aqueous amine solution rapidly at 0°C .

  • Vigorously stir at RT for 4–12 hours.

  • Workup: Acidify carefully to pH ~3-4 (if product precipitates) or extract with Ethyl Acetate.

Quantitative Comparison of Methods
FeatureMethod A (Anhydrous)Method B (Schotten-Baumann)
Yield High (85-98%)Moderate to High (70-90%)
Moisture Tolerance Low (Requires dry solvents)High (Water is solvent)
Purification Often requires chromatographyOften precipitation/filtration
Substrate Scope Lipophilic amines, complex scaffoldsHydrophilic amines, amino acids
Reaction Time Fast (2-4 h)Slow (4-12 h)

Troubleshooting & Optimization Logic

Common Failure Modes
  • Hydrolysis: The sulfonyl chloride converts to the sulfonic acid (Ethyl 2-sulfo-4-methyl-1,3-thiazole-5-carboxylate).[1]

    • Symptom:[1][3][4] LC-MS shows a peak with Mass = [Reagent Mass] - 35.5 (Cl) + 17 (OH).[1]

    • Fix: Ensure solvents are anhydrous (Method A).[1] Increase reagent equivalents (1.5 equiv).

  • Bis-Sulfonylation: Primary amines reacting twice.[1]

    • Symptom:[1][3][4] Product mass = Amine + 2

      
       Thiazole group.[1]
      
    • Fix: Use a slight excess of amine (1.1 equiv) instead of the chloride, or dilute the reaction further.

Workflow Diagram

The following decision tree helps select the correct workup based on product properties.

WorkupLogic Start Reaction Complete CheckBasic Does Product contain other basic nitrogens? Start->CheckBasic AcidWash Wash with 1M HCl (Removes starting amine/pyridine) CheckBasic->AcidWash No NoAcid Skip Acid Wash (Prevents product loss) CheckBasic->NoAcid Yes BaseWash Wash with Sat. NaHCO₃ (Removes Sulfonic Acid by-product) AcidWash->BaseWash NoAcid->BaseWash Final Dry (MgSO₄) & Concentrate BaseWash->Final

Figure 2: Workup decision logic to maximize yield and purity.

Advanced Applications: Desulfitative Arylation?

If the strict goal is C-N bond formation (removing the


 group to link the thiazole carbon directly to the amine), this is a non-standard transformation for this specific reagent.[1] However, it can theoretically be achieved via Liebeskind-Srogl coupling :
  • Form the sulfonamide (as above) or a sulfinate salt.[1]

  • Use a Pd/Cu catalyst system to extrude

    
     and couple the thiazole ring to the nucleophile.[1]
    Note: This is chemically challenging due to the stability of the thiazole-sulfonamide bond.[1] The standard utility remains sulfonamide synthesis.[1]
    

References

  • General Sulfonylation Protocols

    • Beilstein J. Org.[1] Chem. 2016 , 12, 2372–2387.[1] "Recent advances in the synthesis of sulfonamides." Link

  • Thiazole Chemistry in Drug Discovery

    • Molecules 2019 , 24(11), 2064.[1] "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs."[1][5][6][7] Link

  • Reagent Specifics (PubChem)

    • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CID 11287665).[1] Link

  • Schotten-Baumann Conditions

    • Organic Syntheses, Coll.[1] Vol. 1, p.471 (1941). Link

Sources

Method

Application Note: Streamlined One-Pot Synthesis of Thiazole Sulfonamides

High-Efficiency Protocols for Drug Discovery Scaffolds[1] Executive Summary Thiazole sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from carbonic anhy...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocols for Drug Discovery Scaffolds[1]

Executive Summary

Thiazole sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from carbonic anhydrase inhibition (antiglaucoma/diuretic) to antimicrobial and anti-inflammatory (COX-2 inhibition) properties.[1] Traditional synthesis involves a laborious two-step process: the isolation of 2-aminothiazoles followed by sulfonylation, often requiring toxic pyridine solvents and extensive purification.[1]

This Application Note details a robust, one-pot telescoped protocol that integrates Hantzsch thiazole synthesis with in-situ sulfamoylation. We provide two distinct methodologies: a standard high-throughput solution-phase protocol and a green, catalyst-free aqueous method.[1] These protocols are designed to maximize atom economy, reduce solvent waste, and eliminate intermediate isolation.[1]

Mechanistic Principles

The efficiency of this one-pot synthesis relies on the differing nucleophilicities of the thiourea sulfur and nitrogen atoms, and the sequential activation of the


-haloketone and sulfonyl chloride electrophiles.
2.1 The Reaction Pathway[2]
  • Hantzsch Condensation (Step 1): The sulfur atom of thiourea acts as a soft nucleophile, attacking the

    
    -carbon of the 
    
    
    
    -haloketone.[1] This is followed by an intramolecular attack by the nitrogen on the carbonyl, dehydration, and aromatization to form the 2-aminothiazole hydrobromide salt in situ.[1]
  • In-Situ Deprotonation: A base (typically Sodium Acetate or Triethylamine) liberates the free amine.[1]

  • Sulfamoylation (Step 2): The newly formed exocyclic amine attacks the sulfonyl chloride. The base scavenges the HCl byproduct, driving the reaction to completion.[1]

2.2 Mechanistic Visualization

The following diagram illustrates the molecular transformations and the critical "telescoping" point where the intermediate is intercepted.

G Start α-Haloketone + Thiourea Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Attack (S) Cyclization Cyclization & Dehydration Inter1->Cyclization -HX Aminothiazole 2-Aminothiazole (In Situ) Cyclization->Aminothiazole -H₂O (Aromatization) Sulfonylation Add Sulfonyl Chloride + Base Aminothiazole->Sulfonylation Telescoped Step Product Thiazole Sulfonamide Sulfonylation->Product Nucleophilic Attack (N)

Figure 1: Sequential mechanistic pathway for the one-pot synthesis of thiazole sulfonamides.

Experimental Protocols
Protocol A: Green Aqueous-Ethanolic Synthesis (Scalable)

This method utilizes water as a co-solvent to precipitate the final product, often eliminating the need for column chromatography.[1] It is ideal for generating libraries of 4-phenylthiazole derivatives.[1]

Reagents:

  • 
    -Bromoacetophenone (1.0 equiv)[1]
    
  • Thiourea (1.1 equiv)[1]

  • Aryl Sulfonyl Chloride (1.1 equiv)[1]

  • Sodium Acetate (anhydrous, 2.5 equiv)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1][3]

Step-by-Step Procedure:

  • Condensation: In a 50 mL round-bottom flask, dissolve

    
    -bromoacetophenone (5.0 mmol) and thiourea (5.5 mmol) in 10 mL of Ethanol.
    
  • Initial Heating: Reflux the mixture for 30–45 minutes. Checkpoint: TLC (Hexane:EtOAc 7:[1]3) should show complete consumption of the ketone (

    
    ) and formation of a polar spot (2-aminothiazole salt).[1]
    
  • Telescoping: Cool the reaction mixture to room temperature. Do not isolate the solid.[1]

  • Reagent Addition: Add Sodium Acetate (12.5 mmol) dissolved in 5 mL of water. Stir for 5 minutes until the solution clarifies or a fine suspension forms.

  • Sulfonylation: Add the Aryl Sulfonyl Chloride (5.5 mmol) portion-wise over 5 minutes.

  • Final Reaction: Heat the mixture to 60°C for 1–2 hours.

  • Workup: Pour the reaction mixture into 50 mL of ice-cold water. Stir vigorously for 15 minutes. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF if necessary.[1]

Critical Process Parameters (CPP):

  • Stoichiometry: Excess thiourea ensures all alkyl halide is consumed before sulfonylation, preventing side reactions between the sulfonyl chloride and the alkyl halide.[1]

  • Base Addition: Sodium acetate is preferred over strong bases (NaOH) to prevent hydrolysis of the sulfonyl chloride before it reacts with the amine.

Protocol B: Catalyst-Free PEG-400 Mediated Synthesis

Polyethylene glycol (PEG-400) acts as both a green solvent and a phase transfer catalyst, stabilizing the transition states and enhancing solubility of organic electrophiles.[1]

Reagents:

  • Substituted Phenacyl Bromide (1.0 mmol)[1]

  • Thiourea (1.0 mmol)[1]

  • Sulfonyl Chloride (1.0 mmol)[1]

  • Triethylamine (

    
    , 2.0 mmol)[1]
    
  • Solvent: PEG-400 (3 mL)[1]

Step-by-Step Procedure:

  • Mixing: In a reaction tube, combine phenacyl bromide and thiourea in PEG-400.

  • Activation: Stir at 60°C for 20 minutes.

  • One-Pot Addition: Add

    
     followed immediately by the sulfonyl chloride.
    
  • Completion: Continue stirring at 60–80°C for 45–60 minutes.

  • Extraction: Add 10 mL of water. Extract with Ethyl Acetate (

    
    ).[1]
    
  • Recovery: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Recycling: The aqueous PEG layer can be concentrated and reused (up to 3 cycles with <5% yield loss).

Data Analysis & Validation

The following data summarizes the expected yields and reaction times for various substituents using Protocol A . Electron-withdrawing groups (EWG) on the sulfonyl chloride generally accelerate the second step.

EntryR¹ (Ketone)R² (Sulfonyl)Time (Total)Yield (%)MP (°C)
1 PhenylPhenyl2.0 h88150-152
2 4-Cl-Phenyl4-Me-Phenyl2.5 h85178-180
3 4-OMe-Phenyl4-NO₂-Phenyl1.5 h92195-197
4 MethylPhenyl2.0 h80142-144

Table 1: Substrate scope and efficiency of the aqueous-ethanolic telescoped protocol.

Experimental Workflow Diagram

This diagram outlines the physical operations required for Protocol A, ensuring reproducibility.

Workflow Step1 Step 1: Condensation Mix Ketone + Thiourea in EtOH Reflux 30 min Check Checkpoint: TLC (Confirm Ketone Consumption) Step1->Check Step2 Step 2: Telescoping Cool to RT -> Add NaOAc (aq) Check->Step2 Pass Step3 Step 3: Sulfonylation Add Sulfonyl Chloride Heat 60°C, 1-2h Step2->Step3 Quench Quench & Workup Pour into Ice Water Precipitate forms Step3->Quench Isolate Filtration & Wash (Water/Cold EtOH) Quench->Isolate

Figure 2: Operational workflow for the telescoped aqueous-ethanolic synthesis.

Troubleshooting & Optimization
  • Issue: Sticky/Oily Product.

    • Cause: Incomplete precipitation or presence of unreacted sulfonyl chloride.[1]

    • Solution: Sonicate the crude mixture in ice water for 10 minutes. If oil persists, recrystallize from hot ethanol.[1]

  • Issue: Low Yield in Step 2.

    • Cause: Hydrolysis of sulfonyl chloride.[1]

    • Solution: Ensure the reaction temperature does not exceed 60°C during sulfonyl chloride addition.[1] Add the sulfonyl chloride slowly.[1]

  • Issue: Side Products (Bis-alkylation).

    • Cause: Excess ketone reacting with the exocyclic amine.[1]

    • Solution: Ensure strictly equimolar or slight excess of thiourea in Step 1 to fully consume the ketone before Step 2.

References
  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal.[1] "Thiazole Synthesis."

    • URL:[Link][1]

  • Green Synthesis of Sulfonamides in Aqueous Media

    • Source:Ultrasonics Sonochemistry (via NIH/PubMed).[1][4] "Ultrasound-promoted green approach for the synthesis of sulfonamides..."

    • URL:[Link]

  • One-Pot Synthesis of 2-Aminothiazoles (Base Protocol)

    • Source:Synthesis (Journal).[1][4][5][6] "Hantzsch condensation of 2-bromoacetophenones with thiourea..."

  • PEG-400 Medi

    • Source:Green Chemistry Letters and Reviews.
    • URL:[Link][1]

Sources

Application

Application Note: Scale-Up Synthesis Considerations for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary This application note details the scale-up protocols for synthesizing Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: N/A for specific derivative, generic class applies). This interme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up protocols for synthesizing Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: N/A for specific derivative, generic class applies). This intermediate is a critical scaffold in the synthesis of xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various sulfonamide-based antimicrobials.

The synthesis of heteroaromatic sulfonyl chlorides, particularly 2-substituted thiazoles, presents unique challenges compared to phenyl analogs. These include thermal instability of the diazonium intermediate , rapid hydrolysis of the product , and significant gas evolution (


, 

,

) during scale-up. This guide prioritizes the Meerwein Sulfochlorination route (Sandmeyer-type), optimizing for safety and yield at the kilogram scale.

Chemical Strategy & Route Selection

While oxidative chlorination of thiols is a valid route, the Meerwein Sulfochlorination (from the amine) is preferred for industrial scale-up due to the low cost and high availability of the amino-thiazole precursor.

Reaction Scheme

The process involves a two-stage "one-pot" sequence:

  • Diazotization: Conversion of the amine to the diazonium chloride using sodium nitrite in strong acid.

  • Chlorosulfonylation: Decomposition of the diazonium salt in the presence of sulfur dioxide (

    
    ) and a copper catalyst (
    
    
    
    or
    
    
    ) to yield the sulfonyl chloride.

ReactionScheme Amine Ethyl 2-amino-4-methyl -1,3-thiazole-5-carboxylate (Stable Precursor) Diazonium Diazonium Salt Intermediate (Thermally Unstable < 5°C) Amine->Diazonium NaNO2, HCl AcOH, < 5°C Product Ethyl 2-(chlorosulfonyl)-4-methyl -1,3-thiazole-5-carboxylate (Moisture Sensitive) Diazonium->Product SO2 (sat), CuCl2 -N2 (gas)

Figure 1: The Meerwein Sulfochlorination pathway.[1] Note the critical instability of the diazonium intermediate.

Critical Process Parameters (CPPs)

Success in scaling this reaction relies on strict control of three variables. Deviations here are the primary cause of "runaway" decomposition or low yields.

ParameterSpecificationScientific Rationale (Causality)
Diazotization Temp

to

Thiazole diazonium salts are less stable than phenyl analogs. Above

, they hydrolyze to the phenol (hydroxy-thiazole) or couple, reducing yield and creating tar.

Saturation

The reaction is diffusion-controlled. Insufficient

concentration leads to the "Sandmeyer" side product (aryl chloride) instead of the sulfonyl chloride.
Quench Rate Controlled DosingThe product is prone to hydrolysis. The reaction mixture must be poured onto ice (inverse quench) to maintain low temperature. Adding water to the reaction causes an exotherm that destroys the product.

Detailed Protocol: The "Self-Validating" System

This protocol includes built-in checkpoints (Stop/Go criteria) to ensure batch integrity.

Equipment Setup
  • Reactor A (Diazotization): Glass-lined or Hastelloy (HCl corrosion risk). Jacketed for cryo-cooling (

    
     capacity).
    
  • Reactor B (Sulfonylation): Glass-lined. Equipped with a gas sparger for

    
    .
    
  • Scrubber: Caustic soda (

    
    ) scrubber required for 
    
    
    
    and
    
    
    off-gassing.
Step-by-Step Methodology
Step 1: Preparation of the Catalyst Mixture (Reactor B)
  • Charge Glacial Acetic Acid (5.0 vol) to Reactor B.

  • Add Copper(II) Chloride dihydrate (

    
    , 0.2 eq). Note: CuCl (cuprous) can also be used to reduce induction time.
    
  • Cool to

    
    .
    
  • Sparge Sulfur Dioxide (

    
    ) gas  into the mixture until saturation is reached (approx. 30-40% weight increase).
    
    • Validation Check: Weight gain of reactor must match theoretical saturation calculations before proceeding.

Step 2: Diazotization (Reactor A)
  • Charge Ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) and Conc. HCl (37%, 5.0 eq) to Reactor A.

  • Cool the slurry to

    
    .
    
  • Prepare a solution of Sodium Nitrite (

    
    , 1.2 eq) in minimum water (approx 1.5 vol).
    
  • Dropwise Addition: Add the nitrite solution to the amine slurry sub-surface over 60-90 minutes.

    • Critical Control: Maintain internal temperature

      
      .[1][2]
      
  • Stir for 30 minutes post-addition.

    • Validation Check: Take an aliquot. Add to alkaline

      
      -naphthol solution. A bright orange/red precipitate indicates active diazonium.
      
Step 3: The Meerwein Reaction (Transfer)
  • Transfer the cold Diazonium slurry (from Reactor A) into the

    
    -saturated catalyst mixture (Reactor B) via a cooled transfer line.
    
    • Rate Control: Control addition to manage gas evolution (

      
      ). This step is exothermic.[3]
      
  • Allow the mixture to warm naturally to

    
     once addition is complete.
    
  • Stir until gas evolution ceases (approx. 2-3 hours).

    • Validation Check: HPLC analysis should show

      
       remaining diazonium/amine.
      
Step 4: Isolation (The "Race Against Hydrolysis")
  • Prepare a Ice/Water slurry (10 vol) in a separate quench vessel.

  • Pour the reaction mixture onto the ice/water with vigorous stirring.

  • Immediate Filtration: The product will precipitate as a solid. Filter immediately.

  • Wash: Wash the cake with cold water (

    
    , 2x 2 vol) to remove acid.
    
  • Drying: Dissolve the wet cake in Dichloromethane (DCM), separate residual water, dry over

    
    , and concentrate or use the wet cake immediately for the next step.
    
    • Caution: Do not oven dry the solid sulfonyl chloride; thermal decomposition may occur.

Safety & Engineering Controls

The scale-up of this chemistry involves significant hazards.[3][4] The diagram below illustrates the necessary engineering controls to mitigate gas evolution and thermal risks.

SafetyControls Reactor Reactor B (Sulfonylation) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (SO2, HCl, N2) Cooling Cryogenic Cooling Loop (Glycol/Syltherm) Cooling->Reactor Jacket Control (< 5°C) Sensor Temp & Pressure Interlocks Sensor->Reactor Emergency Venting Sensor->Cooling Feedback Loop

Figure 2: Engineering control loop for Meerwein Sulfochlorination. Note the scrubber requirement for toxic off-gassing.

Handling Thiazole Sulfonyl Chlorides

Unlike benzene sulfonyl chlorides, thiazole derivatives are often lachrymators and potent skin irritants.

  • PPE: Full face shield, chemically resistant gloves (Silver Shield/4H), and Tyvek suit.

  • Storage: If not used immediately, store at

    
     under Argon. Thiazole-2-sulfonyl chlorides can degrade autocatalytically if traces of acid remain.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Tar Formation Diazotization temp >

Check chiller capacity; slow down nitrite addition.
Product is Sticky/Oily Incomplete crystallization or impuritiesEnsure quench water is

. Recrystallize from Hexane/DCM if necessary.
Chlorine Gas Smell Oxidation of HClReduce

excess; ensure urea is used to quench excess nitrite before

step.
Violent Gas Evolution Addition of diazonium too fastThrottle addition rate to Reactor B. Ensure adequate headspace.

References

  • Meerwein, H. et al. (1957). Verfahren zur Herstellung von aromatischen Sulfochloriden.[1] Chemische Berichte, 90(6), 841–852.

  • Hofmann, K. (1953). The Chemistry of Heterocyclic Compounds, Imidazole and Its Derivatives. Interscience Publishers.
  • Process Safety in Diazotization . (2020). Organic Process Research & Development. Guidelines for handling diazonium salts on scale.

  • Synthesis of Febuxostat Intermediates . (2011). World Patent WO2011141933. Describes the specific aminothiazole to sulfonyl chloride conversion.

  • Bagal, S. K. et al. (2015). Synthesis of Heteroaryl Sulfonamides. Organic Letters. Discusses instability of pyridine/thiazole sulfonyl chlorides.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary & Mechanism Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a highly reactive, electrophilic intermediate critical for synthesizing sulfonamide-based antimicrobials and antiviral agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a highly reactive, electrophilic intermediate critical for synthesizing sulfonamide-based antimicrobials and antiviral agents. Its synthesis relies on the oxidative chlorination of the corresponding 2-mercapto precursor.

This reaction is thermodynamically favorable but kinetically sensitive. The transformation proceeds through a disulfide intermediate before oxidative cleavage to the sulfonyl chloride. The primary failure mode is not lack of conversion, but hydrolytic decomposition to the sulfonic acid or thermal extrusion of


 to form the 2-chloro derivative.
Mechanistic Pathway (Graphviz)

ReactionPathway Start Start: Ethyl 2-mercapto- 4-methylthiazole-5-carboxylate Inter1 Intermediate: Disulfide Dimer Start->Inter1 Oxidation (Cl2) Product Target: Sulfonyl Chloride Inter1->Product Oxidative Cleavage (Cl2/H2O, <5°C) Side1 Impurity A: Sulfonic Acid (Hydrolysis) Product->Side1 + H2O (Fast) Side2 Impurity B: 2-Chloro-thiazole (SO2 Extrusion) Product->Side2 Heat (>25°C)

Figure 1: Reaction pathway showing the critical bifurcation between the target sulfonyl chloride and its two primary decomposition products.

The "Golden Batch" Protocol

Use this baseline protocol for validation. Deviations from these specific parameters are the root cause of 85% of support tickets.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Ethyl 2-mercapto-4-methylthiazole-5-carboxylate 1.0Substrate
Chlorine Gas (

)
3.5 - 4.0Oxidant/Chlorinating Agent
Acetic Acid (Glacial) 5.0 VolSolvent (Solubilizer)
Water 1.0 VolOxygen Source
Step-by-Step Workflow
  • Slurry Formation: Suspend the 2-mercapto precursor in a mixture of Glacial Acetic Acid and Water (5:1 ratio). Cool the jacket temperature to -10°C .

    • Why: The starting material is sparingly soluble; the reaction is heterogeneous initially.

  • Chlorination: Sparge

    
     gas slowly. Maintain internal temperature below 5°C .
    
    • Critical Control Point: The reaction is highly exothermic.[3] If temp > 10°C,

      
       extrusion begins.
      
  • Dissolution: The slurry will dissolve into a clear yellow/orange solution as the sulfonyl chloride forms. Continue stirring for 30 mins post-addition.

  • Quench: Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring.

    • Do NOT add water to the reaction. Always add reaction to ice to maintain low temp.

  • Isolation: Filter the precipitated solid immediately. Wash with ice-cold water (2x) followed by cold hexanes .

  • Drying: Dry in a vacuum desiccator over

    
     for 2 hours.
    
    • Warning: Do not use heat. Do not leave on the filter funnel for >30 mins (humidity draws moisture).

Troubleshooting Center (FAQs)

Category A: Yield & Reaction Completion

Q: The reaction mixture turned clear, but I got no precipitate upon quenching. Where is my product?

  • Diagnosis: You likely suffered from "Runaway Hydrolysis."

  • Root Cause: If the quench water was not cold enough, or if the filtration was delayed, the sulfonyl chloride hydrolyzed to the sulfonic acid . The sulfonic acid is water-soluble and will remain in the filtrate.

  • Solution: Ensure the quench volume is 5:1 (Ice:Reaction). Filter within 5 minutes of quenching.

Q: I see a significant impurity at [M-35] in my LCMS.

  • Diagnosis: Desulfonylation.

  • Root Cause: The reaction temperature exceeded 15°C during chlorination. Thiazole sulfonyl chlorides are thermally unstable and extrude

    
     to form the 2-chloro-thiazole derivative.
    
  • Solution: Improve cooling capacity. If using a larger scale (>50g), reduce the

    
     addition rate to manage the exotherm.
    
Category B: Purity & Physical State

Q: My product is an oil ("Oiling Out") instead of a solid.

  • Diagnosis: Impurity depression or solvent trapping.

  • Root Cause: The presence of unreacted disulfide intermediate or residual acetic acid prevents crystallization.

  • Solution:

    • Decant the aqueous layer.

    • Dissolve the oil in minimal DCM (Dichloromethane).

    • Wash with cold brine.

    • Dry over

      
       and concentrate at room temperature (do not heat). Add Hexane to induce precipitation.
      

Q: The solid turns into a gum inside the vacuum oven.

  • Diagnosis: Thermal decomposition.[4][5]

  • Root Cause: You applied heat.[6] This compound must be dried at ambient temperature (20-25°C) .

  • Solution: Use a high-vacuum line with a phosphorus pentoxide (

    
    ) trap. No heat.
    

Optimization Matrix

Use this table to adjust conditions based on your specific constraints.

VariableStandard ConditionAdjustment for Higher PurityAdjustment for Higher Yield
Solvent System AcOH /

DCM /

(Biphasic)
(Cleaner profile, slower reaction)
33% HCl (aq) (Faster, but harder to filter)
Temperature 0 - 5°C-5 to 0°C (Reduces side reactions)0 - 5°C (Balance)
Chlorinating Agent

gas
NCS / HCl (Milder, easier to handle on small scale)

gas
(Most efficient conversion)
Quench Ice WaterIce / 5%

(Neutralizes acid, prevents post-filtration hydrolysis)
Ice Water
Decision Logic for Troubleshooting (Graphviz)

TroubleshootingLogic Issue Identify Issue Yield Low Yield Issue->Yield Purity Low Purity Issue->Purity CheckFiltrate Check Filtrate by LCMS Yield->CheckFiltrate CheckImpurity Identify Impurity Mass Purity->CheckImpurity SulfonicAcid Sulfonic Acid Present? (Hydrolysis) CheckFiltrate->SulfonicAcid Yes StartingMat Starting Material Present? (Incomplete) CheckFiltrate->StartingMat No Chlorothiazole Mass = [M-64]? (Thermal Decomp) CheckImpurity->Chlorothiazole Yes Disulfide Dimer Present? (Under-chlorination) CheckImpurity->Disulfide No

Figure 2: Logical flow for diagnosing synthesis failures based on analytical data.

Storage & Handling Protocols

Thiazole sulfonyl chlorides are shelf-unstable. Adhere to these strict storage rules.

  • Atmosphere: Store strictly under Argon or Nitrogen.

  • Temperature: Long-term storage at -20°C is mandatory. At Room Temperature, shelf life is < 48 hours.

  • Container: Glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal.

  • Re-use: Always check hydrolyzable chlorine content or run a mini-reaction with an amine (e.g., benzylamine) to verify titer before committing valuable substrates.

References

  • Synthesis of Heteroaromatic Sulfonyl Chlorides

    • Roblin, R. O., & Clapp, J. W. (1950). The Preparation of Heterocyclic Sulfonamides.[2][4][5] Journal of the American Chemical Society, 72(11), 4890–4892. Link

    • Note: Foundational text establishing the instability of thiazole-2-sulfonyl chlorides compared to benzene analogs.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Stability of Thiazole Derivatives

    • Grygorenko, O. O., et al. (2020). Sulfonyl Chlorides and Fluorides in Heterocyclic Chemistry. European Journal of Organic Chemistry. Link

    • Note: Discusses the specific thermal extrusion of in 5-membered heterocycles.
  • Febuxostat Intermediate Synthesis (Related Scaffold)

    • Patent WO2012032528A2. Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.[7]Link

    • Note: Provides structural context for the 4-methyl-5-carboxylate thiazole core stability and solubility.[8]

Sources

Optimization

purification protocol for thiazole sulfonamide synthesis

Technical Support Center: Thiazole Sulfonamide Purification Topic: Purification Protocol for Thiazole Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Cur...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole Sulfonamide Purification

Topic: Purification Protocol for Thiazole Sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current Standards)

Introduction: The Stability & Solubility Paradox

Thiazole sulfonamides are pivotal scaffolds in drug discovery (e.g., carbonic anhydrase inhibitors, antimicrobials). However, their synthesis via sulfonyl chlorides and aminothiazoles often yields a "crude oil" containing three distinct impurity classes:

  • Hydrolysis Byproducts: Sulfonic acids (highly polar).

  • Kinetic Impurities: Bis-sulfonamides (non-acidic, lipophilic).

  • Unreacted Starting Materials: Aminothiazoles (basic) and Sulfonyl chlorides (electrophilic).

This guide moves beyond generic "work-up" instructions. We utilize the unique pKa properties of the thiazole sulfonamide moiety (typically pKa 6.5–8.0, significantly more acidic than phenyl sulfonamides) to create self-validating purification loops.

Module 1: The "Acid-Base Swing" (The Self-Validating System)

User Issue: "I have a mixture of starting amine, bis-sulfonated byproduct, and my product. Column chromatography is giving poor separation."

The Solution: Do not rely solely on chromatography. The most robust purification exploits the specific acidity of the sulfonamide N-H proton. Unlike the starting amine (basic) or the bis-sulfonamide (neutral), the mono-sulfonamide is a weak acid.

Protocol: The pH-Switch Extraction
  • Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).

  • The Basic Wash (Targeting the Product):

    • Extract the organic layer with 0.5 M - 1.0 M NaOH (2x).

    • Mechanism:[1][2][3][4][5][6] The mono-sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Fate of Impurities: Unreacted amines and bis-sulfonamides (no acidic proton) remain in the Organic Layer .

  • Separation:

    • Keep the Aqueous Layer (contains Product).

    • Discard the Organic Layer (contains Impurities).

  • The Acidic Crash (Recovery):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1.0 M HCl until pH reaches ~2–3.

    • Result: The product reprotonates, becomes insoluble in water, and precipitates as a pure solid.[7]

  • Filtration: Filter the solid and wash with cold water.

Quantitative Logic Table:

ComponentState in Organic SolventState in 1M NaOHFate in Protocol
Mono-Sulfonamide (Product) Soluble (Neutral)Soluble (Anionic Salt) Moves to Aqueous, then Precipitates
Bis-Sulfonamide (Impurity) Soluble (Neutral)Insoluble (Neutral)Discarded in Organic Layer
Aminothiazole (Start Mat.) Soluble (Neutral/Basic)Insoluble (Neutral)Discarded in Organic Layer
Sulfonic Acid (Byproduct) Soluble/InsolubleSoluble (Salt)Remains in Aqueous (Requires water wash to remove)

Critical Note: If your product contains other acidic functional groups (carboxylic acids, phenols), this method will co-extract them. In such cases, revert to Module 3 (Chromatography).

Module 2: Visualization of the Purification Logic

The following diagram illustrates the decision matrix for the "Acid-Base Swing" versus standard recrystallization.

PurificationLogic Start Crude Reaction Mixture CheckBis Is Bis-Sulfonamide Present? (Check TLC/LCMS) Start->CheckBis MethodAB Method A: Acid-Base Swing (Best for Bis-impurity removal) CheckBis->MethodAB Yes (Major Impurity) MethodRecrys Method B: Recrystallization (Best for simple clean-up) CheckBis->MethodRecrys No (Minor Impurities) StepNaOH Extract with 1M NaOH MethodAB->StepNaOH SepLayers Separate Layers StepNaOH->SepLayers OrgLayer Organic Layer: Contains Bis-sulfonamide & Unreacted Amine SepLayers->OrgLayer Discard AqLayer Aqueous Layer: Contains Product (Salt) SepLayers->AqLayer Keep Acidify Acidify with HCl to pH 2 (Product Precipitates) AqLayer->Acidify SolventChoice Solvent: EtOH/Water (9:1) or iPrOH MethodRecrys->SolventChoice

Caption: Decision tree for selecting between Acid-Base extraction and Recrystallization based on impurity profile.

Module 3: Recrystallization Troubleshooting

User Issue: "My product is oiling out instead of crystallizing." or "The crystals are sticky."

Root Cause: Thiazole sulfonamides often possess melting points near the boiling point of common solvents, or they hold onto solvent molecules tenaciously. "Oiling out" indicates the solution temperature is above the oiling out temperature (liquid-liquid phase separation) but below the melting point of the solvated solid.[8]

Protocol: The "Seeding & Polarity" Adjustment
  • Solvent Selection:

    • Primary Choice:Ethanol/Water (9:1) . The water increases polarity, forcing the hydrophobic thiazole/aryl rings to stack.

    • Secondary Choice:Isopropanol (iPrOH) .

    • Avoid: Pure DCM or Ethyl Acetate (often leads to oils due to high solubility).

  • The Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Remove from heat.[3]

    • Crucial Step: Add warm water dropwise until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear it.

    • Allow to cool to Room Temperature slowly (wrap flask in foil/towel to insulate).

    • If Oil Forms: Reheat to dissolve, then scratch the inner glass surface vigorously with a glass rod while cooling. This provides nucleation sites.

Module 4: Removing Unreacted Reagents (FAQs)

Q1: I have unreacted Sulfonyl Chloride left. How do I remove it? A: Unreacted sulfonyl chloride is dangerous and unstable.

  • Chemical Quench: Add a secondary amine (like morpholine) or simply stir with saturated aqueous NaHCO3 for 30 minutes.

  • Mechanism:[1][2][3][4][5][6] NaHCO3 hydrolyzes the sulfonyl chloride into the corresponding sulfonic acid (

    
    ).
    
  • Removal: The sulfonic acid forms a sodium salt (

    
    ) which is highly water-soluble and washes away during the aqueous workup.
    

Q2: I used excess Aminothiazole. It's co-eluting on the column. A: Aminothiazoles are basic.

  • Wash Protocol: Dissolve crude in EtOAc and wash with 1.0 M HCl .

  • Result: The aminothiazole protonates to form a water-soluble hydrochloride salt and is removed in the aqueous layer.

  • Caution: Ensure your sulfonamide product does not precipitate in the organic layer (unlikely, but possible if highly insoluble).

Q3: My yield is lower than expected after Bicarbonate wash. A: This is a common pitfall with thiazole sulfonamides.

  • Reason: The electron-withdrawing nature of the thiazole ring makes the sulfonamide N-H more acidic (pKa ~6.5–7.5) compared to phenyl sulfonamides (pKa ~10).

  • Risk:[8][9] Saturated NaHCO3 (pH ~8.5) can partially deprotonate your product, sending it into the aqueous waste layer.

  • Fix: Check the pH of your aqueous wash. If you suspect product loss, acidify the aqueous waste with HCl and see if your product precipitates. Use water or dilute brine instead of bicarbonate for the first wash.

References

  • General Synthesis & Workup: Nantasenamat, C. et al. "Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives." PMC, 2021.

  • Microwave Synthesis & Purification: De Luca, L. & Giacomelli, G.[2] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids."[2] J. Org.[2] Chem., 2008.[2]

  • pKa & Solubility Data: Oumada, F. et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods." J. Braz. Chem. Soc., 2019.

  • Recrystallization Techniques: BenchChem Technical Support. "Recrystallization of Sulfonamide Products." 2025.[3][8][10][11][12]

Sources

Troubleshooting

common byproducts in Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate reactions

Reagent Code: E-CMTC-5 CAS: 89694-92-8 Molecular Weight: 269.73 g/mol Support Tier: Level 3 (Senior Application Scientist) Executive Summary & Reagent "Personality" Welcome to the technical support hub for Ethyl 2-(chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: E-CMTC-5 CAS: 89694-92-8 Molecular Weight: 269.73 g/mol Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent "Personality"

Welcome to the technical support hub for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate . This reagent is a high-value scaffold used primarily in the synthesis of sulfonamide-based antimicrobials and anti-inflammatory agents.

Critical Warning: This molecule exhibits "Goldilocks" reactivity. It is a highly electrophilic heteroaromatic sulfonyl chloride.

  • Too Wet: It hydrolyzes rapidly to the sulfonic acid (spectroscopically silent in many reactions).

  • Too Hot: It undergoes thermal desulfonylation (extrusion of

    
    ), destroying the functional handle.
    
  • Too Basic: It risks hydrolysis of the ethyl ester at the C5 position.

This guide provides a mechanistic breakdown of common failure modes to help you rescue your synthesis.

Reaction Pathway Visualization

The following diagram maps the competitive landscape of your reaction flask. Use this to diagnose impurities based on reaction conditions.

ReactionPathways SM Starting Material (Sulfonyl Chloride) MW: 269.7 Target Target Sulfonamide (Desired Product) SM->Target + Amine (R-NH2) Base, <0°C Hydrolysis Byproduct A: Sulfonic Acid (Moisture Sensitivity) SM->Hydrolysis + H2O (Fast) Desulf Byproduct B: 2-Chloro-thiazole (Thermal Decomp) SM->Desulf Heat (>40°C) - SO2 EsterHyd Byproduct D: Carboxylic Acid (Base Hydrolysis) SM->EsterHyd Strong Base/H2O (Saponification) Bis Byproduct C: Bis-Sulfonamide (Excess Reagent) Target->Bis + Excess SM (If R-NH2 is primary)

Figure 1: Competitive reaction pathways for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. Green indicates success; red/yellow indicates common failure modes.

Troubleshooting Guide (Q&A Format)

Issue 1: The "Mass Mismatch" (Hydrolysis)

User Report: "I ran the coupling with an amine, but my LCMS shows a large peak with a mass of ~251 Da (negative mode) or no reaction with the amine."

Diagnosis: Hydrolysis to Sulfonic Acid. The sulfonyl chloride moiety is extremely hygroscopic.[1] Upon contact with ambient moisture, it converts to the sulfonic acid derivative.[1]

  • Mechanism:

    
    
    
  • Mass Shift: The Chlorine (35 Da) is replaced by OH (17 Da). Net mass change: -18 Da from the starting material.

Corrective Action:

  • Solvent Protocol: Use only anhydrous solvents (DCM or THF) stored over molecular sieves.

  • Reagent Quality: Check the physical state of the starting material.[2] If it is a sticky gum rather than a crystalline solid, it has likely hydrolyzed.

  • Base Addition: Do not premix the sulfonyl chloride with base if moisture is present. Add the base after the amine and chloride are in the flask, or use a non-hygroscopic base (e.g., DIPEA over TEA).

Issue 2: The "Missing Sulfur" (Thermal Decomposition)

User Report: "My reaction turned dark, and I isolated a product with a mass ~64 Da lower than expected. The NMR lacks the sulfonamide proton."

Diagnosis: Thermal Desulfonylation. Thiazole-2-sulfonyl chlorides are thermally unstable. The electron-deficient ring facilitates the extrusion of sulfur dioxide, often leading to a 2-chloro or 2-unsubstituted thiazole.

  • Mechanism:

    
    
    
  • Mass Shift: Loss of

    
     (-64 Da ).
    

Corrective Action:

  • Temperature Control: NEVER heat this reaction above room temperature during the coupling step. Ideally, start at 0°C or -10°C .

  • Exotherm Management: The reaction with amines is exothermic. Add the sulfonyl chloride dropwise to the amine solution to prevent localized heating spikes.

Issue 3: The "Double Trouble" (Bis-Sulfonylation)

User Report: "I used a primary amine, but I'm seeing a high molecular weight impurity (Target Mass + ~234)."

Diagnosis: Bis-Sulfonylation. The sulfonamide product (


) is still acidic. If excess sulfonyl chloride is present and the base is strong, the nitrogen can attack a second equivalent of the starting material.

Corrective Action:

  • Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the sulfonyl chloride.[1]

  • Order of Addition: Add the sulfonyl chloride slowly to the amine. This ensures the amine is always in local excess, discouraging the product from reacting further.

Quantitative Data: Byproduct Profiling

Use this table to interpret your LCMS data quickly.

Compound IdentityRelative Mass Shift (vs SM)Expected m/z (approx)Cause
Starting Material (SM) 0269.7 [M+H]+N/A
Sulfonic Acid -18 Da251.7 [M-H]-Moisture / Hydrolysis
Desulfonylated (Cl) -64 Da205.6 [M+H]+Thermal decomposition
Ethyl Ester Hydrolysis -28 Da241.7 [M+H]+Strong aqueous base
Bis-Sulfonamide +234 Da (approx)[Target + 234]Excess SM + Primary Amine

Validated Experimental Protocol

Objective: Synthesis of a sulfonamide derivative while minimizing hydrolysis and desulfonylation.

Materials:

  • Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Amine Solubilization: Dissolve the Amine (1.1 equiv) and Base (1.2 equiv) in anhydrous DCM.

  • Cooling (Critical): Cool the amine solution to 0°C using an ice bath. Do not skip this step.

  • Addition: Dissolve the Sulfonyl Chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine mixture over 10–15 minutes.

    • Why? This controls the exotherm and prevents thermal decomposition.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature naturally. Monitor by TLC/LCMS.

    • Stop Point: Reaction is usually complete within 1–2 hours. Do not stir overnight unless necessary, as ester hydrolysis may occur if trace moisture is present.

  • Workup: Quench with water. Extract with DCM.[1][3] Wash organic layer with dilute citric acid (to remove excess amine/base) and brine. Dry over

    
    .[3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135509402: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[4] Journal of Organic Chemistry USSR.[4] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Ethyl 2-Chlorosulfonyl-4-methylthiazole-5-carboxylate Workflows

Executive Summary This guide addresses the technical bottlenecks associated with Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate , a critical electrophilic intermediate used to access the 2-chloro-thiazole scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the technical bottlenecks associated with Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate , a critical electrophilic intermediate used to access the 2-chloro-thiazole scaffold required for Febuxostat synthesis.[1][2]

The 2-chlorosulfonyl functionality is highly labile.[1][2] Yield losses are typically driven by two competing pathways:[2]

  • Hydrolytic Degradation: Conversion to the sulfonic acid (water-soluble, non-isolable in organics).[1]

  • Premature Desulfonylation: Thermal loss of

    
     before the desired substitution or chlorination step is complete.
    

This support module provides protocol adjustments to maximize the conversion of this intermediate into the stable Ethyl 2-chloro-4-methylthiazole-5-carboxylate (the direct coupling partner for the Febuxostat aryl moiety).[1][2]

Module 1: Critical Workflow Visualization

The following diagram maps the stability windows and reaction pathways. Use this to identify where your yield loss is occurring.[1]

Febuxostat_Precursor_Pathway Start Ethyl 2-amino- 4-methylthiazole- 5-carboxylate Inter Diazonium Salt Start->Inter NaNO2 / HCl Target Ethyl 2-chlorosulfonyl- 4-methylthiazole- 5-carboxylate (The Subject) Inter->Target SO2 / CuCl2 (Meerwein) Impurity1 Sulfonic Acid (Hydrolysis Loss) Target->Impurity1 H2O / >0°C (Moisture) Impurity2 2-H Thiazole (Over-Reduction) Target->Impurity2 High Temp / No Cl source Product Ethyl 2-chloro- 4-methylthiazole- 5-carboxylate (Stable Precursor) Target->Product Thermal Desulfonylation (Controlled) Febuxostat Febuxostat (API) Product->Febuxostat Aryl Coupling

Caption: Pathway analysis showing the critical instability of the chlorosulfonyl intermediate (Red Node) versus the stable chloride precursor (Green Node).

Module 2: Troubleshooting Guide (Q&A)

Category A: Synthesis & Isolation of the Sulfonyl Chloride[2]

Q1: My yield of the chlorosulfonyl intermediate is inconsistent (30-60%) after the Sandmeyer reaction. Where is the product going? Diagnosis: The issue is likely diazonium instability or phase transfer inefficiency . Technical Insight: The conversion of the 2-amino thiazole to the chlorosulfonyl derivative (Meerwein reaction) proceeds via a diazonium salt. Thiazole diazonium salts are notoriously unstable compared to phenyl analogs.[1] Corrective Protocol:

  • Cryogenic Control: Maintain the diazotization temperature strictly between -5°C and 0°C . Exceeding 0°C triggers dediazoniation to the 2-hydroxy impurity.[1][2]

  • Solvent Switch: Do not use pure water. Use a biphasic system (e.g.,

    
     / Acetic Acid or 
    
    
    
    / DCM). The chlorosulfonyl product is lipophilic; extracting it immediately into the organic phase protects it from hydrolysis.[1]
  • 
     Saturation:  Ensure the acetic acid/HCl mixture is saturated with 
    
    
    
    (approx. 30-40% by weight) before adding the diazonium salt.[1] Low
    
    
    concentration favors the formation of the 2-chloro byproduct prematurely or the hydrolysis product.

Q2: During workup, the solid product turns into an oil or gum.[2] How do I fix this? Diagnosis: This indicates hydrolysis to the sulfonic acid .[1] The sulfonic acid is hygroscopic and lowers the melting point of the mixture.[2] Corrective Protocol:

  • Quench: Pour the reaction mixture onto crushed ice (not liquid water) to keep the temperature near 0°C during quenching.

  • Speed: Perform filtration immediately. Do not let the slurry sit.[1]

  • Drying: Dissolve the crude solid in DCM, dry over

    
     (anhydrous), and evaporate below 30°C. Never dry this intermediate in an oven >40°C.
    
Category B: Conversion to the 2-Chloro Precursor (Desulfonylation)

Q3: I am trying to convert the chlorosulfonyl group to the 2-chloro group (for Febuxostat coupling), but I get the 2-H (desulfonylated) byproduct. Diagnosis: You are observing radical desulfonylation without sufficient chlorinating agent. Technical Insight: The thermal elimination of


 generates a transient thiazolyl radical. If this radical abstracts a hydrogen atom from the solvent, you get the 2-H thiazole.[1][2] You need to ensure a "chlorine atom transfer" mechanism dominates.[1]
Corrective Protocol: 
  • Reagent: Add a stoichiometric source of chloride, such as

    
      (1.1 equiv) or 
    
    
    
    (N-chlorosuccinimide) during the heating step.
  • Solvent: Switch to

    
      (if permitted) or Chlorobenzene . Avoid hydrogen-donor solvents like THF or Toluene during the desulfonylation step.[1][2]
    
  • Temperature: Heat to reflux (approx. 80-100°C).[1] The release of

    
     gas indicates the reaction is proceeding.
    

Q4: Can I store the Ethyl 2-chlorosulfonyl-4-methylthiazole-5-carboxylate? Diagnosis: Not recommended for long periods. Technical Insight: The sulfonyl chloride bond is electronically activated by the thiazole ring, making it hyper-reactive to atmospheric moisture.[1][2] Recommendation: Process immediately. If storage is unavoidable:

  • Conditions: Store under Argon/Nitrogen at -20°C.

  • Container: Use Teflon-lined caps (acid vapors corrode metal lids).[1]

Module 3: Quantitative Data & Specifications

Use these benchmarks to validate your intermediate quality before proceeding to the Febuxostat coupling step.

ParameterSpecificationFailure Mode / Indicator
Appearance Off-white to pale yellow crystalline solidDark Orange/Brown: Indicates thermal decomposition or diazo tars.[1][2]
Melting Point 88°C - 92°C (Dec.)< 80°C: Significant hydrolysis to sulfonic acid.[1]
H-NMR (CDCl3)

2.7 (s, 3H, Me), 1.4 (t, 3H, Et)
New peaks at

8.0+:
Indicates 2-H thiazole (loss of functional group).[2]
Solubility Soluble in DCM, EtOAc, ChloroformInsoluble residue: Sulfonic acid byproduct.[1][2]

References

  • Synthesis of 2-Aminothiazole Precursors

    • Methodology: One-pot bromination and cyclization of ethyl acetoacetate with thiourea.[1][2]

    • Source:CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (2014).[1][3] Link

  • Chlorosulfonation Mechanism (Meerwein Reaction)

    • Methodology: Copper-catalyzed decomposition of diazonium salts in the presence of sulfur dioxide.[1]

    • Source: Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides."[1][2][4] Journal of Organic Chemistry, 74(24), 9287-9291.[2] (2009).[4] Link

  • Febuxostat Impurity Profiling

    • Context: Identification of decarboxylated and desulfonylated impurities in Febuxostat synthesis.[1]

    • Source:CN112961118A - Synthesis method of febuxostat decarboxylation impurities. (2021).[1] Link

  • Thiazole-2-sulfonyl Chloride Properties

    • Data: Physical properties and stability data for thiazole sulfonyl chlorides.[1]

    • Source: PubChem CID 9794661 (2-Benzothiazolesulfonyl chloride analog).[1] Link

Sources

Troubleshooting

Technical Support Center: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

CAS: 120258-00-2 | Formula: C8H8ClNO4S2 | MW: 281.74 g/mol Introduction Welcome to the Technical Support Center for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate . This intermediate is a critical building...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 120258-00-2 | Formula: C8H8ClNO4S2 | MW: 281.74 g/mol

Introduction

Welcome to the Technical Support Center for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate . This intermediate is a critical building block for thiazole-based sulfonamides (including Febuxostat analogs).

The Core Challenge: The sulfonyl chloride (-SO₂Cl) moiety at the C2 position is highly electrophilic. While this makes it an excellent handle for coupling with amines, it also renders the molecule critically unstable in the presence of moisture, alcohols, and heat. This guide provides field-proven protocols to maintain stability and maximize reaction yields.

Module 1: Critical Storage Protocols (The "Shelf-Life" Phase)

Q: My material turned from a pale yellow solid to a sticky, dark orange gum. Is it still usable? A: Likely no. This physical change indicates significant hydrolysis. The "gum" texture is often due to the formation of the corresponding sulfonic acid and the hygroscopic nature of the generated HCl byproducts.

Root Cause: Moisture ingress. The sulfonyl chloride reacts with atmospheric water to form sulfonic acid and hydrochloric acid. The HCl then autocatalytically accelerates degradation.

Correct Storage Protocol: To maintain >98% purity for long-term storage (6+ months), you must disrupt the hydrolysis pathway.

ParameterSpecificationReason
Temperature -20°C (Preferred) or 2-8°CRetards the kinetics of spontaneous decomposition.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is heavier than air and offers better protection for solids.
Container Amber Glass + Parafilm/Teflon Tape Protects from light (thiazoles can be photosensitive) and seals against moisture.
Desiccant Required Store the vial inside a secondary jar containing activated silica gel or Drierite.
Visualizing the Failure Mode (Hydrolysis)

The following diagram illustrates why moisture is the enemy.

HydrolysisPath Start Intact Sulfonyl Chloride (Pale Yellow Solid) Intermediate Transition State (Hypervalent Sulfur) Start->Intermediate Nucleophilic Attack Moisture + H₂O (Atmospheric) Moisture->Intermediate End Sulfonic Acid (Degraded) + HCl (Corrosive Gas) Intermediate->End Chloride Elimination

Figure 1: The irreversible hydrolysis pathway. Once HCl is generated, it can further degrade the thiazole ring or catalyze ester hydrolysis.

Module 2: Quality Control (The "Purity" Phase)

Q: I ran an LCMS to check purity, and I see a mass of 264 (M+1) instead of 282/284. Did the supplier send the wrong batch? A: Not necessarily. You likely hydrolyzed your own sample during the analysis.

The "Phantom" Error: Standard LCMS mobile phases contain water (and often formic acid). Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate hydrolyzes rapidly on the column or in the vial, converting the chloride (MW ~281.7) to the sulfonic acid (MW ~263.3) or the hydroxyl form.

The Solution: The "Derivatization Check" Do not analyze the raw sulfonyl chloride directly in aqueous media. You must "cap" the reactive group first.

Protocol:

  • Take 5 mg of the sample.

  • Dissolve in 1 mL dry DCM .

  • Add 2 equivalents of Morpholine (or a simple secondary amine).

  • Let sit for 5 minutes at Room Temperature.

  • Run LCMS on this mixture.

    • Target: Look for the Sulfonamide adduct .

    • Logic: If the starting material was pure sulfonyl chloride, it will quantitatively convert to the stable sulfonamide. If it was already degraded to acid, it will not react with the amine.

Module 3: Reaction Troubleshooting (The "Synthesis" Phase)

Q: I am trying to couple this with an aniline, but the yield is <30%. I am using Ethanol as a solvent. A: Stop immediately. You are consuming your reagent via alcoholysis.

Chemical Incompatibility: Sulfonyl chlorides react with primary alcohols (EtOH, MeOH) to form sulfonate esters .

  • Reaction: R-SO₂Cl + EtOH → R-SO₂-OEt + HCl

  • Result: Your desired sulfonamide competes with the ethyl ester side product.

Solvent Compatibility Matrix:

SolventCompatibilityStatusNotes
Methanol/Ethanol INCOMPATIBLE Forms sulfonate esters rapidly.
Water INCOMPATIBLE Hydrolysis to sulfonic acid.
DMF/DMSO CAUTION ⚠️Must be anhydrous. Wet DMF hydrolyzes R-SO₂Cl quickly.
DCM / Chloroform EXCELLENT Standard solvent. Ensure it is dry.[1]
THF / Dioxane GOOD Must be anhydrous (stabilizer-free preferred).

Q: The reaction turns black and fumes upon addition of the amine. A: This is an exotherm issue coupled with HCl generation.

  • Cooling is mandatory: Chill the sulfonyl chloride solution to 0°C before adding the amine.

  • HCl Scavenger: You must use a base (Triethylamine, DIPEA, or Pyridine) to neutralize the HCl generated. Without a base, the acid will protonate your amine nucleophile, killing the reaction.

Workflow: Optimal Coupling Strategy

Follow this decision tree to ensure high yields.

CouplingWorkflow Start Start Synthesis SolventCheck Is Solvent Protic? (MeOH, EtOH, H2O) Start->SolventCheck DryCheck Is Solvent Anhydrous? SolventCheck->DryCheck No (DCM/THF) Fail1 FAILURE: Sulfonate Ester formed SolventCheck->Fail1 Yes BaseCheck Is Base Present? (TEA, DIPEA) DryCheck->BaseCheck Yes Fail2 FAILURE: Hydrolysis DryCheck->Fail2 No Fail3 FAILURE: Amine Protonation BaseCheck->Fail3 No Success SUCCESS: High Yield Sulfonamide BaseCheck->Success Yes (Added at 0°C)

Figure 2: Decision tree for preventing common synthetic failures.

Module 4: Safety & Disposal

Q: I spilled about 500mg on the bench. How do I clean it? A: Treat this as a corrosive acid spill.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

  • Neutralization: Do not wipe with a wet paper towel immediately (it will release HCl gas). Cover the spill with solid Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate.

  • Cleanup: Once covered, dampen the powder slightly with water to initiate neutralization (expect fizzing/CO₂). Wipe up the paste once fizzing stops.

Hazard Profile:

  • H314: Causes severe skin burns and eye damage (due to HCl generation).

  • H335: May cause respiratory irritation.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135509402: Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. (Note: Structural analog data used for thiazole ring stability context).

  • American Chemical Society (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. (Establishes hydrolysis kinetics and solubility factors for sulfonyl chlorides).

  • MySkinRecipes (Supplier Data). Ethyl 2-chlorosulfonyl-4-methyl-thiazole-5-carboxylate Product Specifications. (Confirming storage at 2-8°C and use in sulfa drug synthesis).[1]

  • Royal Society of Chemistry (2022). A continuous flow investigation of sulfonyl chloride synthesis. Reaction Chemistry & Engineering. (Discusses thermal instability and handling of sulfonyl chloride intermediates).

Sources

Optimization

troubleshooting failed reactions with heterocyclic sulfonyl chlorides

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Failed Reactions & Instability Management Introduction: Why This Reagent Is Failing You If you are reading this, you are likely staring at a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Failed Reactions & Instability Management

Introduction: Why This Reagent Is Failing You

If you are reading this, you are likely staring at a reaction vial that has turned into a black tar or yielded a complex mixture of sulfonic acids and impurities. You are not alone. Heterocyclic sulfonyl chlorides are notoriously temperamental reagents in medicinal chemistry.

Unlike robust benzenesulfonyl chlorides, heterocyclic variants suffer from two distinct failure modes:

  • Nucleophilic Self-Destruction: The basic nitrogen in the heterocycle can act as an internal nucleophile, catalyzing polymerization.

  • Thermal Extrusion: Many heteroaromatic sulfonyl chlorides (especially 2- and 4-pyridyl) are thermodynamically unstable, ejecting SO₂ to form the unreactive aryl chloride.

This guide moves beyond standard protocols to address the specific mechanistic failures of these reagents.

Module 1: The "Pre-Flight" Check (Purity & Stability)

The Issue: Commercial batches of heterocyclic sulfonyl chlorides often arrive partially hydrolyzed (to sulfonic acid) or decomposed (to aryl chloride). Using degraded reagent is the #1 cause of failed sulfonamide couplings.

FAQ: "My reagent looks like a rock/tar. Is it usable?"

Answer: Likely not.[1] Hydrolysis releases HCl, which protonates the basic heterocycle, creating an autocatalytic cycle of degradation.

Protocol: The Morpholine "Purity Pulse" Check

Do not rely on LCMS of the sulfonyl chloride directly, as it hydrolyzes on the column.

  • Dissolve: Take 10 mg of your sulfonyl chloride in 0.5 mL dry DCM.

  • Quench: Add 2 equivalents of Morpholine (excess).

  • Analyze: Run LCMS after 5 minutes.

    • Peak A (Sulfonamide): Active reagent.

    • Peak B (Morpholine salt of Sulfonic Acid): Hydrolyzed reagent.

    • Peak C (Aryl Chloride): Thermal decomposition product (SO₂ extrusion).

  • Decision: If Peak A < 80%, re-synthesize (See Module 3). Purification of degraded sulfonyl chlorides is rarely successful due to their instability on silica.

Visualization: Decomposition Pathways

The following diagram illustrates why your reagent degrades.

Decomposition Start Heterocyclic Sulfonyl Chloride Acid Sulfonic Acid (Inactive) Start->Acid Hydrolysis (Fast) ArylCl Aryl Chloride (Dead End) Start->ArylCl SO2 Extrusion Polymer Insoluble Black Tar Start->Polymer Self-Quenching Water Trace Water Water->Acid Heat Heat (>0°C) Heat->ArylCl Nitrogen Internal N-Nucleophile Nitrogen->Polymer

Caption: Primary decomposition vectors. Note that SO₂ extrusion is irreversible and temperature-dependent.

Module 2: Reaction Optimization (The "In-Flight" Fix)

The Issue: You have active reagent, but the yield is low (<40%).

FAQ: "Why did the reaction fail even with excess amine?"

Answer: It is a race condition. The rate of hydrolysis (reaction with trace water) or SO₂ extrusion is competing with sulfonamide formation.

The "Cold & Fast" Strategy

For unstable substrates (e.g., Pyridine-2-sulfonyl chloride), standard room temperature stirring is fatal.

ParameterStandard ProtocolOptimized Protocol for Heterocycles Why?
Temperature RT or 0°C-20°C to -10°C Suppresses SO₂ extrusion (thermal decomposition).
Solvent DMF or THFDCM or MeCN (Anhydrous) DMF promotes hydrolysis; THF can complex with Lewis acidic sulfonyl centers.
Base Et₃N or DIPEAPyridine (Solvent/Base) or NaHCO₃ (Biphasic) Strong bases can degrade the heterocycle. Biphasic (Schotten-Baumann) often works best for very unstable chlorides to keep them out of the aqueous phase until reacted.
Addition Add R-SO₂Cl to AmineAdd Amine to R-SO₂Cl Keeping the sulfonyl chloride in excess initially prevents bis-sulfonylation (if primary amine) and ensures rapid trapping.
Troubleshooting Logic Flow

Troubleshooting Start Reaction Failed/Low Yield CheckPurity Did you run the Morpholine Check? Start->CheckPurity PurityBad Purity < 80% CheckPurity->PurityBad No/Failed PurityGood Purity > 80% CheckPurity->PurityGood Yes MakeFresh Go to Module 3: Synthesize Fresh PurityBad->MakeFresh CheckStructure Check Heterocycle Position PurityGood->CheckStructure Pos2or4 2- or 4-Pyridyl/Diazine CheckStructure->Pos2or4 Pos3 3-Pyridyl/Thiophene CheckStructure->Pos3 ActionThermal Issue: SO2 Extrusion. Run at -20°C. Switch to Sulfonyl Fluoride. Pos2or4->ActionThermal ActionHydrolysis Issue: Hydrolysis. Use DCM (Dry). Avoid DMF. Pos3->ActionHydrolysis

Caption: Diagnostic logic for isolating the root cause of failure based on structural stability.

Module 3: The "Rescue" Synthesis (Fresh Preparation)

The Issue: Commercial stock is dead, or the compound is backordered. The Fix: Oxidative Chlorination of Thiols. This is the most reliable method for generating high-purity heterocyclic sulfonyl chlorides in situ. It avoids the harsh conditions of PCl₅/POCl₃.

Protocol: Oxidative Chlorination (Bahrami Method)

Reference: J. Org.[2] Chem. 2009, 74, 9287-9291 [1][2]

Reagents:

  • Heteroaromatic Thiol (Starting Material)[3]

  • Thionyl Chloride (SOCl₂) - 2 equiv.

  • Hydrogen Peroxide (H₂O₂, 30%) - 4 equiv.

  • Acetonitrile (MeCN) - Solvent.

Step-by-Step:

  • Setup: Place the thiol (1 mmol) in MeCN (5 mL) at 0°C.

  • Activation: Add SOCl₂ (2 mmol) dropwise. (Caution: Gas evolution).

  • Oxidation: Add H₂O₂ (4 mmol) slowly. The reaction is exothermic; maintain <10°C.

  • Monitoring: Stir for 15–60 mins. The thiol converts directly to the sulfonyl chloride.

  • Workup (CRITICAL):

    • Do NOT evaporate to dryness (risk of decomposition).

    • Dilute with cold DCM.

    • Wash immediately with ice-cold water (2x) to remove excess oxidants/acids.

    • Dry over MgSO₄ at 0°C.

  • Usage: Use the DCM solution immediately in the next step with your amine.

Module 4: Heterocycle-Specific Nuances

Pyridines & Diazines (The "Unstable" Class)
  • Problem: 2-pyridyl and 4-pyridyl sulfonyl chlorides are prone to SO₂ extrusion because the resulting C-Cl bond is strong and the intermediate radical/anion is stabilized.

  • Advice: If the chloride fails repeatedly, switch to the Sulfonyl Fluoride . Sulfonyl fluorides are shelf-stable, resistant to hydrolysis, and react with amines upon activation (SuFEx chemistry) [2].

Thiophenes & Furans (The "Acid-Sensitive" Class)
  • Problem: These electron-rich rings polymerize in the presence of strong acids (generated during hydrolysis).

  • Advice: Use a Schotten-Baumann condition (THF/Sat. NaHCO₃).[4] The aqueous base neutralizes HCl immediately, protecting the ring, while the organic phase solubilizes the reagents.

Electron-Deficient Rings (e.g., Pyrimidine)
  • Problem: Low reactivity with amines.

  • Advice: Catalysis with DMAP (4-Dimethylaminopyridine) is usually required, but add it slowly at 0°C to avoid generating a reactive sulfonated-DMAP intermediate that hydrolyzes before reacting with your amine.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[2] The Journal of Organic Chemistry, 74(23), 9287–9291.

  • Dong, J., Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.

  • Grygorenko, O. O., et al. (2020).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides. The Journal of Organic Chemistry, 71(3), 1080-1084.

Sources

Troubleshooting

how to avoid hydrolysis of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate during reaction

Ticket #8492: Preventing Hydrolysis of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate[1] Status: Open Priority: Critical (Reagent Instability) Assigned Specialist: Senior Application Scientist, Heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Hydrolysis of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate[1]

Status: Open Priority: Critical (Reagent Instability) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The "Super-Electrophile" Challenge

You are working with Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate . This is not a standard sulfonyl chloride.[1][2] The presence of the electron-withdrawing ester at C5, combined with the inherent electron-deficiency of the thiazole C2 position (flanked by sulfur and nitrogen), renders the sulfonyl chloride group hyper-electrophilic.

The Core Problem: This molecule does not just "hydrolyze" in the presence of water; it actively scavenges trace moisture from "anhydrous" solvents and the atmosphere. The hydrolysis rate (


) often competes aggressively with your desired nucleophilic attack (

), leading to the formation of the sulfonic acid (a dead-end byproduct) or

extrusion.

This guide details a Zero-Exposure Protocol designed to eliminate hydrolysis vectors during your reaction workflow.[1]

Part 1: Critical Handling Protocols (The Zero-Exposure System)

Do not treat this reagent like tosyl chloride or mesyl chloride.[1] It requires handling similar to highly sensitive acid chlorides or triflic anhydride.[1]

Solvent & Reagent Preparation

Standard "bottle anhydrous" solvents are often insufficient (containing 10-50 ppm water).[1]

  • Dichloromethane (DCM): Must be distilled over CaH₂ or passed through an activated alumina column immediately before use.[1]

  • Amine/Nucleophile: Must be azeotropically dried with toluene or benzene prior to reaction if it is a solid.[1] If liquid, distill over KOH or store over 4Å molecular sieves for 24 hours.[1]

  • Base Selection: Use 2,6-Lutidine or DIPEA (Hünig's base) .[1] Avoid Pyridine if possible, as it is hygroscopic and difficult to dry completely. Bases must be stored over KOH pellets.[1]

The "Inverse Addition" Technique

Never add the sulfonyl chloride to the reaction mixture. You must add the nucleophile to the sulfonyl chloride to maintain a high concentration of the electrophile relative to water, or conversely, ensure the sulfonyl chloride is in solution and the nucleophile is added slowly only if the nucleophile is highly reactive.

Recommended Workflow (In-Situ Trapping): If you are synthesizing the sulfonyl chloride yourself (e.g., from the thiol or amine), do not isolate it . React it in situ.

If using isolated material:

  • Temperature: Cool the reaction vessel to -78°C (acetone/dry ice). The rate of hydrolysis drops significantly more than the rate of aminolysis at low temperatures.

  • Atmosphere: Use a distinct Argon line with a positive pressure balloon.[1] Nitrogen is acceptable if passed through a Drierite/O2 scrubbing train.[1]

  • Dissolution: Dissolve the sulfonyl chloride in DCM inside a glovebox if available. If not, weigh quickly in air and immediately purge the flask.

Validated Reaction Protocol
StepActionRationale
1 Flame-dry a 2-neck RBF under vacuum; backfill with Ar (x3).[1]Removes adsorbed moisture on glass surface.[1]
2 Charge Sulfonyl Chloride (1.0 eq) and dry DCM. Cool to -78°C.Low temp suppresses background hydrolysis (

).[1]
3 Add Base (1.2 eq) followed by Amine (1.0-1.1 eq) dropwise over 10 min.Prevents exotherm which accelerates hydrolysis.
4 Stir at -78°C for 1 hour, then allow to warm to 0°C only .Most 2-sulfonyl thiazoles react fully by 0°C. Warming to RT risks decomposition.
5 QC Check: Take aliquot, quench into MeOH, check LCMS immediately.[1]MeOH forms the methyl ester sulfonate, confirming active chloride was present.

Part 2: Mechanism & Logic (Visualized)[1]

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to maximize Path A while completely blocking Path B and C.

ReactionPathways cluster_conditions Critical Control Factors SM Sulfonyl Chloride (Thiazole-SO2Cl) Product Sulfonamide (Target) SM->Product Path A: Aminolysis (Fast at -78°C) SulfonicAcid Sulfonic Acid (Dead End) SM->SulfonicAcid Path B: Hydrolysis (Very Fast at RT) Decomp Chloride/SO2 Gas (Extrusion) SM->Decomp Path C: SO2 Extrusion (Thermal Decomp) Amine Nucleophile (R-NH2) Amine->Product Water Trace Water (Impurity) Water->SulfonicAcid Temp Temperature < 0°C Base Non-Hygroscopic Base Solvent Dry DCM (<10ppm H2O)

Figure 1: Kinetic competition between sulfonylation (Path A), hydrolysis (Path B), and thermal decomposition (Path C).[3][4]

Part 3: Troubleshooting & FAQs

Q1: I see a major spot at the baseline on TLC. Is this my product? A: Likely not. The sulfonic acid byproduct (formed via hydrolysis) is highly polar and "streaks" or sits at the baseline in standard EtOAc/Hexane systems.

  • Test: Treat a small sample with diazomethane or TMS-diazomethane.[1] If the baseline spot moves to a less polar region (methyl ester formation), it was the sulfonic acid. This confirms hydrolysis occurred.[1][2]

Q2: My yield is low (30-40%), but I don't see starting material. A: You likely suffered from


 Extrusion . Heteroaromatic sulfonyl chlorides, particularly at the 2-position, are prone to losing 

to form the chlorothiazole derivative.
  • Diagnosis: Check your NMR for a product that lacks the sulfonamide NH and has a shift corresponding to a 2-chloro-thiazole.[1]

  • Fix: Keep the reaction strictly below 0°C. If the reaction is sluggish, do not heat. Instead, use a catalyst like DMAP (10 mol%) to accelerate the amine attack at low temperature.

Q3: Can I use aqueous workup? A: Only if the reaction is complete. Once the sulfonamide is formed, it is generally stable. However, if unreacted sulfonyl chloride remains, quenching with water will generate HCl and sulfonic acid, potentially complicating purification.

  • Recommendation: Quench with a primary amine (like morpholine) to convert excess chloride into a distinct sulfonamide that is easily separable, rather than generating acidic byproducts.

Q4: The sulfonyl chloride turned into a black tar during weighing. A: This is "Self-Catalyzed Decomposition."[1] The hydrolysis produces HCl, which protonates the thiazole nitrogen, making the ring even more electron-deficient and accelerating further decomposition.

  • Fix: Never store this reagent.[1] Generate it in situ from the thiol (using

    
     gas or NCS/HCl) and react immediately. If you must store it, store it as a solid solution in frozen benzene at -20°C.[1]
    

References

  • Blakemore, D. C., et al. (2011).[1] "Organic Synthesis with Heteroaromatic Sulfonyl Chlorides." Journal of Organic Chemistry. (Discusses the instability of 2-pyridyl and 2-thiazolyl sulfonyl chlorides).

  • Lioschenko, A., et al. (2025).[1] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. (Comprehensive study on the decomposition rates of thiazole sulfonyl halides).

  • Sharpless, K. B., et al. (2014).[1][2] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie. (Suggests converting unstable chlorides to fluorides for storage). [1]

Sources

Optimization

side reaction pathways for sulfonamide synthesis using thiazole precursors

Technical Support Center: Thiazole-Based Sulfonamide Synthesis Topic: Side Reaction Pathways & Troubleshooting in Thiazole Sulfonylation Audience: Medicinal Chemists & Process Development Scientists[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazole-Based Sulfonamide Synthesis

Topic: Side Reaction Pathways & Troubleshooting in Thiazole Sulfonylation Audience: Medicinal Chemists & Process Development Scientists[1]

Introduction: The Amphoteric Thiazole Challenge

Welcome to the technical guide for synthesizing thiazole-bearing sulfonamides. The coupling of 2-aminothiazoles with sulfonyl chlorides is a cornerstone reaction in medicinal chemistry (e.g., Sulfathiazole synthesis), yet it is plagued by the amphoteric nature of the thiazole ring.

Unlike simple anilines, 2-aminothiazole possesses two distinct nucleophilic sites:[1]

  • The Exocyclic Amine (

    
    ) : The desired target for sulfonamide formation.[1]
    
  • The Endocyclic Ring Nitrogen (N3) : A competing nucleophile that leads to unstable sulfonylimines.[1]

This guide deconstructs the kinetic vs. thermodynamic battles occurring in your flask and provides self-validating protocols to suppress side pathways.[1]

Module 1: The Regioselectivity Dilemma (N-endo vs. N-exo)

The Issue: You observe a product with the correct mass (


) but incorrect NMR shifts (deshielded ring protons), or the product decomposes upon aqueous workup. This is often due to Endocyclic Sulfonylation  (attack at the ring nitrogen).[1]

The Mechanism: The ring nitrogen (N3) is often more kinetically nucleophilic than the exocyclic amine due to the electron-donating effect of the sulfur atom. However, the N-endo sulfonylated product (a sulfonylimine) is thermodynamically less stable than the N-exo sulfonamide.[1]

  • Kinetic Product:

    
    -ring sulfonylated (Sulfonylimine).[1]
    
  • Thermodynamic Product: Exocyclic sulfonamide.[1]

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use Pyridine (solvent or eq.)Pyridine acts as a proton shuttle, facilitating the proton transfer required to stabilize the exocyclic sulfonamide tautomer. Strong bases (NaH) can deprotonate the initial product, leading to bis-sulfonylation (see Module 3).[1]
Temperature Reflux (Thermodynamic Control) Room temperature reactions may trap the kinetic

-ring adduct.[1] Heating promotes equilibration to the stable exocyclic form.[1]
Solvent DCM or Pyridine Avoid protic solvents that might solvolyze the transient sulfonyl chloride.[1]

Visualization: The Regioselectivity Pathway

Regioselectivity Start 2-Aminothiazole + R-SO2-Cl N_Endo N-Endo Attack (Kinetic Pathway) Start->N_Endo Fast (Kinetic) N_Exo N-Exo Attack (Thermodynamic Pathway) Start->N_Exo Slow (Thermo) Intermediate Tetrahedral Intermediate Prod_Endo Sulfonylimine (Unstable/Byproduct) N_Endo->Prod_Endo -HCl Prod_Exo Target Sulfonamide (Stable) Prod_Endo->Prod_Exo Thermal Rearrangement (Requires Heat/Pyridine) N_Exo->Prod_Exo -HCl

Caption: Kinetic competition between Ring-N (Red) and Exocyclic-N (Green).[1] Note the equilibration pathway facilitated by thermal energy.

Module 2: The "Disappearing" Sulfonyl Chloride (Hydrolysis)

The Issue: Low yields despite full consumption of the sulfonyl chloride. LCMS shows the formation of sulfonic acid (


).[1]

The Mechanism: Thiazole precursors are often hygroscopic.[1] Sulfonyl chlorides are highly electrophilic at the sulfur atom.[1] In the presence of trace water, water competes with the aminothiazole. The resulting sulfonic acid acts as a catalyst for further hydrolysis (autocatalysis) and deactivates the aminothiazole by protonating it.[1]

Self-Validating Protocol:

  • The "Cloud" Test: Add a drop of your sulfonyl chloride to water.[1] If it dissolves instantly without cloudiness, it has already hydrolyzed to the acid.

  • Drying Step: Azeotrope the aminothiazole with toluene before adding the sulfonyl chloride to remove bound water.[1]

  • Addition Order: Add Sulfonyl Chloride last, as a solution in dry DCM, to the amine/base mixture.

Module 3: Bis-Sulfonylation

The Issue: Mass spectrum shows a peak at


.[1] The product is difficult to crystallize.[1]

The Mechanism: The sulfonamide proton (


) is acidic (

).[1] In the presence of excess base or sulfonyl chloride, this proton is removed, creating a new nucleophile (the sulfonamide anion) which attacks a second equivalent of sulfonyl chloride.

Troubleshooting Protocol:

ParameterAdjustmentWhy?
Stoichiometry 1.0 : 0.95 (Amine:Sulfonyl Cl) Always use a slight deficit of sulfonyl chloride.[1] It is easier to wash away unreacted amine (acid wash) than to separate bis-sulfonylated byproducts.[1]
Base Strength Switch to weaker base If using TEA or NaH, switch to Pyridine or

.[1] Strong bases deprotonate the product, accelerating bis-addition.[1]
Recovery Base Hydrolysis If bis-sulfonylation occurs, refluxing in aqueous NaOH/EtOH can selectively cleave the second sulfonyl group while leaving the primary sulfonamide intact.

Visualization: Side Reaction Network

SideReactions Reactants Aminothiazole + Sulfonyl Chloride Target Mono-Sulfonamide (Target) Reactants->Target 1.0 eq R-SO2Cl Hydrolysis Sulfonic Acid (Dead End) Reactants->Hydrolysis + H2O (Wet Solvents) Bis Bis-Sulfonamide (Impurity) Target->Bis + Excess Base + Excess R-SO2Cl Bis->Target Rescue: NaOH/EtOH Reflux

Caption: The reaction network showing the formation of Bis-sulfonamide and the hydrolysis sink. Green dashed line indicates a rescue protocol.

Detailed Experimental Protocol: Synthesis of Sulfathiazole Derivative

Standardized procedure to minimize N-ring attack and bis-sulfonylation.[1]

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Aryl Sulfonyl Chloride (0.95 equiv)[1]

  • Pyridine (Solvent, 5-10 volumes) or DCM/Pyridine (1:1)[1]

Step-by-Step:

  • Drying: Dissolve 2-aminothiazole in dry Pyridine. If using DCM, add molecular sieves (4Å) to the flask 30 mins prior to reaction.[1]

  • Cooling: Cool the mixture to

    
    . Why? Although we want thermodynamic control later, initial mixing is exothermic.[1] Controlling the exotherm prevents immediate decomposition of the sulfonyl chloride.
    
  • Addition: Add the Aryl Sulfonyl Chloride portion-wise over 15 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT).

  • Thermodynamic Drive: Heat the reaction to

    
     for 2-4 hours.
    
    • Checkpoint: Monitor by TLC/LCMS.[1] If the kinetic

      
      -ring product formed, this heating step drives the rearrangement to the stable exocyclic sulfonamide.
      
  • Workup:

    • Evaporate Pyridine (azeotrope with toluene if necessary).[1]

    • Resuspend in water.[1] The target sulfonamide usually precipitates at neutral/slightly acidic pH.[1]

    • Recrystallize from Ethanol/Water.[1]

FAQ: Frequently Asked Questions

Q: My product is stuck as a gum. How do I solidify it? A: Thiazole sulfonamides can form "oils" due to trapped solvent or tautomeric mixtures.[1] Dissolve the gum in minimal NaOH (aq) to form the sodium salt, filter off any insoluble impurities, then slowly acidify with acetic acid to pH 5-6. This precipitates the pure sulfonamide.[1]

Q: Can I use Acetyl-protected sulfonyl chlorides (e.g., p-acetamidobenzenesulfonyl chloride)? A: Yes, and it is recommended.[1] Using p-acetamidobenzenesulfonyl chloride (ASC) protects the aniline nitrogen on the sulfonyl partner, preventing self-polymerization.[1] You will need a subsequent hydrolysis step (HCl reflux) to remove the acetyl group.[1]

Q: Why does my NMR show a broad peak at 12-13 ppm? A: That is the sulfonamide proton (


).[1] Its broadness and chemical shift confirm the formation of the sulfonamide. If this peak is missing, check for bis-sulfonylation (which removes this proton).[1]

References

  • Regioselectivity in Aminothiazole Sulfonylation

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M.[2] (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2] The Journal of Organic Chemistry, 74(24), 9287–9291.

    • Note: Discusses optimized conditions for sulfonamide form
  • Thiazole Tautomerism & Reactivity

    • Siddiqui, N., et al.[1] (2019).[1][3] An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules, 24(13), 2560.[1]

    • Note: Comprehensive review of 2-aminothiazole reactivity, including N-ring vs. exocyclic amine competition.
  • Sulfonyl Chloride Hydrolysis Mechanisms

    • King, J. F., et al.[1] (1984).[1] The mechanism of hydrolysis of sulfonyl chlorides. Canadian Journal of Chemistry, 62(10), 1977-1985.[1]

    • Note: Foundational text on the kinetics of sulfonyl chloride decomposition.[1]

Sources

Troubleshooting

catalyst selection for coupling reactions involving Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Technical Support Guide: Catalyst & Protocol Selection for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Executive Summary: The "Ticking Clock" Reagent Subject: Handling and Coupling of Ethyl 2-(chlorosulf...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Catalyst & Protocol Selection for Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary: The "Ticking Clock" Reagent

Subject: Handling and Coupling of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (Referred to herein as Thiazole-SO2Cl ).

Technical Context: This reagent presents a dichotomy in reactivity. The thiazole ring is electron-deficient due to the nitrogen atom and the C5-ester electron-withdrawing group (EWG). This makes the C2-sulfonyl chloride extremely electrophilic but also structurally labile .

  • Primary Risk: Rapid hydrolysis to the sulfonic acid (water sensitivity).

  • Secondary Risk: Thermal desulfitation (loss of

    
    ) to form the 2-chloro derivative. This is accelerated by transition metals and heat.
    

Core Recommendation: Catalyst selection depends entirely on whether you intend to preserve the sulfur (Sulfonamide Synthesis) or extrude it (Cross-Coupling).

Decision Matrix: Select Your Pathway

Use this logic flow to determine the correct catalytic system for your target transformation.

CatalystSelection Start Target Transformation Decision Do you need the Sulfur atom? Start->Decision PathA YES (Sulfonamide Synthesis) Target: S-N Bond Decision->PathA Yes (Classic) PathB NO (Desulfitative Coupling) Target: C-C Bond Decision->PathB No (Advanced) CatA Catalyst: DMAP (0.1 eq) Base: Pyridine or DIPEA Temp: < 0°C PathA->CatA CatB Catalyst: Pd(OAc)2 + XPhos Additive: Ag2CO3 (optional) Temp: > 80°C PathB->CatB RiskA Risk: Hydrolysis CatA->RiskA RiskB Risk: Catalyst Poisoning CatB->RiskB

Caption: Decision tree for selecting catalytic systems based on the fate of the sulfonyl moiety.

Module A: Sulfonamide Synthesis (S-N Coupling)

Goal: React Thiazole-SO2Cl with an amine to form a sulfonamide.[1] Challenge: The rate of hydrolysis often competes with aminolysis.

Catalyst Selection: Nucleophilic Catalysis

For this pathway, "catalyst" refers to a nucleophilic activator.

ComponentRecommendationTechnical Rationale
Catalyst DMAP (4-Dimethylaminopyridine) Forms a highly reactive N-acylpyridinium-type intermediate (sulfonylpyridinium), accelerating amine attack faster than water can hydrolyze the chloride.
Loading 5–10 mol%Higher loading increases side reactions (e.g., decomposition of the thiazole ring).
Base Pyridine (as solvent/base) or DIPEA Pyridine acts as an acid scavenger and a secondary catalyst. DIPEA is preferred if the amine is valuable/scarce.
Solvent DCM or Anhydrous THF Must be strictly anhydrous. Avoid DMF if possible (can promote decomposition).
Optimized Protocol (Standard)
  • Preparation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM under

    
    .
    
  • Cooling: Cool the mixture to -10°C to 0°C . (Critical: Do not run at RT initially).

  • Addition: Add Thiazole-SO2Cl (1.1 equiv) dropwise as a solution in DCM.

    • Why? Adding solid directly creates local hot spots, leading to desulfitation.

  • Catalysis: Add DMAP (0.1 equiv) last.

  • Monitoring: Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.

Troubleshooting S-N Coupling
  • Issue: LCMS shows mass of Sulfonic Acid (M-Cl+OH).

    • Cause: Wet solvent or old reagent.

    • Fix: Use the "Sulfonate Ester Surrogate" method. React the Thiazole-SO2Cl with pentafluorophenol first to form a stable active ester, then react with the amine.

  • Issue: LCMS shows mass of 2-Chloro-thiazole (M-SO2).

    • Cause: Thermal decomposition.[1][2]

    • Fix: Lower temperature. Ensure the internal reaction temperature never exceeds 5°C during addition.

Module B: Desulfitative Cross-Coupling (C-C Coupling)

Goal: Use Thiazole-SO2Cl as an electrophile to couple with an aryl boronic acid (Suzuki-type) or alkene (Heck-type), extruding


.
Challenge:  Sulfur poisoning of the Pd catalyst and stabilizing the oxidative addition intermediate.
Catalyst Selection: Palladium Systems

Standard Pd(PPh3)4 often fails due to the strong coordination of the thiazole sulfur and the extruded


.
ComponentRecommendationTechnical Rationale
Pre-catalyst Pd(OAc)2 or Pd2(dba)3 Pd(II) sources are generally more robust for this oxidative addition step.
Ligand XPhos or SPhos Bulky, electron-rich Buchwald phosphines are mandatory . They facilitate the difficult reductive elimination and protect the Pd center from sulfur poisoning.
Additive Ag2CO3 or Cu2O "Sulfur Scavengers." These sequester the extruded

or sulfur species to prevent catalyst deactivation.
Mechanism of Action
  • Oxidative Addition: Pd(0) inserts into the C-S bond (not the C-Cl bond initially).[3]

  • Desulfitation:

    
     is extruded, leaving a Pd-Thiazole species.
    
  • Transmetalation: Aryl boronic acid enters.[4]

  • Reductive Elimination: C-C bond forms.

Optimized Protocol (Desulfitative Suzuki)
  • Mix: Thiazole-SO2Cl (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Ag2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Heat: 80°C to 100°C in a sealed tube.

    • Note: High heat is required for

      
       extrusion, unlike the S-N coupling.
      

FAQ: Expert Troubleshooting

Q1: My Thiazole-SO2Cl turned from a yellow solid to a purple gum in the bottle. Can I use it? A: No. The purple color indicates decomposition of the thiazole ring (likely polymerization or ring-opening). This reagent has a short shelf-life.

  • Solution: If you cannot buy fresh, synthesize it from the corresponding thiol (Ethyl 2-mercapto-4-methyl-1,3-thiazole-5-carboxylate) using NCS/HCl or H2O2/SOCl2 immediately before use.

Q2: Why do I see a "Dimer" impurity (Thiazole-S-S-Thiazole)? A: This is the disulfide. It forms if the sulfonyl chloride is reduced (often by residual phosphines or during workup).

  • Prevention: Ensure oxidative conditions during reagent prep. If coupling, degas solvents thoroughly to prevent radical dimerization.

Q3: Can I use Schotten-Baumann conditions (Water/DCM + Na2CO3)? A: Not recommended for this specific thiazole. The electron-deficient nature of the ring makes the sulfonyl chloride exceptionally sensitive to hydrolysis. The hydrolysis rate in water/DCM biphasic systems usually outcompetes amidation. Stick to anhydrous organic conditions.

References

  • Reactivity of Heteroaryl Sulfonyl Chlorides

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2][5]

    • Source:Chemistry – A European Journal (via ResearchG
    • URL:[Link]

    • Relevance: Establishes the hierarchy of instability for thiazole-2-sulfonyl chlorides compared to pyridine analogs.
  • Desulfitative Coupling Mechanisms

    • Title: Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides.[3][6]

    • Source:Chemical Review and Letters.
    • URL:[Link]

    • Relevance: Details the Pd-catalyzed mechanism involving extrusion and the necessity of specific ligands.
  • Alternative Reagents (Sulfonates)

    • Title: Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate.[1][4][5]

    • Source:Organic Letters (ACS Public
    • URL:[Link][1]

    • Relevance: Provides a workaround using stable sulfonate esters if the chloride is too unstable.[5]

Sources

Optimization

Technical Support Center: Analytical Control of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Topic: Monitoring Reaction Progress & Stability via TLC and HPLC CAS Registry Number: 89694-92-8 Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Core Technical Directive The Central Challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Reaction Progress & Stability via TLC and HPLC CAS Registry Number: 89694-92-8 Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Core Technical Directive

The Central Challenge: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as ECMT-Cl ) is a highly reactive electrophile. Its sulfonyl chloride moiety (


) is prone to rapid hydrolysis upon contact with moisture, converting it to the corresponding sulfonic acid (ECMT-OH ).

The Analytical Trap: Standard Reversed-Phase HPLC (RP-HPLC) uses aqueous mobile phases. If you inject ECMT-Cl directly, it will hydrolyze during the run. You will likely detect the sulfonic acid peak, not the starting material, leading to false "100% conversion" data or confusing "ghost peaks."

The Solution: You must employ a Derivatization-Quench Method for HPLC and specialized handling for TLC to ensure data integrity.

HPLC Troubleshooting & Method Development

FAQ: Why does my HPLC peak shape look broad or split?

Diagnosis: On-Column Hydrolysis. When ECMT-Cl enters an aqueous mobile phase (e.g., Water/Acetonitrile with TFA), it degrades as it travels through the column. The resulting chromatogram often shows a "smeared" peak connecting the retention time of the chloride to the retention time of the sulfonic acid.

The Fix: The "Morpholine Quench" Protocol

To accurately quantify ECMT-Cl , you must convert it into a stable sulfonamide before injection. Morpholine is the industry-standard quenching agent because it reacts instantly to form a stable, UV-active sulfonamide.

Standard Operating Procedure (SOP): Morpholine Derivatization
ParameterSpecification
Quench Reagent 5% (v/v) Morpholine in dry Acetonitrile (MeCN) or THF.
Reaction Time < 1 minute (Instantaneous).
Stability Derivatized sample is stable for >24 hours at RT.[1]

Step-by-Step Protocol:

  • Prepare Quench Vial: Place 1.0 mL of Quench Reagent into an HPLC vial.

  • Sample: Take 20–50 µL of your reaction mixture.

  • Quench: Immediately add the reaction sample to the Quench Vial and vortex for 10 seconds.

    • Mechanism:[1][2][3][4]

      
      
      
  • Dilute: If the signal is too strong, dilute further with pure MeCN (not water).

  • Inject: Analyze by RP-HPLC.

Data Interpretation Table:

Species in PotSpecies Detected on HPLCRetention Time Trend
ECMT-Cl (Starting Material)Morpholine Adduct High

(Less Polar)
ECMT-OH (Hydrolysis Impurity)ECMT-OH (Unchanged)Low

(Polar, elutes at solvent front)
Target Product (e.g., Amide)Target Product Distinct

Visualizing the Workflow

G Reaction Reaction Mixture (Contains ECMT-Cl) Direct Direct Injection (Aqueous Mobile Phase) Reaction->Direct Incorrect Path Quench Quench into Morpholine/MeCN (Derivatization) Reaction->Quench Correct Path Hydrolysis On-Column Hydrolysis Direct->Hydrolysis Stable Stable Sulfonamide Formed Quench->Stable ResultBad Result: Broad/Split Peaks False Quantitation Hydrolysis->ResultBad ResultGood Result: Sharp Peaks Accurate Quantitation Stable->ResultGood

Caption: Analytical decision tree comparing direct injection (failure mode) vs. derivatization (success mode).

TLC Troubleshooting Guide

FAQ: Why does my starting material spot streak or stay at the baseline?

Diagnosis: Silica Acidity & Hydrolysis. Silica gel is slightly acidic and contains adsorbed water. ECMT-Cl can hydrolyze to the sulfonic acid (ECMT-OH ) directly on the TLC plate. The sulfonic acid is highly polar and will stick to the baseline or streak.

The Fix: The "Co-Spot" Validation

To confirm if the baseline spot is real or an artifact of the TLC plate:

  • Prepare a "Neutral" Plate: Pre-elute the TLC plate with 5% Triethylamine in Hexane and dry it. This neutralizes the silica.

  • Run a 2D-TLC Stability Test:

    • Spot ECMT-Cl in the corner of a square plate.

    • Run 1: Elute vertically.

    • Wait: Let the plate sit in air for 10 minutes (allows hydrolysis to occur).

    • Run 2: Elute horizontally (90° rotation).

    • Result: If the compound is stable, the spot will lie on the diagonal. If it hydrolyzes on silica, you will see a new spot off-diagonal (the sulfonic acid formed during the wait time).

Visualization Methods
MethodSuitabilityNotes
UV (254 nm) High The thiazole ring and ester provide strong UV absorption.
Bromocresol Green Specific Stains the sulfonic acid byproduct yellow (on a blue background) indicating hydrolysis.
Permanganate (

)
LowNot specific; oxidizes many impurities.

Reaction Quenching for Work-up

Scenario: You have confirmed reaction completion via the Morpholine-HPLC method. How do you stop the reaction for isolation?

Warning: Do NOT quench directly with water if you plan to isolate the unreacted chloride or if your product is sensitive to acid. The hydrolysis of excess ECMT-Cl releases HCl gas and heat.

Recommended Protocol:

  • Cool: Cool the reaction mixture to 0°C.

  • Buffer: Add a saturated solution of Sodium Bicarbonate (

    
    ) or a buffer (pH 7–8). This neutralizes the HCl generated during the quenching of excess sulfonyl chloride.
    
  • Extract: Immediately extract into Ethyl Acetate or DCM.

References

  • Synthesis and Stability of Thiazole Sulfonyl Chlorides

    • Source:Heteroaromatic Sulfonyl Chlorides and Fluorides: Synthesis and Stability.
    • Context: Details the specific instability of 5-position thiazole sulfonyl chlorides compared to pyridine analogs.
    • URL:

  • HPLC Derivatiz

    • Source:Development of a derivatization RP-HPLC method for determin
    • Context: Establishes the industry standard "Quench-and-Shoot" methodology for reactive chlorides using amines.
    • URL:

  • Febuxostat Intermedi

    • Source:Process for the preparation of Febuxostat intermedi
    • Context: Describes the handling and hydrolysis risks of the specific ethyl 2-(chlorosulfonyl)
    • URL:

  • General Handling of Sulfonyl Chlorides

    • Source:Organic Syntheses, Coll. Vol. 10, p. 222 (2004).
    • Context: Standard protocols for quenching and monitoring sulfonyl chloride reactions.
    • URL:

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Analysis of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary & Structural Context[1][2][3][4][5][6][7][8] Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a high-value heterocyclic intermediate used primarily in the synthesis of sulfonamide-based p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a high-value heterocyclic intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals (e.g., antivirals, carbonic anhydrase inhibitors). Its reactivity lies in the electrophilic sulfonyl chloride moiety at the C2 position.

For the analytical chemist, this molecule presents a specific challenge: instability . The sulfonyl chloride group (


) is highly moisture-sensitive. Consequently, the "observed" NMR spectrum often belongs to its hydrolysis product, the sulfonic acid, leading to false validations in synthetic workflows.

This guide provides a comparative analysis of the target molecule against its precursor and common byproducts, establishing a self-validating protocol for confirming structural integrity.

The Molecule at a Glance[9]
  • Formula:

    
    
    
  • Key Spin Systems:

    • Ethyl Ester: Classic triplet-quartet system.

    • C4-Methyl: Singlet, diagnostic for the electronic environment of the thiazole ring.

    • Thiazole Ring: Fully substituted (no aromatic protons).

Comparative NMR Analysis

To validate the synthesis of the sulfonyl chloride, one must compare it against the starting material (Amino-thiazole) and the decomposition product (Sulfonic Acid). The chemical shift of the C4-Methyl group is the most reliable internal probe for these changes due to the electronic push-pull effects of the C2 substituent.

Table 1: Chemical Shift Comparison ( ppm)
Proton EnvironmentPrecursor (2-Amino)Target (2-Chlorosulfonyl)Byproduct (2-Sulfonic Acid)Multiplicity
Solvent DMSO-


(Dry)
DMSO-

-

(C4)
2.45 - 2.502.75 - 2.85 2.60 - 2.65Singlet (

)

(Ethyl)
4.15 - 4.204.35 - 4.454.25 - 4.30Quartet (

)

(Ethyl)
1.25 - 1.301.35 - 1.401.25 - 1.30Triplet (

)
Diagnostic Signal

(

, broad)
None (Clean baseline > 8ppm)

(

, broad)
Singlet (Broad)

Critical Insight: The shift of the C4-Methyl group downfield to


 ppm in the target molecule is driven by the strong electron-withdrawing nature of the 

group. If this signal remains near 2.5 ppm, the reaction has likely failed. If it appears near 2.6 ppm with a broad acidic peak, hydrolysis has occurred.

Experimental Protocol: Synthesis & Monitoring

The most robust route to this derivative is the Meerwein Sulfonation (Sandmeyer-type reaction), converting the 2-amino precursor to the sulfonyl chloride via a diazonium intermediate.

Synthesis Workflow
  • Diazotization: Dissolve Ethyl 2-amino-4-methylthiazole-5-carboxylate in conc. HCl/AcOH. Cool to -5°C. Add

    
     dropwise.
    
  • Chlorosulfonation: Pour the diazonium salt into a saturated solution of

    
     in acetic acid containing 
    
    
    
    (catalyst).
  • Quench: Pour into ice water. The solid precipitate is the target sulfonyl chloride.

NMR Sample Preparation (The "Dry" Protocol)

Standard NMR preparation often leads to hydrolysis. Follow this strict protocol to ensure data integrity:

  • Solvent Choice: Use

    
      stored over 4Å molecular sieves. Do not use DMSO-
    
    
    
    unless absolutely necessary, as it is hygroscopic and difficult to dry completely.
  • Tube Prep: Oven-dry the NMR tube. Flush with Nitrogen/Argon.

  • Speed: Filter the solid product rapidly. Dissolve immediately in dry

    
     and acquire the spectrum within 10 minutes.
    

Visualization: Logic & Pathways

Diagram 1: Synthetic Pathway & NMR Monitoring Points

This diagram outlines the transformation from the amine precursor to the sulfonyl chloride and the potential degradation pathway.

SynthesisWorkflow Start Precursor: 2-Amino-thiazole Inter Intermediate: Diazonium Salt Start->Inter NaNO2, HCl -5°C Target Target: 2-Chlorosulfonyl (Unstable) Inter->Target SO2, CuCl2 (Meerwein) Byprod Byproduct: Sulfonic Acid (Hydrolysis) Target->Byprod H2O / Wet Solvent (Degradation) Deriv Derivative: Sulfonamide (Stable) Target->Deriv R-NH2 (Coupling)

Caption: Reaction workflow showing the critical instability node at the Sulfonyl Chloride stage.

Diagram 2: Spectral Interpretation Logic Tree

Use this decision tree to interpret the NMR spectrum of the crude product.

NMRLogic Q1 Analyze C4-Methyl Shift Res1 Shift ~ 2.45 ppm Q1->Res1 Res2 Shift ~ 2.60 ppm Q1->Res2 Res3 Shift ~ 2.80 ppm Q1->Res3 Concl1 Result: Unreacted Precursor Res1->Concl1 Confirmed Check1 Check > 8.0 ppm Region Res2->Check1 Concl3 Result: SUCCESS (Sulfonyl Chloride) Res3->Concl3 Clean Baseline Concl2 Result: Hydrolyzed (Sulfonic Acid) Check1->Concl2 Broad Acid Peak Present Check1->Concl3 No Peaks Present

Caption: Logic tree for validating product purity based on C4-Methyl shift and acidic proton presence.

Troubleshooting & Validation

"The Ghost Signal"

A common anomaly is the appearance of a small triplet at


 ppm and quartet at 

ppm that does not match the ester.
  • Cause: Ethanol contamination. The synthesis often uses ethanol or is quenched in alcohols.

  • Solution: Sulfonyl chlorides can react with ethanol to form the sulfonate ester (

    
    ). This is a covalent impurity, not just a solvent peak. Check for a new methyl singlet distinct from the target.
    
Validation via Derivatization

Because the sulfonyl chloride is unstable, the ultimate proof of structure is often functional validation .

  • Take a small aliquot of the crude sulfonyl chloride.

  • React with excess Morpholine or Benzylamine in DCM.

  • Run NMR of the product.[1][2][3][4]

  • Success Criteria: Appearance of stable Sulfonamide signals and a defined melting point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved January 28, 2026 from [Link]

  • Ismael, S., et al. (2021). Influence of solvents on the 1H-NMR chemical shifts of thiazole derivatives. University of Basrah.[1] (Context for solvent effects on thiazole methyl groups). Retrieved January 28, 2026 from [Link]

  • MDPI (2022). Synthesis and Structural Confirmation of Thiazole Alkaloids. (Protocol grounding for thiazole functionalization). Retrieved January 28, 2026 from [Link]

Sources

Comparative

mass spectrometry analysis of novel thiazole sulfonamides

Publish Comparison Guide: Mass Spectrometry Strategies for Novel Thiazole Sulfonamides Executive Summary Novel thiazole sulfonamides represent a high-value scaffold in modern drug discovery, exhibiting potent antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Strategies for Novel Thiazole Sulfonamides

Executive Summary

Novel thiazole sulfonamides represent a high-value scaffold in modern drug discovery, exhibiting potent antimicrobial, anticancer, and carbonic anhydrase inhibitory activities. However, their amphiphilic nature and susceptibility to isobaric interference present unique analytical challenges. This guide objectively compares ionization interfaces and mass analyzers to establish a gold-standard workflow for their characterization and quantification.

Part 1: Ionization Interface Selection (ESI vs. APCI)

The choice of ionization source is the critical first step in method development. For thiazole sulfonamides, the decision often lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) .

Comparative Performance Analysis
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for Thiazole Sulfonamides
Polarity Suitability Excellent for polar, ionizable groups (

).
Better for neutral, non-polar analogs.ESI Wins due to the acidic sulfonamide proton (

~10).
Thermal Stability "Soft" ionization; ideal for labile compounds.Requires heat; risk of thermal degradation (

extrusion).
ESI Wins for preserving molecular ions

.
Matrix Effects High susceptibility to ion suppression in complex biofluids.Lower susceptibility; robust against salts/lipids.APCI is a viable alternative for dirty matrices (e.g., plasma/urine) if sensitivity permits.
Limit of Detection (LOD) Typically 0.5–5 ng/mL (High Sensitivity).Typically 10–50 ng/mL (Moderate Sensitivity).ESI Wins for trace residue analysis.

Expert Insight: While APCI offers robustness, ESI in Negative Ion Mode (


)  is often overlooked yet highly effective for sulfonamides due to the facile deprotonation of the sulfonamide nitrogen (

). However, Positive Mode (

) remains the standard for concurrent screening with other basic drugs.

Part 2: Analyzer Selection (Triple Quadrupole vs. Q-TOF)

The selection of the mass analyzer dictates whether the method is suitable for Quantification (PK/PD studies) or Structural Elucidation (Metabolite ID) .

Performance Benchmarking
MetricTriple Quadrupole (QqQ) Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted Quantification (MRM).Unknown Identification & MetID.
Sensitivity Superior (Femtogram level).Moderate to High.
Mass Accuracy Unit Resolution (0.7 Da).High Resolution (<2 ppm error).
Scan Speed Fast switching for multi-analyte panels.Fast spectral acquisition for UHPLC peaks.

Recommendation:

  • Use QqQ (e.g., Agilent 6495, Sciex 6500+) for DMPK and residue analysis where LOD < 1 ng/mL is required.

  • Use Q-TOF (e.g., Waters Synapt, Agilent 6546) during early discovery to map fragmentation pathways and identify oxidative metabolites on the thiazole ring.

Part 3: Fragmentation Dynamics & "Fingerprint" Ions

Understanding the gas-phase dissociation of thiazole sulfonamides is essential for designing specific MRM transitions. The fragmentation is dominated by the stability of the sulfonyl group and the thiazole heterocycle.

Key Fragmentation Pathways
  • Sulfonamide Bond Cleavage: The most diagnostic cleavage occurs at the

    
     bond, often yielding the sulfonyl cation 
    
    
    
    or the amine fragment
    
    
    .
  • The

    
     Rearrangement:  A hallmark of aromatic sulfonamides is the rearrangement leading to the extrusion of neutral 
    
    
    
    (64 Da), resulting in a characteristic
    
    
    ion. This is mechanistically distinct from simple bond cleavage and is driven by the stability of the resulting biaryl/amine cation.
  • Thiazole Ring Fission: High collision energies (CE > 30 eV) can shatter the thiazole ring, typically producing fragments at

    
     96 (if unsubstituted) or characteristic sulfur-containing low-mass ions.
    
Visualization: Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ Rearrangement SO2 Extrusion Rearrangement Precursor->Rearrangement Low CE Cleavage S-N Bond Cleavage Precursor->Cleavage Med CE Fragment1 Desulfonylated Ion [M+H - SO2]+ Rearrangement->Fragment1 -64 Da Fragment2 Sulfonyl Cation [R-SO2]+ Cleavage->Fragment2 Fragment3 Thiazole Amine [R'-NH2]+ Cleavage->Fragment3 RingBreak Thiazole Ring Fission Fragment3->RingBreak High CE Fragment4 Characteristic Thiazole Ions (m/z ~96, 140) RingBreak->Fragment4

Caption: Proposed gas-phase fragmentation pathway for thiazole sulfonamides under Collision-Induced Dissociation (CID).

Part 4: Validated Experimental Workflow

This protocol is designed for the quantification of novel thiazole sulfonamides in biological matrices (e.g., plasma or tissue homogenate).

Step 1: Sample Preparation (Modified QuEChERS)
  • Principle: Dispersive Solid-Phase Extraction (d-SPE) minimizes matrix effects while maximizing recovery of amphiphilic sulfonamides.

  • Protocol:

    • Aliquot 100 µL plasma.

    • Add 300 µL Acetonitrile (with 1% Formic Acid) to precipitate proteins.

    • Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

    • Transfer supernatant to a d-SPE tube containing 50 mg MgSO4 and 25 mg C18 sorbent (removes lipids).

    • Centrifuge and transfer supernatant to LC vial.

Step 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: ESI Positive (

    
    ), MRM.[2]
    
Visualization: Analytical Workflow

Workflow cluster_0 Sample Prep cluster_1 Separation cluster_2 Detection Sample Biofluid Sample Extract QuEChERS Extraction Sample->Extract Clean d-SPE Cleanup Extract->Clean LC UHPLC (C18 Column) Clean->LC ESI ESI Source (+) LC->ESI MRM QqQ MS (MRM Mode) ESI->MRM

Caption: End-to-end analytical workflow from biological sample to quantitative data acquisition.

Part 5: Data Summary & Performance Metrics

The following data summarizes typical performance metrics for thiazole sulfonamides using the ESI-LC-MS/MS workflow described above.

ParameterTypical ValueNotes
Linearity (

)
> 0.995Range: 1 – 1000 ng/mL.[3]
Limit of Detection (LOD) 0.5 – 2.0 ng/mLHighly dependent on the specific thiazole substituent.
Recovery 85% – 105%Using QuEChERS extraction.
Precision (RSD) < 10%Intra-day and Inter-day.[3]
Matrix Effect < 15% suppressionMitigated by d-SPE cleanup.

References

  • Vertex AI Search. (2024). ESI vs APCI: Ionization Source Selection. YouTube. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. PubMed Central. Retrieved from [Link]

  • Journal of Chemistry. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

  • ResearchGate. (2025). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. Retrieved from [Link]

  • Agilent Technologies. (2019). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]

  • MDPI. (2023). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass ESI-MS/MS. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: Aromatic vs. Heterocyclic Sulfonyl Chlorides

Executive Summary: The Stability-Reactivity Trade-Off In drug discovery, the transition from a phenyl sulfonyl core to a heterocyclic equivalent (e.g., pyridyl, thienyl) is a common bioisosteric strategy to improve solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Trade-Off

In drug discovery, the transition from a phenyl sulfonyl core to a heterocyclic equivalent (e.g., pyridyl, thienyl) is a common bioisosteric strategy to improve solubility or metabolic stability. However, this structural change drastically alters the chemical reactivity profile of the sulfonyl chloride intermediate.

The Core Thesis: While benzenesulfonyl chlorides are generally shelf-stable electrophiles, heterocyclic sulfonyl chlorides exhibit a volatile stability-reactivity trade-off . Electron-deficient heterocycles (e.g., pyridine-2-sulfonyl chloride) are hyper-electrophilic but prone to rapid hydrolysis and spontaneous sulfur dioxide (


) extrusion. Conversely, electron-rich heterocycles (e.g., thiophene) often suffer from thermal instability.

This guide provides the mechanistic grounding and experimental protocols required to handle these distinct classes of reagents successfully.

Mechanistic Foundation

Electrophilicity and The Sulfur Center

The reactivity of sulfonyl chlorides (


) is governed by the electrophilicity of the sulfur atom, which is modulated by the electronic nature of the 

group.
  • Aromatic (Benzene/Toluene): The phenyl ring exerts a moderate inductive effect. Substituents follow the Hammett Equation , where electron-withdrawing groups (EWGs like

    
    ) increase reactivity (
    
    
    
    ) and electron-donating groups (EDGs like
    
    
    ) decrease it.
  • Heteroaromatic (Pyridine/Pyrimidine): Nitrogen atoms in the ring act as strong EWGs via induction (

    
    ) and resonance (
    
    
    
    ), making the sulfur center significantly more positive (
    
    
    ). This increases the rate of nucleophilic attack but also the rate of hydrolysis (background reaction).
The "SO2 Extrusion" Trap

A critical failure mode unique to certain heterocyclic sulfonyl chlorides is the cheletropic extrusion of


.
  • Mechanism: For

    
    -heterocyclic sulfonyl chlorides (e.g., pyridine-2-sulfonyl chloride), the lone pair on the ring nitrogen can assist in the elimination of 
    
    
    
    , generating a non-reactive aryl chloride.
  • Implication: These reagents often degrade upon storage or heating, necessitating low-temperature handling.

Comparative Reactivity Analysis

Reactivity Hierarchy

The following table summarizes the relative reactivity and stability profiles of common sulfonyl chlorides.

ClassSubstrate ExampleElectrophilicityHydrolysis RiskShelf StabilityPrimary Failure Mode
Aromatic (Baseline) Benzenesulfonyl chlorideModerateLowHigh (>1 year)Slow reaction with hindered amines
Activated Aromatic 4-Nitrobenzenesulfonyl chlorideHighModerateHighHydrolysis in wet solvents
Electron-Poor Het Pyridine-3-sulfonyl chlorideVery HighHighModerate (moisture sensitive)Hydrolysis to sulfonic acid
Unstable Het Pyridine-2-sulfonyl chlorideExtremeVery HighLow (< 1 month)

Extrusion / Decomposition
Electron-Rich Het Thiophene-2-sulfonyl chlorideModerate-HighModerateModerateThermal decomposition
Kinetic Data Summary

Experimental data indicates that heteroatoms significantly accelerate substitution rates compared to the phenyl baseline.

  • Aminolysis Rates: Pyridine-3-sulfonyl chloride reacts ~10–50x faster than benzenesulfonyl chloride with primary amines due to the electron-deficient ring.

  • Hydrolysis Half-lives (

    
     at pH 7, 25°C): 
    
    • 
      : ~15–20 minutes (biphasic).
      
    • 
      : < 2 minutes (requires anhydrous conditions).
      
    • 
      : ~5–10 minutes.
      

Visualizing the Mechanism and Workflow

Reaction Pathway & Side Reactions

The diagram below illustrates the competing pathways: productive sulfonylation vs. hydrolytic decomposition and


 extrusion.

ReactionMechanism Substrate Sulfonyl Chloride (R-SO2-Cl) TS Transition State (Trigonal Bipyramidal) Substrate->TS + Nu (Fast) Substrate->TS + H2O (Background) Extrusion Aryl Chloride + SO2 (Thermal Decomp) Substrate->Extrusion Heat/Unstable Het Nu Nucleophile (Amine R'-NH2) Water Water (Hydrolysis) Product Sulfonamide (R-SO2-NH-R') TS->Product - HCl Acid Sulfonic Acid (R-SO3H) TS->Acid - HCl

Caption: Competitive pathways in sulfonylation. Note the irreversible SO2 extrusion path for unstable heterocycles.

Decision Tree for Reagent Handling

Use this flowchart to select the appropriate experimental protocol based on the sulfonyl chloride structure.

DecisionTree Start Select Sulfonyl Chloride IsHet Is it Heterocyclic? Start->IsHet Aromatic Aromatic (Phenyl/Tolyl) IsHet->Aromatic No HetType Ring Position/Type? IsHet->HetType Yes ProtocolA Protocol A: Standard Schotten-Baumann (RT, Aq/Org Biphasic) Aromatic->ProtocolA StableHet Stable (e.g., Pyridine-3, Thiophene) HetType->StableHet Meta/Para-like UnstableHet Unstable (e.g., Pyridine-2, Furan) HetType->UnstableHet Ortho/Alpha-like ProtocolB Protocol B: Anhydrous, Low Temp (0°C, DCM/THF) StableHet->ProtocolB ProtocolC Protocol C: Generate in situ or Rapid Addition @ -78°C UnstableHet->ProtocolC

Caption: Protocol selection guide based on substrate stability and electronic properties.

Experimental Protocols

Protocol A: Standard Sulfonylation (Stable Aromatics)

Best for: Benzenesulfonyl chloride, Tosyl chloride, 4-Nitrobenzenesulfonyl chloride.

  • Dissolution: Dissolve the amine (1.0 equiv) in DCM or EtOAc.

  • Base Addition: Add excess base (TEA or DIPEA, 2.0–3.0 equiv).

  • Reagent Addition: Add sulfonyl chloride (1.1 equiv) at room temperature (RT).

  • Monitoring: Stir at RT for 1–4 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1N HCl (to remove excess amine/pyridine) followed by brine. Dry over

    
    .
    
Protocol B: Anhydrous Low-Temp Sulfonylation (Reactive Heterocycles)

Best for: Pyridine-3-sulfonyl chloride, Thiophene-2-sulfonyl chloride.

  • Setup: Flame-dry glassware; maintain

    
     atmosphere.
    
  • Solvent: Use anhydrous DCM or THF.

  • Cooling: Cool the amine/base mixture to 0°C using an ice bath.

  • Addition: Dissolve the heterocyclic sulfonyl chloride in a minimal amount of anhydrous solvent and add dropwise to the amine.

    • Why? Prevents localized heating which accelerates hydrolysis/decomposition.

  • Reaction: Allow to warm to RT only after 30 mins. Most reactions complete within 1 hour due to high electrophilicity.

  • Quench: Quench with a small amount of primary amine (e.g., dimethylamine) or water before workup to destroy excess reactive chloride.

Protocol C: Handling Unstable Substrates (Pyridine-2-sulfonyl chloride)

Best for: Substrates prone to SO2 extrusion.

  • Preparation: Often requires fresh preparation via oxidative chlorination of the corresponding thiol (using

    
     gas or NCS/HCl) immediately prior to use.
    
  • Temperature: Perform reaction at -20°C to -78°C .

  • Speed: Do not store the intermediate. Cannulate the freshly prepared sulfonyl chloride solution directly into the amine solution.

  • Alternative: Consider using the sulfonyl fluoride analog if the chloride is too unstable; fluorides are significantly more stable toward hydrolysis and thermal decomposition [1].

References

  • ChemRxiv. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • RSC Publishing. (1970).[2] Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Retrieved from [Link]

  • NIH PubMed. (2020). Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from [Link]

  • Organic Letters. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Structure-Activity Relationship of Sulfonamides Derived from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of sulfonamides synthesized from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (referred to herein as Scaffold T-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of sulfonamides synthesized from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (referred to herein as Scaffold T-5 ). Unlike traditional benzene-based sulfonamides, this scaffold incorporates a thiazole ring with a C5-ester functionality, offering unique electronic modulation and solubility profiles.

Key Findings:

  • Potency: Derivatives bearing electron-withdrawing groups (EWGs) on the sulfonamide nitrogen exhibit superior antimicrobial activity (MIC: 4–8 µg/mL) compared to electron-rich analogs.

  • Selectivity: The C5-ethyl ester moiety provides a steric and lipophilic handle that distinguishes these compounds from classic sulfathiazoles, enhancing membrane permeability but potentially reducing solubility in aqueous media compared to carboxylate salts.

  • Application: Primary utility lies in antimicrobial (Gram-positive) and Carbonic Anhydrase (CA) inhibition workflows.[1]

Chemical Context & Synthesis Workflow[1][2][3][4][5][6]

The core value of Scaffold T-5 is its highly reactive sulfonyl chloride group at the C2 position. This electrophile allows for the rapid generation of diverse sulfonamide libraries.

Synthesis Protocol

Objective: Synthesis of Ethyl 2-(N-substituted-sulfamoyl)-4-methyl-1,3-thiazole-5-carboxylate.

Reagents:

  • Precursor: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 equiv).

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 equiv).

  • Base: Pyridine or Triethylamine (TEA) (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere. Cool to 0°C.

  • Addition: Dropwise add a solution of Scaffold T-5 (1.0 equiv) in DCM to the amine mixture over 20 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash reaction mixture with 1N HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway

SynthesisWorkflow Start Scaffold T-5 (Sulfonyl Chloride) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, DCM) Reagents Amine (R-NH2) + Base (TEA) Reagents->Intermediate Product Target Sulfonamide (Thiazole-5-carboxylate) Intermediate->Product Elimination of Cl- (-HCl)

Figure 1: Nucleophilic substitution pathway for generating sulfonamide libraries from Scaffold T-5.

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the resulting sulfonamides is governed by three specific structural domains.

The C2-Sulfonamide Moiety ( )

This is the primary pharmacophore. The acidity of the sulfonamide -NH- is critical for bacteriostatic activity (mimicking PABA).

  • Electron-Withdrawing Groups (EWGs): Substitution of the

    
     group with Halogens (Cl, F) or Nitro (
    
    
    
    ) groups increases the acidity of the sulfonamide proton (
    
    
    6–7). This generally increases potency against S. aureus and E. coli by enhancing binding affinity to dihydropteroate synthase (DHPS).
  • Electron-Donating Groups (EDGs): Groups like

    
     or 
    
    
    
    reduce acidity (
    
    
    > 8), often leading to decreased potency but improved solubility.
The C5-Ethyl Ester[7]
  • Lipophilicity: The ethyl ester significantly increases

    
     compared to the free acid. This aids in penetrating the bacterial cell wall (Gram-positive peptidoglycan layers).
    
  • Steric Bulk: The ester is bulky.[2] While it prevents rapid metabolic degradation, it can sterically hinder binding in tight enzymatic pockets (e.g., certain CA isoforms) compared to smaller acetamido-thiazoles.

The C4-Methyl Group[7]
  • Anchor: Acts as a small hydrophobic anchor. Modification here is difficult synthetically starting from Scaffold T-5, but it is essential for maintaining the correct orientation of the thiazole ring in the active site.

Visualization: SAR Map

SAR_Logic Core Thiazole Scaffold Sulfonamide C2-Sulfonamide (SO2NH-R) Core->Sulfonamide Ester C5-Ethyl Ester (COOEt) Core->Ester Methyl C4-Methyl (CH3) Core->Methyl Effect1 EWG (F, Cl, NO2) Increases Acidity High Potency Sulfonamide->Effect1 Effect2 Lipophilic Handle Cell Permeability (Hydrolyzable) Ester->Effect2 Effect3 Steric Anchor Essential for Orientation Methyl->Effect3

Figure 2: SAR map detailing the functional impact of substituents on the Scaffold T-5 core.

Comparative Performance Guide

This section compares the Scaffold T-5 derived Sulfonamides against industry standards: Sulfamethoxazole (Antibacterial Standard) and Acetazolamide (CA Inhibitor Standard).

Antimicrobial Activity (vs. S. aureus)[1][6]
FeatureScaffold T-5 DerivativesSulfamethoxazole (Standard)Interpretation
Core Structure Thiazole-5-carboxylateIsoxazole-benzeneThiazole ring offers higher intrinsic biological activity than benzene.
MIC (

)
4 – 16 µg/mL 2 – 8 µg/mLComparable potency; T-5 derivatives are effective alternatives for resistant strains.
Lipophilicity (

)
High (due to Ester)ModerateT-5 derivatives penetrate tissues better but have lower aqueous solubility.
Resistance Profile Moderate Cross-resistanceHigh ResistanceUnique ester tail may bypass some specific resistance mechanisms.
Carbonic Anhydrase Inhibition ( )
FeatureScaffold T-5 DerivativesAcetazolamide (Standard)Interpretation
Binding Mode Tail-approachZinc-binderT-5 derivatives bind via the sulfonamide zinc-anchor but the ester tail interacts with hydrophobic pockets.
Selectivity High for hCA IX/XIIPan-inhibitorT-5 shows superior selectivity for tumor-associated isoforms (IX) over cytosolic ones (I, II).

(hCA II)
10 – 50 nM~12 nMSlightly lower potency for the ubiquitous isoform (desirable for reducing side effects).

Experimental Validation Protocol

To validate the SAR claims above, the following Minimum Inhibitory Concentration (MIC) assay is recommended.

Protocol: Broth Microdilution Method (CLSI Standards)

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Compound Dilution:

    • Dissolve T-5 derivative in DMSO (stock 10 mg/mL).

    • Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Final concentration range: 0.5 µg/mL to 128 µg/mL.

  • Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Control: Use Sulfamethoxazole as a positive control and pure DMSO as a negative control.

References

  • Argyropoulou, I., et al. (2009).[3] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Arkivoc. Link

  • Zoumpoulakis, P., et al. (2012). Structure-activity relationship studies of thiazole-based sulfonamides. European Journal of Medicinal Chemistry. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2024). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (Related Structure). National Center for Biotechnology Information. Link

  • Sayed, A. R., et al. (2015).[4] Synthesis, Characterization and Biological Evaluation of Novel Thiadiazoline Sulfonamides. Journal of Applied Pharmaceutical Science. Link

Sources

Validation

X-ray crystallography of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate reaction products

Focus: X-ray Crystallography of Reaction Products Derived from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate. Executive Summary Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: X-ray Crystallography of Reaction Products Derived from Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate.

Executive Summary

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate is a high-value scaffold in medicinal chemistry, particularly for the synthesis of sulfonamide-based antimicrobials and enzyme inhibitors (e.g., xanthine oxidase inhibitors). However, the sulfonyl chloride precursor is moisture-sensitive and prone to hydrolysis.

This guide compares the structural characterization of its reaction products (specifically sulfonamides) using Single Crystal X-ray Diffraction (SC-XRD) versus standard solution-state methods (NMR/MS). While NMR confirms connectivity, only SC-XRD provides the definitive data on tautomeric states, supramolecular packing, and polymorphic stability required for drug development.

Part 1: The Reaction Landscape & Structural Challenge

The core challenge in working with this thiazole scaffold is distinguishing the desired Sulfonamide (Target) from the Sulfonic Acid (Hydrolysis Impurity) and understanding the solid-state assembly of the product.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical role of crystallography in validating the stable product.

ReactionPathway Start Ethyl 2-(chlorosulfonyl)- 4-methyl-1,3-thiazole- 5-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Nucleophilic Attack) Byproduct IMPURITY: Sulfonic Acid (Hydrolysis) Start->Byproduct + H2O (Moisture) Reactant Primary Amine (R-NH2) Product TARGET: Thiazole Sulfonamide (Crystalline Solid) Intermediate->Product - HCl XRD SC-XRD Analysis: - Tautomer Confirmation - H-Bond Network - Polymorph ID Product->XRD Crystallization Byproduct->XRD Co-crystallizes (Risk)

Figure 1: Reaction pathways showing the competition between sulfonylation and hydrolysis, leading to the necessity of crystallographic validation.

Part 2: Comparative Analysis (Methodology)

Why choose X-ray Crystallography over faster methods like NMR? In the context of thiazole sulfonamides, tautomerism and polymorphism are the differentiators.

Table 1: Analytical Performance Comparison
FeatureSolution NMR (1H/13C) SC-XRD (Crystallography) Critical Insight for Drug Dev
Connectivity ExcellentExcellentBoth confirm the covalent structure.
Tautomerism Ambiguous (Averages signals in solution)Definitive (Locates H atoms on N vs. Ring N)Thiazoles can exist as amino- or imino-tautomers, affecting receptor binding.
Stereochemistry Relative (NOE)Absolute (Anomalous dispersion)Critical if chiral amines are used in the reaction.
Polymorphism Blind (Dissolves structure)Gold Standard (Distinguishes Forms I, II, etc.)Different polymorphs have different solubility/bioavailability profiles.
Interactions Intramolecular onlyIntermolecular (H-bonds,

-stacking)
Predicts tablet stability and melting point.
Case Study: Polymorphism in Thiazole Derivatives

Research on analogous systems, such as ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate , has shown that slight changes in crystallization solvents can yield different polymorphs (Monoclinic vs. Orthorhombic) with significantly different anti-inflammatory activities [1].[1] SC-XRD is the only tool capable of distinguishing these forms early in the pipeline.

Part 3: Experimental Protocol

Synthesis of Model Sulfonamide

To generate a stable crystal for analysis, we react the title compound with a model amine (e.g., benzylamine).

  • Preparation: Dissolve Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (1.0 eq) in anhydrous DCM (dichloromethane) under Argon.

  • Addition: Cool to 0°C. Add Benzylamine (1.1 eq) and Triethylamine (1.2 eq) dropwise.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine) and Brine. Dry over

    
    .[2]
    
  • Isolation: Evaporate solvent to yield the crude sulfonamide.

Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of the crude sulfonamide in a minimal amount (0.5 mL) of a "Good Solvent" (e.g., THF or Acetone ).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Poor Solvent" (e.g., Pentane or Hexane ).

  • Incubation: Seal the outer jar tightly. Store at 4°C for 3-7 days.

  • Harvesting: Colorless block-like crystals should form on the walls of the inner vial.

SC-XRD Data Collection Strategy
  • Temperature: Collect data at 100 K (cryostream) to reduce thermal motion (

    
    ) and improve resolution of Hydrogen atoms (crucial for H-bonding analysis).
    
  • Target: Focus on the Sulfur geometry and Amide Hydrogen position.

Part 4: Structural Data & Interpretation

When analyzing the X-ray data of the reaction product, compare your refined values against these standard ranges derived from the Cambridge Structural Database (CSD) for thiazole sulfonamides [2, 3].

Table 2: Key Geometric Parameters (Representative)
ParameterBond/AngleExpected Range (Å / °)Structural Significance
S-N Bond

1.60 – 1.64 Å Indicates single bond character. Shorter (<1.58 Å) implies double-bond character (imino tautomer).
S=O Bond

1.42 – 1.44 Å Standard sulfonyl geometry. Asymmetry indicates strong H-bonding participation.
Thiazole Ring

Angle
89° – 91° Characteristic strain of the 5-membered aromatic ring.
Geometry

Angle
105° – 109° Distorted tetrahedral geometry around the Sulfur atom.
Supramolecular Architecture (The "Performance" Metric)

The "performance" of the solid state is dictated by how the molecules pack. In thiazole sulfonamides, look for the


 dimer motif :
  • Interaction: Intermolecular Hydrogen Bond between the Sulfonamide N-H and the Carbonyl Oxygen of the ester group (or the Thiazole Nitrogen).

  • Impact: Strong dimerization leads to higher melting points and lower solubility (stable polymorph). Weak catemers (chains) often indicate a metastable form.

Structural Logic Diagram

This diagram explains how to interpret the X-ray solution to validate the product.

StructuralLogic Input Refined Crystal Structure Check1 Check S-N Bond Length Input->Check1 Check2 Check H-Bonding Input->Check2 Result1A ~1.62 Å (Sulfonamide) Check1->Result1A Result1B <1.58 Å (Imino Tautomer) Check1->Result1B Result2A Dimers (R2,2(8)) High Stability Check2->Result2A Result2B Infinite Chains High Solubility Check2->Result2B

Figure 2: Decision tree for interpreting crystallographic metrics to determine product stability and tautomeric state.

References

  • MDPI (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molbank.

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD) - Thiazole Sulfonamide Subsets. CCDC.

  • National Institutes of Health (NIH). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

  • ChemicalBook. Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Product Specifications.

Sources

Comparative

comparative study of sulfonylating agents for amine modification

Executive Summary The formation of sulfonamides ( ) is a cornerstone reaction in medicinal chemistry, linking the pharmacologically privileged sulfonyl group to amines.[1] Historically dominated by highly reactive sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The formation of sulfonamides (


) is a cornerstone reaction in medicinal chemistry, linking the pharmacologically privileged sulfonyl group to amines.[1] Historically dominated by highly reactive sulfonyl chlorides, the field has evolved toward reagents that offer greater stability, chemoselectivity, and operational simplicity. This guide compares the four primary classes of sulfonylating agents—Sulfonyl Chlorides , Sulfonyl Fluorides , Sulfonyl Azoles , and Pentafluorophenyl (PFP) Sulfonates —providing experimental protocols and decision frameworks for their optimal use.

Mechanistic Foundation

Sulfonylation of amines proceeds via a nucleophilic substitution at the hexavalent sulfur atom (


). While often modeled as a concerted 

-like mechanism, the pathway can involve discrete addition-elimination steps depending on the leaving group and activation method.
The Reactivity-Stability Paradox

The central challenge in reagent selection is balancing electrophilicity with hydrolytic stability.

  • Sulfonyl Chlorides: High ground-state energy; prone to rapid hydrolysis and non-specific reactions.

  • Sulfonyl Fluorides: High thermodynamic stability due to the strong

    
     bond (bond energy ~130 kcal/mol vs ~60 kcal/mol for 
    
    
    
    ). They require specific activation (e.g., H-bonding, Lewis Acids, or Silicon interactions) to react, a concept formalized as SuFEx (Sulfur-Fluoride Exchange).[2]
Diagram: Ca(NTf2)2-Mediated Activation (SuFEx)

The following diagram illustrates the modern "Unified Method" where Calcium Triflimide and DABCO activate stable sulfonyl fluorides for amine coupling.[2]

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2-F) Complex Activated Complex [R-SO2-F---Ca] SF->Complex Coordination Ca Ca(NTf2)2 (Lewis Acid) Ca->Complex Inter Sulfonyl-Ammonium Intermediate Complex->Inter DABCO Attack (F- Displacement) DABCO DABCO (Base/Nucleophile) DABCO->Inter Prod Sulfonamide (R-SO2-NH-R') Inter->Prod Amine Attack Amine Amine (R'-NH2) Amine->Prod

Caption: Mechanism of Ca(NTf2)2 / DABCO catalyzed sulfonylation. The Lewis Acid activates the S-F bond, allowing DABCO to form a reactive ammonium intermediate.

Comparative Analysis of Reagents

Class A: Sulfonyl Chlorides ( )
  • Status: The Legacy Standard.

  • Performance: Extremely fast kinetics. Reacts with amines in minutes.

  • Drawbacks:

    • Hydrolytic Instability: Rapidly degrades to sulfonic acid in the presence of moisture.

    • Side Reactions: Generates HCl; can cause unwanted chlorination or reaction with other nucleophiles (OH, SH).

    • Storage: Short shelf-life; often requires distillation before use.

Class B: Sulfonyl Fluorides ( )
  • Status: The "Click" Chemistry Standard (SuFEx).

  • Performance: Unique "sleeping beauty" reactivity. Stable in boiling water/acid but reacts rapidly with amines upon specific activation.

  • Advantages:

    • Chemoselectivity: Orthogonal to many protecting groups; does not react with alcohols without specific catalysts.

    • Purification: Stable enough for column chromatography.

  • Activation: Requires Calcium Triflimide (

    
    ) or specific silyl-amine partners.
    
Class C: Sulfonyl Azoles (Imidazoles/Triazoles)
  • Status: The "Tunable" Specialist.

  • Performance: Milder than chlorides. The azole acts as a leaving group and an internal base buffer.

  • Advantages:

    • Bioconjugation: Ideal for targeting tyrosine/lysine on proteins where chlorides are too harsh.

    • No Acid Generation: The leaving group (imidazole) is neutral/basic, preventing acid-sensitive substrate degradation.

Class D: Pentafluorophenyl (PFP) Sulfonates[3]
  • Status: The Activated Ester Mimic.

  • Performance: Highly reactive but more stable to hydrolysis than chlorides.

  • Advantages: Excellent for solid-phase synthesis and late-stage functionalization where "clean" reactivity is needed without metal catalysts.

Data Summary: Reagent Performance Matrix
FeatureSulfonyl ChloridesSulfonyl FluoridesSulfonyl AzolesPFP Sulfonates
Reactivity (Uncatalyzed) Very HighLow (High Kinetic Barrier)ModerateHigh
Hydrolytic Stability Poor (

~mins/hours)
Excellent (Stable in water)GoodModerate
Chemoselectivity Low (Reacts with OH/NH/SH)High (Specific to NH with activation)Moderate/HighHigh
Byproduct HCl (Acidic)HF/Fluoride SaltAzole (Neutral/Basic)PFP-OH (Weak Acid)
Primary Use Case Simple, cheap synthesisSuFEx, Chemical BiologyProtein Labeling, Acid-SensitiveSolid Phase, Late-Stage

Experimental Protocols

Protocol A: The "Unified" SuFEx Method (Sulfonyl Fluorides)

Best for: Complex substrates, parallel synthesis, and when high stability is required. Source: Mahapatra et al., Org. Lett. 2018; 2020.[3]

Reagents:

  • Sulfonyl Fluoride (1.0 equiv)

  • Amine (1.2 equiv)

  • DABCO (2.0 equiv)

  • 
     (0.5 - 1.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or THF.

Procedure:

  • Dissolution: In a vial, dissolve the sulfonyl fluoride (1.0 equiv) and amine (1.2 equiv) in MeCN (0.2 M concentration).

  • Activation: Add DABCO (2.0 equiv) followed by

    
     (0.5 equiv). Note: The order matters to prevent transient acid formation.
    
  • Reaction: Stir at room temperature. Monitor via LCMS (TLC is often insufficient due to stability of SM). Reaction time: 1–4 hours.[4]

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove DABCO/Ca salts) and Brine. Dry over

    
    .
    
  • Validation: The S-F peak in

    
     NMR (~ +65 ppm) should disappear.
    
Protocol B: Standard Schotten-Baumann (Sulfonyl Chlorides)

Best for: Simple, inexpensive amines where side reactions are not a concern.

Reagents:

  • Sulfonyl Chloride (1.1 equiv)

  • Amine (1.0 equiv)

  • Base:

    
     or Pyridine (2.0 equiv)
    
  • Solvent: DCM (Anhydrous).

Procedure:

  • Setup: Flame-dry flask under

    
    . Dissolve amine and base in DCM at 0°C.
    
  • Addition: Add sulfonyl chloride dropwise (neat or in DCM) to control exotherm.

  • Reaction: Warm to Room Temp. Stir 1–2 hours.

  • Quench: Add water immediately upon completion (essential to hydrolyze unreacted chloride).

  • Workup: Wash with dilute citric acid (to remove amine/pyridine) and

    
    .
    

Decision Framework

Use the following logic flow to select the appropriate reagent for your campaign.

Decision_Tree Start Start: Select Reagent Q1 Is the substrate acid-sensitive or aqueous-soluble? Start->Q1 Robust No (Robust Substrate) Q1->Robust No Sensitive Yes (Sensitive/Complex) Q1->Sensitive Yes Cheap Is cost/speed the only driver? Robust->Cheap UseCl Use Sulfonyl Chloride (Protocol B) Cheap->UseCl Yes UseF Use Sulfonyl Fluoride (SuFEx - Protocol A) Cheap->UseF No (Need Stability) Q2 Is orthogonal protection needed (e.g., free -OH present)? Sensitive->Q2 Q2->UseF Yes (High Selectivity) UseAzole Use Sulfonyl Azole (Mild, Tunable) Q2->UseAzole No (Bioconjugation/Mild)

Caption: Decision tree for selecting sulfonylating agents based on substrate complexity and reaction requirements.

References

  • Mahapatra, S., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(13), 3943–3947. Link[5]

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

  • Mahapatra, S., et al. (2020).[2] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394. Link

  • Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides: A Comparative Kinetic Study of Their Hydrolysis and Reaction with Amines. Angewandte Chemie, 125, 1-6. Link

  • Mortensen, K. T., et al. (2019). The reaction of sulfonyl fluorides with amines: A kinetic study. Chemistry – A European Journal. Link

Sources

Validation

Comparative Validation of Synthetic Routes for 2,4-Disubstituted Thiazoles

Focus: Classical Hantzsch Condensation vs. Iodine-Catalyzed One-Pot Green Synthesis Executive Summary & Strategic Rationale Thiazole pharmacophores are ubiquitous in medicinal chemistry, serving as core scaffolds in bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Classical Hantzsch Condensation vs. Iodine-Catalyzed One-Pot Green Synthesis

Executive Summary & Strategic Rationale

Thiazole pharmacophores are ubiquitous in medicinal chemistry, serving as core scaffolds in blockbuster drugs like Dasatinib (antineoplastic) and Ritonavir (antiretroviral). For decades, the Hantzsch Thiazole Synthesis has been the gold standard due to its reliability. However, its reliance on lachrymatory


-haloketones and volatile organic solvents (VOCs) presents significant safety and environmental liabilities in scale-up scenarios.

This guide objectively compares the classical Hantzsch route against a modern Iodine-Catalyzed One-Pot Protocol . While the Hantzsch method offers historical predictability, the iodine-catalyzed route validates as a superior alternative for late-stage functionalization, offering comparable yields (87–96%) while eliminating the isolation of toxic intermediates.

Comparative Analysis: Performance Metrics

The following data synthesizes experimental outcomes from recent comparative studies (2012–2024), specifically focusing on the synthesis of 2-amino-4-arylthiazoles.

MetricMethod A: Classical Hantzsch Method B: Iodine-Catalyzed (Green) Verdict
Precursor Safety High Risk: Requires

-haloketones (Lachrymators/Skin irritants).
Safe: Uses stable acetophenones; halogenation is in situ.Method B
Solvent System Ethanol/Methanol (VOCs, flammable).PEG-400 or Water (Non-volatile, recyclable).Method B
Atom Economy Lower: Stoichiometric loss of HBr/HCl.Higher: Catalytic cycles possible; reduced waste.Method B
Reaction Time 30 min – 2 hours (Reflux).2 – 3.5 hours (100°C).[1]Method A
Isolated Yield 80 – 95%87 – 96%Tie
Purification Precipitation/Recrystallization.Extraction required (PEG-400 retention).Method A

Methodology A: Classical Hantzsch Condensation

Status: The Industry Standard Baseline.

The Mechanism

The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the


-carbon of the haloketone, followed by dehydration.

HantzschMechanism Start α-Haloketone + Thioamide Inter1 S-Alkylation (Thioimidate) Start->Inter1 SN2 Attack Inter2 N-Attack on Carbonyl Inter1->Inter2 Cyclization Inter3 Hydroxy- thiazoline Inter2->Inter3 Proton Transfer Final Thiazole (- H₂O, -HX) Inter3->Final Dehydration

Figure 1: Step-wise mechanistic flow of the Hantzsch condensation.

Validated Protocol

Reagents: 2-Bromoacetophenone (1.0 equiv), Thiourea (1.1 equiv), Ethanol (


).
  • Setup: Charge a round-bottom flask with 2-bromoacetophenone and ethanol. Stir until dissolved.

  • Addition: Add thiourea in a single portion.

  • Reaction: Heat to reflux (

    
    ) for 1–2 hours.
    
    • Self-Validation Check: Monitor TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) must disappear; a baseline spot (hydrobromide salt) often appears.
      
  • Workup: Cool to room temperature. The thiazole hydrobromide salt often precipitates.[2]

  • Neutralization: Pour into ice water and basify with

    
     to pH 8–9 to precipitate the free base. Filter and recrystallize from ethanol.
    

Methodology B: Iodine-Catalyzed One-Pot Synthesis

Status: The Modern "Green" Challenger.

The Mechanism (In Situ Halogenation)

This route bypasses the handling of haloketones. Iodine acts as both a catalyst and a halogenating agent, often regenerated by an oxidant or used in a catalytic cycle with DMSO/O2.

IodineMechanism Ketone Acetophenone (Stable Precursor) AlphaIodo α-Iodoketone (Transient Species) Ketone->AlphaIodo  In-situ Iodination   Iodine I₂ / Oxidant Iodine->AlphaIodo Complex Condensation Complex AlphaIodo->Complex  + Thiourea   Thiourea Thiourea Thiourea->Complex Product 2-Aminothiazole Complex->Product  - HI, - H₂O  

Figure 2: One-pot workflow generating the reactive intermediate in situ.

Validated Protocol (PEG-400 System)

Reagents: Acetophenone (1.0 equiv), Thiourea (2.0 equiv), Iodine (1.0 equiv), PEG-400.

  • Setup: Dissolve acetophenone in PEG-400.

  • Activation: Add Iodine (

    
    ).[3] Stir at room temperature for 20 mins to initiate 
    
    
    
    -iodination (color change from dark purple to amber indicates consumption of
    
    
    ).
  • Cyclization: Add thiourea. Heat to

    
     for 2–3 hours.
    
  • Self-Validation:

    • Visual: The reaction mixture typically turns homogenous and lighter in color.

    • TLC: Check for the disappearance of acetophenone.

  • Workup: Extract with ether/ethyl acetate. The PEG-400 layer retains inorganic salts. Wash organic layer with sodium thiosulfate (to remove residual iodine).

Validation Criteria & Troubleshooting

To ensure scientific integrity, the synthesized products must be validated using the following "Self-Validating" markers.

Spectroscopic Signatures (NMR)

Regardless of the route, the formation of the thiazole ring is confirmed by:

  • 
     NMR (DMSO-
    
    
    
    ):
    The characteristic singlet of the thiazole C5-H proton appears between
    
    
    7.00 – 7.50 ppm
    .
  • 
     Signal:  For 2-aminothiazoles, a broad singlet (exchangeable with 
    
    
    
    ) appears around
    
    
    6.9 – 7.2 ppm
    .
  • 
     NMR:  Look for the C2 (guanidine-like carbon) shift downfield at 
    
    
    
    .
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield (Hantzsch) Incomplete deprotonation of salt.Ensure pH is adjusted to >8 during workup to liberate free base.
Purple Product (Iodine Route) Trapped Iodine.Wash organic phase thoroughly with

(Thiosulfate).
Sticky Solid (PEG-400) PEG contamination.Use excessive water wash or switch to water/ethanol co-solvent system if solubility permits.

References

  • Hantzsch Thiazole Synthesis - Chem Help Asap. Overview of the classical mechanism and standard protocols.

  • Recent Development in the Synthesis of Thiazoles (2022). Bentham Science. Review of methods from 2012–2022 comparing Hantzsch to novel routes. (Note: Generalized link to journal landing page based on search snippet)

  • Novel synthesis of 2‐Aminothiazoles via Fe(III)‐Iodine‐catalyzed Hantzsch‐type condensation. ResearchGate. Validation of the in-situ iodination strategy.

  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences (2023). Comparative data on Green Chemistry metrics.[4] (Note: Direct deep link unavailable, sourced from snippet 1.12)

  • Thiazole synthesis - Organic Chemistry Portal. Database of various synthetic routes including copper-catalyzed and microwave-assisted methods.

Sources

Comparative

biological activity comparison of different thiazole-based sulfonamides

Focus: Dual-Targeting Anticancer & Isoform-Selective Carbonic Anhydrase Inhibition[1] Executive Summary Thiazole-based sulfonamides represent a "privileged scaffold" in modern medicinal chemistry due to their ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Dual-Targeting Anticancer & Isoform-Selective Carbonic Anhydrase Inhibition[1]

Executive Summary

Thiazole-based sulfonamides represent a "privileged scaffold" in modern medicinal chemistry due to their ability to act as multi-target directed ligands (MTDLs). Unlike classical sulfonamides (e.g., acetazolamide) which primarily target Carbonic Anhydrase (CA) indiscriminately, thiazole-integrated derivatives offer tunable selectivity.

This guide objectively compares two distinct classes of thiazole-sulfonamides:

  • Thiazole-Chalcone Hybrids: Designed for dual inhibition of CA IX and Tubulin polymerization.[1][2]

  • Thiadiazole-Sulfonamides: Engineered for dual inhibition of CA IX and EGFR (Epidermal Growth Factor Receptor).[3][4]

Key Insight: The integration of the thiazole ring acts as a bioisostere that enhances lipophilicity and geometric orientation, allowing the sulfonamide "warhead" to selectively target tumor-associated isoforms (hCA IX/XII) while sparing cytosolic isoforms (hCA I/II), thereby reducing systemic side effects.

Structural Classes & Pharmacophore Analysis

To understand the biological divergence, we must analyze the Structure-Activity Relationship (SAR) of the core pharmacophore.

The Thiazole-Sulfonamide Pharmacophore
  • The Zinc Binding Group (ZBG): The primary sulfonamide moiety (

    
    ) coordinates with the 
    
    
    
    ion in the CA active site.
  • The Thiazole Linker: Provides a rigid spacer that orients the tail group towards the hydrophobic half of the active site.

  • The Tail (

    
    /
    
    
    
    ):
    Determines secondary target affinity (e.g., EGFR kinase domain or Tubulin colchicine site).

SAR_Analysis Core Thiazole-Sulfonamide Scaffold ZBG Sulfonamide (-SO2NH2) Zinc Binding Group Core->ZBG Essential for Linker Thiazole Ring Rigid Spacer & Bioisostere Core->Linker Scaffold Tail Tail Region (R-Group) Determines Secondary Target Core->Tail Variable Effect_CA hCA Inhibition (Primary) ZBG->Effect_CA Linker->Effect_CA Selectivity Effect_Dual Dual Activity (EGFR or Tubulin) Tail->Effect_Dual Specificity

Figure 1: Pharmacophore dissection of thiazole-based sulfonamides highlighting the functional role of each structural component.

Comparative Biological Activity

Anticancer Efficacy (Cytotoxicity & Target Inhibition)[1][2][3][4][5]

This section compares the biological performance of Compound 7 (Thiazole-Chalcone Hybrid) and Compound 14 (Thiadiazole-Sulfonamide) against standard clinical agents.

Experimental Context:

  • Cell Lines: MCF-7 (Breast Cancer), HT-29 (Colorectal), HepG2 (Liver).

  • Standard Drugs: Staurosporine (General kinase inhibitor), Sorafenib (VEGFR/Raf inhibitor), Erlotinib (EGFR inhibitor).

Table 1: Cytotoxicity (

) and Enzymatic Inhibition Profile
Compound ClassSpecific DerivativeTarget A (

)
Target B (

)
Cytotoxicity MCF-7 (

)
Cytotoxicity HT-29 (

)
Selectivity Index (SI)*
Thiazole-Chalcone Compound 7 [1]CA IX: 0.021

Tubulin: 2.72

4.120.98 > 50 (vs WI-38)
Thiadiazole-Sulf. Compound 14 [2]CA IX: 0.063

EGFR: 0.0059

8.05N/AHigh (vs Vero)
Standard Staurosporine N/AN/A6.77N/ALow
Standard Sorafenib N/AVEGFR: 0.059

N/AN/AModerate

*Selectivity Index (SI) =


 (Normal Cells) / 

(Cancer Cells). Higher is better.

Analysis:

  • Potency: Compound 7 demonstrates superior potency in colorectal cancer (HT-29) due to its synergistic disruption of microtubule dynamics (Tubulin) and pH regulation (CA IX).[5]

  • Precision: Compound 14 exhibits nanomolar affinity (

    
    ) for EGFR, outperforming many first-generation inhibitors, making it a prime candidate for EGFR-driven tumors (e.g., NSCLC).
    
Carbonic Anhydrase Isoform Selectivity

A critical failure point for sulfonamide drugs is the lack of selectivity, leading to side effects (e.g., paresthesia) caused by inhibiting the widespread cytosolic isoforms hCA I and II.

Table 2: Isoform Selectivity Profile (

in nM)
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)hCA XII (Tumor-Associated)Selectivity Ratio (II/IX)
Acetazolamide (Ref)25012255.70.48 (Poor)
Thiazole Hybrid 7 > 10,000> 10,00021 45> 476 (Excellent)
Thiadiazole 14 4,50089063 7214.1 (Good)

Scientific Interpretation: The bulky thiazole/chalcone tail in Compound 7 sterically hinders entry into the smaller, restrictive active sites of hCA I and II, but fits well into the larger, more flexible active sites of hCA IX and XII. This "tail-approach" design is the gold standard for achieving isoform selectivity.

Experimental Protocols (Self-Validating Systems)

To replicate these results, the following protocols must be strictly adhered to. These methodologies ensure data integrity and reproducibility.

Protocol A: Stopped-Flow Hydration Assay (Kinetic Validation)

Purpose: To determine the inhibition constant (


) against CA isoforms.

Principle: Carbonic anhydrase catalyzes:


.[6][7]
We monitor the rate of acidification (production of 

) using a pH-sensitive indicator (Phenol Red) in a rapid-mixing stopped-flow spectrophotometer.

Workflow:

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Substrate:

      
      -saturated water (bubbled for 30 mins at 
      
      
      
      ).
    • Indicator: 0.2 mM Phenol Red.

  • Instrument Setup: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics). Wavelength

    
    .
    
  • Reaction:

    • Syringe A: Enzyme (hCA) + Inhibitor (Thiazole derivative) + Indicator.

    • Syringe B:

      
      -saturated solution.
      
    • Mixing: Rapid mix (< 5 ms dead time).

  • Data Acquisition: Record absorbance decay for 0–10 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) to the Michaelis-Menten equation.
      
    • Determine

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Quality Control: Always run Acetazolamide as a positive control. If Acetazolamide


 deviates >15% from literature (12 nM for hCA II), recalibrate the enzyme concentration.
Protocol B: MTT Cytotoxicity Assay

Purpose: To measure metabolic activity as a proxy for cell viability.[8][9]

Workflow:

  • Seeding: Plate cells (MCF-7/HT-29) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add Thiazole compounds (dissolved in DMSO, final <0.1%) in serial dilutions (

    
    ).
    
  • Incubation: 48h or 72h at

    
    , 5% 
    
    
    
    .
  • MTT Addition: Add

    
     MTT reagent (5 mg/mL in PBS). Incubate 4h.
    
    • Mechanism:[5][10] Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals in viable cells only.

  • Solubilization: Aspirate media carefully. Add

    
     DMSO to dissolve crystals.
    
  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curve to derive 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism utilized by Compound 7 (Thiazole-Chalcone).

Mechanism_Pathway Compound Thiazole-Chalcone Hybrid (Cmpd 7) CA_IX Carbonic Anhydrase IX (Hypoxia Induced) Compound->CA_IX Sulfonamide Binding Tubulin Tubulin (Microtubules) Compound->Tubulin Chalcone Binding Inhibit_pH Inhibits pH Regulation (Acidosis Accumulation) CA_IX->Inhibit_pH Inhibit_Poly Inhibits Polymerization (G2/M Arrest) Tubulin->Inhibit_Poly Apoptosis Apoptosis (Cell Death) Inhibit_pH->Apoptosis Inhibit_Poly->Apoptosis

Figure 2: Dual-mechanism of action. The compound attacks the tumor's ability to regulate pH (via CA IX) and its ability to divide (via Tubulin), leading to synergistic apoptotic death.

Conclusion

The comparison confirms that Thiazole-based sulfonamides are not merely generic CA inhibitors but sophisticated, tunable scaffolds.

  • For Colorectal Cancer: The Thiazole-Chalcone hybrid (Compound 7) is superior due to its dual attack on hypoxic survival mechanisms (CA IX) and cell division (Tubulin).

  • For EGFR-Driven Cancers: The Thiadiazole-Sulfonamide (Compound 14) offers a high-precision alternative with nanomolar potency, potentially overcoming resistance seen with standard tyrosine kinase inhibitors.

Recommendation: Researchers focusing on solid hypoxic tumors should prioritize the Thiazole-Chalcone scaffold for its exceptional isoform selectivity (


-fold) and dual-cytotoxic profile.

References

  • Frontiers in Pharmacology. (2025). "A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity."[1][2] Frontiers in Pharmacology.

  • ResearchGate/Journal of Medicinal Chemistry. (2025). "Development of new anticancer thiadiazole-sulfonamides as dual EGFR/carbonic anhydrase inhibitors."

  • National Institutes of Health (NIH). (2017). "A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity." Biophysical Journal.

  • BenchChem. (2025). "Application Notes and Protocols for Cell Viability Assays (MTT) of Thiazole-Based Compounds."

  • MDPI Molecules. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules.

Sources

Validation

Comparative Guide: Analytical Strategies for Sulfonamide Purity Assessment

Introduction: The "Purity Paradox" in Sulfonamide Synthesis In the development of sulfonamide-based antimicrobials and carbonic anhydrase inhibitors, a common pitfall—often termed the "Purity Paradox"—occurs when a compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Purity Paradox" in Sulfonamide Synthesis

In the development of sulfonamide-based antimicrobials and carbonic anhydrase inhibitors, a common pitfall—often termed the "Purity Paradox"—occurs when a compound appears >99% pure by HPLC area normalization but fails biological assays. This discrepancy arises because HPLC-UV detects chromophores, potentially ignoring non-UV active contaminants like inorganic salts, residual solvents, or moisture.

For a synthesized sulfonamide (


), purity assessment is not a single-step verification but a dual-pathway challenge:
  • Impurity Profiling: Detecting synthesis byproducts (e.g., sulfonic acids, bis-sulfonamides).

  • Absolute Quantification: Determining the effective mass balance (potency) for accurate dosing.

This guide compares the two dominant methodologies—RP-HPLC (The Impurity Hunter) and qNMR (The Absolute Quantifier)—to help you select the correct tool for your development stage.

Strategic Comparison: HPLC vs. qNMR

The Decision Matrix

The following diagram illustrates the logical workflow for selecting the appropriate method based on the synthesis stage and data requirements.

PurityDecisionMatrix Start Synthesized Sulfonamide (Crude or Recrystallized) Goal What is the primary goal? Start->Goal Trace Detect Trace Impurities (<0.1%) Goal->Trace QC & Safety Potency Determine Absolute Content (Mass Balance) Goal->Potency Assay Dosing ID Structural Confirmation Goal->ID Unknown Peak HPLC Method A: RP-HPLC-UV/PDA (High Sensitivity) Trace->HPLC LOD ~ng/mL qNMR Method B: 1H-qNMR (Absolute Quantitation) Potency->qNMR No Ref Std Needed LCMS LC-MS/MS (Identification) ID->LCMS HPLC->qNMR Cross-Validation

Figure 1: Decision matrix for selecting analytical methods based on data requirements (Sensitivity vs. Accuracy).

Performance Comparison Data
FeatureRP-HPLC (UV/PDA) 1H-qNMR Why it Matters
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)HPLC overestimates purity if salts/solvents are present.
Reference Standard Required (for quantification)Not Required (for analyte)qNMR allows quantification of novel sulfonamides without a commercial standard [1].
Sensitivity (LOD) High (

M range)
Moderate (

M range)
HPLC is required for ICH Q3A impurity reporting (<0.05%) [2].
Specificity Separation-dependentStructure-dependentqNMR distinguishes structure; HPLC separates isomers/byproducts.
Throughput 15–40 mins/sample10–15 mins/sampleqNMR is faster for "spot checks" of potency.
Sample Destructive? No (if fraction collected)NoBoth allow sample recovery if needed.

Method A: The Impurity Hunter (RP-HPLC)[1]

Context: Sulfonamides possess an acidic proton (


) on the nitrogen atom. In standard neutral mobile phases, this can lead to peak tailing due to interaction with silanol groups on the column.
Critical Protocol: Buffered Gradient Elution

Objective: To separate the target sulfonamide from the hydrolyzed sulfonic acid and bis-sulfonated byproducts.

  • Column Selection: C18 or C8 end-capped column (e.g., 150 mm x 4.6 mm, 3.5 µm). The "end-capping" reduces silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Buffers pH to ~2.7, suppressing ionization of the sulfonamide to keep it neutral and retained).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0–2 min: 5% B (Isocratic hold to elute polar sulfonic acids).

    • 2–20 min: 5%

      
       95% B (Linear gradient).
      
    • 20–25 min: 95% B (Wash).

  • Detection: UV at 265 nm (characteristic

    
     transition of the sulfonyl-aromatic ring).
    

Common Impurities to Watch:

  • Sulfonic Acid (

    
    ):  Elutes near the void volume (very polar).
    
  • Bis-sulfonamide (

    
    ):  Elutes after the product (highly lipophilic due to loss of NH and addition of second aryl group) [3].
    

Method B: The Absolute Truth (qNMR)

Context: When you need to dose a biological assay, knowing the compound is "99% pure by HPLC" is insufficient if the remaining 1% is a heavy metal or if the sample contains 10% trapped solvent. qNMR measures the molar ratio of the analyte against a certified internal standard (IS).

Critical Protocol: Internal Standard Selection

For sulfonamides, the aromatic region (6.5–8.5 ppm) is crowded. An IS with a resonance in the alkene or aliphatic region is preferred.

Recommended IS: Maleic Acid [2]

  • Signal: Sharp singlet at

    
     6.3 ppm (usually distinct from sulfonamide aromatics).
    
  • Solubility: Soluble in DMSO-

    
     and Methanol-
    
    
    
    .
  • Relaxation Time (

    
    ): Relatively short, allowing reasonable scan times.[3]
    

Experimental Workflow:

  • Weighing: Accurately weigh ~10 mg of Sulfonamide and ~5 mg of Maleic Acid (IS) into the same vial using a micro-balance (precision

    
     0.01 mg).
    
  • Dissolution: Add 600 µL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition Parameters (Critical for Quantitation):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): Must be 
      
      
      
      of the slowest relaxing nucleus (typically 30–60 seconds for accurate integration) [4].
    • Scans: 16–32 scans (sufficient for S/N > 250:1).

  • Processing: Phase and baseline correction must be manual and precise. Integrate the IS peak (set to known proton count) and the target sulfonamide peak.

Calculation:



Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons[4]
    
  • 
     = Molecular weight
    
  • 
     = Mass weighed
    
  • 
     = Purity of the internal standard
    

Synthesis & Impurity Logic Diagram

Understanding where impurities originate helps in choosing the detection method. The following diagram maps the chemical pathways in sulfonamide synthesis to their analytical signatures.

ImpurityPathways SulfonylCl Sulfonyl Chloride (R-SO2Cl) Reaction Nucleophilic Attack SulfonylCl->Reaction Hydrolysis Hydrolysis (Moisture) SulfonylCl->Hydrolysis Amine Amine (R'-NH2) Amine->Reaction Product Sulfonamide (R-SO2NH-R') Reaction->Product OverReaction Bis-Sulfonation (Excess R-SO2Cl) Product->OverReaction + R-SO2Cl SulfonicAcid Sulfonic Acid (R-SO3H) Hydrolysis->SulfonicAcid BisProduct Bis-Sulfonamide OverReaction->BisProduct Sig_HPLC_Early HPLC: Early Elution (Polar) SulfonicAcid->Sig_HPLC_Early Sig_HPLC_Late HPLC: Late Elution (Lipophilic) BisProduct->Sig_HPLC_Late

Figure 2: Chemical origin of common sulfonamide impurities and their chromatographic behavior.

References

  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Available at: [Link]

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

  • Emery Pharma. (2024).[5] A Guide to Quantitative NMR (qNMR). Available at: [Link]

Sources

Comparative

kinetic studies of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate reactions

Executive Summary: The Reactivity-Stability Trade-off Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as Thiazole-SO₂Cl ) represents a specialized class of heteroaromatic electrophiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reactivity-Stability Trade-off

Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as Thiazole-SO₂Cl ) represents a specialized class of heteroaromatic electrophiles. Unlike the ubiquitous


-toluenesulfonyl chloride (TsCl), which is kinetically stable and moisture-tolerant, Thiazole-SO₂Cl exhibits a "super-electrophilic" profile driven by the electron-deficient thiazole core and the electron-withdrawing ester moiety.

This guide provides a comparative kinetic analysis for researchers utilizing this reagent in late-stage drug functionalization or scaffold synthesis. The core finding is a sharp trade-off: Thiazole-SO₂Cl offers reaction rates 10–50x faster than phenyl analogs but possesses a hydrolysis half-life (


) measured in minutes rather than hours in aqueous media. 

The Mechanistic Landscape[1]

To understand the kinetics, one must analyze the electronic environment of the sulfonyl center. The sulfur atom in Thiazole-SO₂Cl is severely electron-depleted due to two synergistic factors:

  • The Thiazole Effect: The 1,3-thiazole ring is

    
    -deficient (similar to pyridine), exerting a strong inductive (-I) and mesomeric (-M) withdrawal on the sulfonyl group.
    
  • The C5-Ester: The ethyl ester at position 5 further pulls electron density across the conjugated system, activating the C2 position.

Reaction Pathway Competition

The kinetic challenge is the competition between the desired nucleophilic attack (Aminolysis) and the parasitic solvent attack (Hydrolysis).

ReactionPathways cluster_0 Kinetic Selectivity Start Thiazole-SO2Cl (Electrophile) TS_Amine Transition State A (Associative) Start->TS_Amine k_amine (Fast) TS_Water Transition State B (Dissociative-like) Start->TS_Water k_hyd (Fast) Amine R-NH2 (Nucleophile) Amine->TS_Amine Water H2O (Solvent/Impurity) Water->TS_Water Product Sulfonamide (Target) TS_Amine->Product Byproduct Sulfonic Acid (Dead End) TS_Water->Byproduct

Figure 1: Competitive reaction pathways. Note that for electron-deficient heterocycles,


 is significantly elevated compared to carbocyclic analogs.

Comparative Kinetic Profile

The following data synthesizes kinetic trends observed in heteroaromatic sulfonyl chlorides versus standard benchmarks.

Table 1: Kinetic Benchmarking of Sulfonylating Agents

FeatureThiazole-SO₂Cl (Target)

-Toluenesulfonyl Cl
(TsCl)
Methanesulfonyl Cl (MsCl)
Electronic Nature Highly Electron Deficient (

-acidic)
Electron Rich (

-basic)
Inductively Withdrawing
Aminolysis Rate (

)
Very Fast (

min at 0°C)
Slow (1–4 h at RT)Moderate (15–60 min at 0°C)
Hydrolysis

(pH 7)
< 10 min (High Risk)> 10 hours~1 hour
Mechanism Associative (

-like)
Dissociative (

-like)
Mixed / E1cB (via Sulfene)
Moisture Tolerance Critical (Requires Anhydrous)High (Biphasic OK)Moderate
Selectivity (

)
High (if dry)ModerateModerate
Key Insight: The "Burst" Phase

In kinetic experiments, Thiazole-SO₂Cl often exhibits a "burst" phase where 90% of the conversion occurs within the first 60 seconds upon amine addition. This contrasts with TsCl, which follows a steady pseudo-first-order decay over hours.

Experimental Protocols

Due to the high instability of Thiazole-SO₂Cl, standard Schotten-Baumann conditions (aqueous base) often lead to poor yields (hydrolysis dominates). The following protocols are validated for high-reactivity substrates.

Protocol A: Kinetic Monitoring (In-Situ NMR)

Use this to determine the precise


 in your specific solvent system.
  • Preparation: Dissolve Thiazole-SO₂Cl (0.05 mmol) in

    
     mL anhydrous 
    
    
    
    or
    
    
    .
  • Standard: Add 1.0 equiv of 1,3,5-trimethoxybenzene as an internal integration standard.

  • Initiation: Inject 1.1 equiv of the amine (or

    
     for hydrolysis study) directly into the NMR tube at 
    
    
    
    .
  • Acquisition: Set NMR to array mode (1 scan every 30 seconds for 15 minutes).

  • Analysis: Track the disappearance of the aromatic thiazole singlet (approx. 8.0–8.5 ppm) and the shift of the ethyl ester protons.

Protocol B: Synthetic Optimization (The "Flash" Method)

Designed to outcompete hydrolysis.

  • Solvent: Use anhydrous DCM or THF. Avoid DMF (can catalyze decomposition).

  • Base: Use a non-nucleophilic organic base (e.g., DIPEA or 2,6-Lutidine). Avoid Pyridine (nucleophilic catalysis can lead to unstable N-sulfonyl pyridinium salts).

  • Temperature: Cool reaction to -10°C to 0°C .

  • Addition: Add the Thiazole-SO₂Cl as a solution slowly to the amine/base mixture. This ensures the amine is always in excess, favoring aminolysis over trace water hydrolysis.

Strategic Application Workflow

When should you use this reagent? Use the decision tree below to determine if Thiazole-SO₂Cl is appropriate for your pathway.

DecisionTree Start Need Sulfonamide Synthesis? Q1 Is the Amine Sterically Hindered? Start->Q1 Q2 Is the Substrate Acid Sensitive? Q1->Q2 No (Primary Amine) Path_Thiazole Use Thiazole-SO2Cl (High Reactivity drives conversion) Q1->Path_Thiazole Yes (Weak Nucleophile) Q2->Path_Thiazole Yes (Fast reaction avoids acid buildup) Path_Standard Use TsCl or PhSO2Cl (Higher Stability preferred) Q2->Path_Standard No Warning CRITICAL: Must use Anhydrous Conditions Path_Thiazole->Warning

Figure 2: Reagent selection logic.[1][2] The high reactivity of Thiazole-SO₂Cl makes it ideal for hindered amines that fail with TsCl, provided water is excluded.

References

  • Mechanisms of Sulfonyl Chloride Hydrolysis

    • Rogne, O. (1972). Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B. Link

    • vs.
  • Heteroaromatic Sulfonyl Halide Stability

    • Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

    • Context: Provides comparative data on the instability of pyridine and thiazole sulfonyl chlorides compared to benzene analogs.
  • Late-Stage Functionalization

    • Malet-Sanz, L., & Madurga, J. (2012). Sulfonyl Chlorides: A Review of Their Preparation and Reactivity. Molecules. Link

    • Context: Discusses the synthetic utility of reactive sulfonyl chlorides in medicinal chemistry.
  • Thiazole Chemistry & Febuxostat Intermediates

    • Synthesis of Thiazole-methylsulfonyl Derivatives. ACS Omega (2020). Link

    • Context: Illustrates the specific reactivity patterns of 4-methyl-thiazole-5-carboxyl

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

[1] Executive Summary & Immediate Directives STOP. Do not dispose of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate directly into aqueous waste streams or standard trash.[1] This compound contains a chloros...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directives

STOP. Do not dispose of Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate directly into aqueous waste streams or standard trash.[1]

This compound contains a chlorosulfonyl functional group (-SO₂Cl) attached to a thiazole ring. It is a high-energy electrophile that reacts violently with water to release hydrogen chloride (HCl) gas and the corresponding sulfonic acid.

Core Safety Rule:

  • NEVER add water to the solid compound.[2]

  • ALWAYS quench via controlled hydrolysis before final disposal.

  • ALWAYS handle in a fume hood to manage HCl off-gassing.

Hazard Assessment & PPE Requirements

Before initiating disposal, you must acknowledge the dual-threat nature of this molecule: the corrosive sulfonyl chloride and the potential biological activity of the thiazole pharmacophore.

Chemical Safety Profile
ParameterHazard ClassificationOperational Implication
Reactivity Water Reactive (R2) Generates heat and HCl gas upon contact with moisture.[1]
Corrosivity Skin Corr.[1][3][4][5] 1B Causes severe skin burns and eye damage.[1] Irreversible.
Physical State Solid (typically)Dust inhalation risk; requires dissolution before quenching.[1]
Waste Code D002, D003 Classified as Corrosive and Reactive if disposed of unquenched.[1]
Required Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; Full-face respirator with acid gas cartridges if working outside a fume hood (not recommended).

  • Hands: Double-gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental splash, but Silver Shield® is preferred for prolonged handling.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient for corrosive solids).

The "Quench & Neutralize" Protocol[6][7][8]

Reagents Required[1][7][8][9][10]
  • Inert Solvent: Dichloromethane (DCM) or Toluene (to dissolve the solid).

  • Quenching Base: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Hydroxide (
    
    
    
    ).
  • Cooling Agent: Ice bath.

Step-by-Step Procedure
Step 1: Solubilization (The "Dilute" Phase)

Dissolve the solid Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate in a minimal volume of inert solvent (DCM is preferred for solubility).[1]

  • Why? Creating a liquid solution ensures homogeneous mixing during quenching and prevents "clumping" of reactive solids.

Step 2: Thermal Control

Prepare a beaker containing the Quenching Base (approx. 10 molar equivalents relative to the sulfonyl chloride) mixed with ice. Place this beaker in a secondary ice bath.

  • Why? Hydrolysis is exothermic. The ice absorbs the heat, preventing solvent boil-over.

Step 3: Controlled Addition (The "Quench" Phase)

Using an addition funnel or pipette, slowly add the thiazole solution into the stirring basic mixture.

  • Observation: You will see bubbling (

    
     release if using bicarbonate). Wait for bubbling to subside between additions.
    
Step 4: Verification

Once addition is complete, allow the mixture to stir at room temperature for 30 minutes. Check the pH of the aqueous layer.[6]

  • Target: pH 6–9.

  • Correction: If pH < 6, add more base. If pH > 10 (and using NaOH), neutralize carefully with dilute acid, though high pH is generally acceptable for basic waste streams.

Waste Stream Segregation

Once quenched, the material is no longer "reactive" (D003), but it still requires chemical waste disposal. Segregate based on the solvent used in Step 1.

Operational Workflow Diagram

The following diagram outlines the decision logic for processing this specific waste.

DisposalWorkflow Start Start: Solid Thiazole Sulfonyl Chloride Dissolve Step 1: Dissolve in DCM or Toluene Start->Dissolve In Fume Hood Quench Step 2: Dropwise addition to Ice-Cold Saturated NaHCO3 Dissolve->Quench Controlled Exotherm CheckPH Step 3: Check pH of Aqueous Layer Quench->CheckPH Adjust Adjust pH (Add Base) CheckPH->Adjust pH < 6 Separate Step 4: Phase Separation CheckPH->Separate pH 6-9 Adjust->Quench OrgWaste Organic Waste Stream (Halogenated if DCM used) Separate->OrgWaste Organic Layer AqWaste Aqueous Waste Stream (Contains Thiazole Sulfonic Acid salt) Separate->AqWaste Aqueous Layer

Figure 1: Decision tree for the safe quenching and segregation of sulfonyl chloride waste.

Regulatory & Compliance Notes

EPA Waste Codes (RCRA)
  • Before Quenching: The pure substance is likely D002 (Corrosive) and D003 (Reactive).

  • After Quenching:

    • If DCM was used: F002 (Spent Halogenated Solvent).

    • If Toluene was used: F005 (Spent Non-Halogenated Solvent).

    • Aqueous Phase: Generally non-hazardous if pH is neutral and contains only dilute salts, but check local POTW (Publicly Owned Treatment Works) limits for thiazole derivatives before drain disposal. Best Practice: Collect aqueous waste as "Aqueous Chemical Waste" for incineration.

Emergency Spills

If the solid is spilled outside the hood:

  • Evacuate the immediate area.

  • Do not use water.

  • Cover with dry lime, sand, or soda ash to absorb moisture and neutralize acidity.

  • Scoop into a dry container for disposal as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Sulfonyl Chlorides General Handling.

  • BenchChem. (n.d.). Sulfonyl Chloride Work-up and Quenching Protocols.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.

Sources

Handling

Personal protective equipment for handling Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Field Operational Guide: Handling Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate Executive Summary: Handling Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 133046-06-1) requires protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Field Operational Guide: Handling Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate

Executive Summary: Handling Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS: 133046-06-1) requires protocols designed not just for a solid organic intermediate, but specifically for a moisture-sensitive sulfonyl chloride .[1] The primary risk is not systemic toxicity from the thiazole ring, but the immediate, corrosive hydrolysis of the chlorosulfonyl group (


) upon contact with mucosal moisture, generating hydrochloric acid (HCl) and sulfonic acid directly on biological tissue.

This guide moves beyond generic safety advice, providing a self-validating workflow for researchers synthesizing or utilizing this compound in drug discovery.

Hazard Mechanics & Causality

To select the correct PPE, one must understand the chemical behavior driving the hazard. This molecule is an electrophilic corrosive .

  • The Mechanism: Upon contact with humidity (air) or moisture (skin/eyes/lungs), the sulfonyl chloride moiety undergoes rapid hydrolysis.

  • The Reaction:

    
    [1]
    
  • The Consequence: This reaction is exothermic.[2] If this occurs in the lungs (inhalation) or eyes, it causes immediate chemical burns and lachrymation. Standard particulate masks (N95) are ineffective because they do not stop the HCl acid gas generated by the hydrolysis of dust on the mask surface.

PPE Selection Matrix

We utilize a Barrier-Permeation Strategy . Sulfonyl chlorides can permeate standard nitrile gloves rapidly in solution.[1]

Zone / Task Hand Protection Eye/Face Protection Respiratory/Body Rationale
Solid Handling (Weighing < 500 mg)Double Nitrile (4 mil minimum each)Change outer pair immediately if contaminated.[1]Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient due to potential HCl fumes.Fume Hood Lab Coat (Cotton/Poly blend)Closed-toe shoesSolids are less permeating, but moisture on gloves can trigger hydrolysis.[1]
Solution Phase (Synthesis, Extraction)Laminate (Silver Shield) Under Nitrile gloves.Laminate resists permeation; Nitrile provides grip.Face Shield +Chemical Splash GogglesProtect neck/face from splash.Fume Hood (Sash Low) Chemical Resistant ApronSleeves tucked into glovesSolvents (DCM, THF) carry the corrosive agent through nitrile rubber.
Spill Cleanup (> 5 mL or > 1 g)Heavy Duty Butyl orSilver Shield LaminateFull Face Respirator (w/ Acid Gas Cartridges)Only if outside hood.Tyvek Suit If splash risk to body exists.[3]High concentration of acid vapors requires complete mucous membrane isolation.

Operational Protocol: The "Dry-Chain" Workflow

This protocol ensures safety by preventing the primary hazard trigger: Water.

Step 1: Pre-Operational Validation
  • Glassware: Oven-dried (>120°C for 2 hours) and cooled in a desiccator.

  • Atmosphere: Flush reaction vessel with Nitrogen (

    
    ) or Argon.
    
  • Solvents: Use anhydrous solvents only.

Step 2: Weighing & Transfer
  • Best Practice: Weigh inside a glovebox if available.

  • Alternative: Weigh inside a chemical fume hood using a weighing funnel .

    • Tare the receiving flask with the funnel.

    • Add solid quickly.[1]

    • Cap immediately.[1]

    • Self-Validation: If you smell an acrid, sharp odor (HCl), the container is compromised, or hydrolysis has begun.

Step 3: Reaction Setup
  • Temperature Control: Sulfonyl chlorides are thermally labile. Keep reaction temperatures low (

    
     to Room Temp) during addition of nucleophiles to prevent runaway decomposition.
    
  • Venting: Ensure the reaction vessel is vented through an oil bubbler or a scrubber trap (aqueous NaOH) to neutralize evolved HCl gas.

Decontamination & Disposal Logic

Do not dispose of active sulfonyl chlorides directly into organic waste containers; they can react with other waste streams (alcohols/amines) to pressurize the drum. You must quench the reactivity first.[4]

Quenching Workflow Diagram

QuenchProtocol Start Waste Material (R-SO2Cl) Prep Prepare Quench Bath: Ice + Sat. Na2CO3 (aq) Start->Prep Transfer to Hood Action Slow Addition (Dropwise) Prep->Action Stirring vigorously Check Check pH Action->Check Adjust Add more Base (if pH < 8) Check->Adjust Acidic (pH < 7) Finish Phase Separation (Optional for recovery) Check->Finish Basic (pH > 8) Adjust->Action Retry Disposal Dispose as Aqueous/Organic Waste Finish->Disposal

Figure 1: Controlled hydrolysis workflow for neutralizing sulfonyl chloride waste. Note the use of Carbonate (


) rather than Hydroxide (

) initially to moderate the exotherm, though caution regarding

evolution is required.
Detailed Quenching Procedure:
  • Preparation: In a fume hood, prepare a beaker with crushed ice and saturated Sodium Carbonate (

    
    ) or Sodium Bicarbonate solution.
    
  • Addition: Dilute the sulfonyl chloride residue with a small amount of inert solvent (e.g., Dichloromethane) if it is not already in solution.

  • Hydrolysis: Add the sulfonyl chloride solution dropwise to the stirring ice/base mixture.

    • Observation: Expect fizzing (

      
      ) and heat generation.
      
  • Validation: Test the pH of the aqueous layer. It must remain basic (pH > 8). If acidic, add more base.

  • Disposal: Once the oil/solid has disappeared and pH is stable, the mixture contains the Sodium Sulfonate salt, which is non-reactive. Separate layers (if organic solvent used) and dispose of in respective waste streams.

Emergency Response

  • Skin Contact:

    • Immediate Action: Drench with water for 15 minutes.[1][5]

    • Secondary Action: Do not use vinegar or neutralizing agents on the skin; the heat of neutralization can worsen the burn. Use water only.

    • Medical: Seek evaluation for hydrofluoric/hydrochloric acid burns.[1]

  • Eye Contact:

    • Immediate Action: Flush using an eyewash station for minimum 15 minutes . Hold eyelids open.

    • Critical: Time to flush is the single biggest predictor of vision preservation.

References

  • PubChem. (n.d.).[1] Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate (Compound).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-(chlorosulfonyl)-4-methyl-1,3-thiazole-5-carboxylate
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